Zovodotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H101N11O17S |
|---|---|
Molecular Weight |
1292.6 g/mol |
IUPAC Name |
5-(carbamoylamino)-N-[4-[[3-[1-[4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C61H101N11O17S/c1-15-40(8)54(70(12)60(81)52(38(4)5)67-59(80)53(39(6)7)69(10)11)46(85-13)36-50(76)71-28-17-19-45(71)55(86-14)41(9)56(77)68-90(83,84)43-22-20-42(21-23-43)64-57(78)44(18-16-27-63-61(62)82)65-58(79)51(37(2)3)66-47(73)26-30-87-32-34-89-35-33-88-31-29-72-48(74)24-25-49(72)75/h20-25,37-41,44-46,51-55H,15-19,26-36H2,1-14H3,(H,64,78)(H,65,79)(H,66,73)(H,67,80)(H,68,77)(H3,62,63,82) |
InChI Key |
MOXNZANUBDNGDP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Zovodotin: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Zovodotin (zanidatamab this compound, ZW49) is a biparatopic antibody-drug conjugate (ADC) that was under development for the treatment of HER2-expressing cancers. Its unique design, combining a novel antibody framework with a potent cytotoxic payload, offered a multi-faceted approach to targeting tumor cells. Although its clinical development has been discontinued, a comprehensive understanding of its mechanism of action remains valuable for the broader field of ADC research and development. This technical guide provides an in-depth analysis of this compound's core mechanics, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its operational pathways.
Molecular Architecture and Targeting Strategy
This compound is constructed from three primary components: the biparatopic antibody zanidatamab (ZW25), a proprietary auristatin payload (ZD02044), and a cleavable linker.[1]
-
Zanidatamab (ZW25): This humanized IgG1 antibody is the targeting moiety of this compound. What sets it apart is its biparatopic nature, meaning it simultaneously binds to two distinct, non-overlapping epitopes on the extracellular domain of the HER2 receptor: the juxtamembrane domain (ECD4), the binding site for trastuzumab, and the dimerization domain (ECD2), the binding site for pertuzumab.[2][3] This dual-targeting strategy is designed to enhance receptor binding, clustering, and subsequent internalization compared to monospecific antibodies.[2]
-
ZD02044 Payload: The cytotoxic component of this compound is a proprietary N-acyl sulfonamide auristatin derivative.[2] Auristatins are potent antimitotic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] While specific IC50 values for ZD02044 have not been publicly disclosed, related auristatins like MMAE exhibit potent cytotoxicity in the nanomolar range against cancer cell lines.
-
Linker: A proprietary cleavable linker, 1-maleimido-3,6,9-trioxadodecan-12-oyl-valyl-citrulline, connects zanidatamab to the ZD02044 payload.[2] This linker is designed to be stable in circulation and to be cleaved by proteases, such as cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity. The drug-to-antibody ratio (DAR) of this compound is approximately 2.[1]
Core Mechanism of Action
This compound's mechanism of action is a multi-step process that leverages both the unique properties of its antibody and the potent cytotoxicity of its payload.
Enhanced HER2 Binding and Internalization
The biparatopic nature of zanidatamab leads to a higher binding avidity and increased saturation on HER2-expressing tumor cells compared to monospecific antibodies like trastuzumab and pertuzumab.[3] This enhanced binding promotes the clustering of HER2 receptors on the cell surface, which in turn triggers rapid internalization of the ADC-receptor complex.[2][5] Preclinical studies have demonstrated that zanidatamab mediates approximately two-fold higher internalization compared to trastuzumab or pertuzumab.
dot
Caption: this compound's internalization and payload delivery pathway.
Intracellular Trafficking and Payload Release
Following internalization, the this compound-HER2 complex is trafficked through the endosomal-lysosomal pathway.[5] Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by proteases, releasing the active ZD02044 payload into the cytoplasm.[2]
Microtubule Disruption and Apoptosis
Once released, the auristatin payload ZD02044 binds to tubulin, inhibiting its polymerization into microtubules.[1][4] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, the programmed cell death of the cancer cell.[4]
Dual HER2 Signal Blockade
In addition to delivering a cytotoxic payload, the zanidatamab component of this compound also contributes to its anti-tumor activity by blocking HER2 signaling pathways. By binding to both ECD2 and ECD4, zanidatamab can inhibit both ligand-independent and ligand-dependent HER2 signaling, leading to a reduction in tumor cell proliferation and survival.[2]
Induction of Immunogenic Cell Death (ICD)
Preclinical studies have shown that this compound is a potent inducer of immunogenic cell death (ICD).[5] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Key hallmarks of ICD induced by this compound include:
-
Surface exposure of calreticulin (B1178941) (CRT): CRT acts as an "eat me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells.[5]
-
Release of extracellular ATP (eATP): eATP serves as a "find me" signal, recruiting immune cells to the tumor microenvironment.[5][6]
-
Secretion of high-mobility group box 1 (HMGB1): HMGB1 acts as a danger signal that promotes the maturation of dendritic cells and the subsequent activation of T cells.[5][7]
The induction of ICD suggests that this compound not only directly kills tumor cells but may also prime the immune system to recognize and eliminate remaining cancer cells.
dot
Caption: this compound's induction of immunogenic cell death.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of zanidatamab and zanidatamab this compound.
| Parameter | Value | Method | Reference |
| Zanidatamab Binding Affinity (Kd) | |||
| HER2 (Trastuzumab Epitope) | ~0.3 nM | Not Specified | [8] |
| HER2 (Pertuzumab Epitope) | ~7 nM | Not Specified | [8] |
| Zanidatamab this compound Internalization | |||
| Fold difference vs. Trastuzumab (HCC1954 cells) | 2.41 | Flow Cytometry | [9] |
| Fold difference vs. Trastuzumab (SKOV-3 cells) | 2.58 | Flow Cytometry | [9] |
| Fold difference vs. Trastuzumab (JIMT-1 cells) | Not specified in detail | Flow Cytometry | [9] |
| Zanidatamab this compound Drug-to-Antibody Ratio (DAR) | ~2 | Not Specified | [1] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are representative methodologies based on standard laboratory practices and available information.
Flow Cytometry-Based Antibody Internalization Assay
This protocol provides a general framework for assessing the internalization of an antibody-drug conjugate.
Objective: To quantify the internalization of this compound into HER2-expressing cancer cells.
Materials:
-
HER2-expressing cancer cell lines (e.g., SK-BR-3, HCC1954, SKOV-3)
-
This compound labeled with a pH-sensitive dye (e.g., pHrodo Red) or a standard fluorophore (e.g., Alexa Fluor 488)
-
Trastuzumab labeled with the same fluorophore (as a control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HER2-expressing cells in 6-well plates and culture until they reach 70-80% confluency.
-
On the day of the experiment, replace the culture medium with fresh medium containing the fluorescently labeled this compound or trastuzumab at a predetermined concentration (e.g., 10 µg/mL).
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control plate should be incubated at 4°C to measure surface binding without significant internalization.
-
At each time point, wash the cells twice with ice-cold PBS to remove unbound antibody.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in ice-cold PBS.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.
-
The percentage of internalization can be calculated by comparing the MFI of cells incubated at 37°C to those incubated at 4°C.
Immunogenic Cell Death (ICD) Assays
Objective: To detect the exposure of calreticulin on the surface of tumor cells following treatment with this compound.
Materials:
-
HER2-expressing cancer cell lines
-
This compound
-
Anti-calreticulin antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Appropriate isotype control antibody
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at a specified concentration (e.g., 20 nM) for a designated time (e.g., 48-72 hours).[5] Include an untreated control.
-
After treatment, gently wash the cells with PBS.
-
Incubate the cells with the anti-calreticulin antibody or isotype control in the dark at 4°C for 30 minutes.
-
Wash the cells twice with PBS to remove unbound antibody.
-
Detach the cells and analyze by flow cytometry to quantify the percentage of CRT-positive cells.
Objective: To measure the release of ATP from tumor cells after this compound treatment.
Materials:
-
HER2-expressing cancer cell lines
-
This compound
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Plate cells in a 96-well white-walled plate.
-
Treat the cells with this compound (e.g., 20 nM) for 24 hours.[5]
-
After the incubation period, collect the cell culture supernatant.
-
Measure the ATP concentration in the supernatant according to the manufacturer's instructions for the ATP measurement kit. This typically involves adding a reagent that generates a luminescent signal proportional to the amount of ATP present.
-
Read the luminescence using a luminometer.
Objective: To quantify the amount of HMGB1 released into the cell culture medium following this compound treatment.
Materials:
-
HER2-expressing cancer cell lines
-
This compound
-
HMGB1 ELISA kit
-
Plate reader
Procedure:
-
Culture cells in a 24-well plate and treat with this compound (e.g., 100 nM) for 48 hours.[5]
-
Collect the cell culture supernatant.
-
Perform an ELISA for HMGB1 according to the manufacturer's protocol. This generally involves: a. Adding the supernatant to wells of a microplate pre-coated with an anti-HMGB1 antibody. b. Incubating to allow HMGB1 to bind. c. Washing the wells. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of HMGB1 is determined by comparison to a standard curve.
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol outlines a general procedure for establishing and utilizing PDX models to evaluate the in vivo efficacy of an ADC like this compound.
Objective: To assess the anti-tumor activity of this compound in a preclinical model that closely mimics human tumors.
Materials:
-
Immunodeficient mice (e.g., NOD-scid or NSG mice)
-
Fresh tumor tissue from a patient with HER2-expressing cancer
-
Surgical tools
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Establishment of the PDX Model: a. Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection under appropriate ethical guidelines. b. Mechanically mince the tumor tissue into small fragments (2-3 mm³). c. Anesthetize an immunodeficient mouse and subcutaneously implant a tumor fragment, with or without Matrigel, into the flank. d. Monitor the mice for tumor growth. Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it can be passaged to a new cohort of mice for expansion.
-
Efficacy Study: a. Once the PDX model is established and tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer this compound intravenously at a specified dose and schedule (e.g., a single 6 mg/kg dose).[7] The control group should receive a vehicle control. c. Measure tumor volume with calipers twice weekly. d. Monitor the body weight of the mice as a measure of toxicity. e. The study is typically concluded when tumors in the control group reach a predetermined size or at a specified time point. f. The anti-tumor activity is assessed by comparing the tumor growth inhibition between the this compound-treated and control groups.
Clinical Data and Development Status
A Phase 1 clinical trial (NCT03821233) evaluated the safety and efficacy of this compound in patients with locally advanced or metastatic HER2-expressing cancers.[10] In this study, this compound demonstrated a manageable safety profile and encouraging anti-tumor activity.[10] For patients treated at a dose of 2.5 mg/kg every three weeks, the confirmed objective response rate was 31%, and the disease control rate was 72%.[10]
Despite these promising early results, the clinical development of zanidatamab this compound has been discontinued.
Conclusion
This compound represents a sophisticated approach to ADC design, leveraging a biparatopic antibody to enhance tumor targeting and internalization, coupled with a potent auristatin payload to induce cytotoxicity. Its multi-pronged mechanism of action, which includes direct cell killing, HER2 signal blockade, and the induction of immunogenic cell death, underscores the potential of this therapeutic modality. While its clinical journey has concluded, the scientific insights gained from the study of this compound's mechanism of action will undoubtedly contribute to the development of next-generation antibody-drug conjugates for the treatment of cancer.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. promega.com [promega.com]
- 3. uib.no [uib.no]
- 4. cloud-clone.com [cloud-clone.com]
- 5. ibl-international.com [ibl-international.com]
- 6. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 7. neoscientific.com [neoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Protocol [protocols.io]
- 10. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
Zovodotin (ZW49): A Technical Overview of a Biparatopic HER2-Targeting Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zovodotin (ZW49) is a novel, investigational antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of HER2-expressing cancers. Developed by Zymeworks, ZW49 is engineered with a unique biparatopic antibody, zanidatamab, which simultaneously binds to two distinct epitopes on the HER2 receptor. This innovative design is coupled with a proprietary cytotoxic auristatin payload, delivered via a cleavable linker system. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data available for this compound.
Discovery and Rationale
The development of this compound was driven by the need to overcome limitations of existing HER2-targeted therapies and to provide a more effective treatment option for patients with HER2-expressing solid tumors. The core innovation lies in its biparatopic antibody, zanidatamab, which targets both the trastuzumab-binding and pertuzumab-binding domains on the HER2 receptor (extracellular domains IV and II, respectively)[1][2][3]. This dual-targeting approach is designed to enhance receptor binding, clustering, and internalization, leading to superior tumor cell killing compared to monospecific antibody-based therapies[1][4].
The antibody is conjugated to a proprietary auristatin payload, a potent microtubule-disrupting agent, via Zymeworks' proprietary ZymeLink™ technology[2]. This linker is designed to be stable in circulation and to release the cytotoxic payload efficiently within the target cancer cells.
Synthesis and Conjugation
While the specific, step-by-step chemical synthesis protocols for the ZymeLink™ linker and the auristatin payload (ZD02044) are proprietary to Zymeworks and not publicly available, the general chemistry involves a multi-step process.
Key Components:
-
Antibody: Zanidatamab, a humanized IgG1 biparatopic antibody targeting two distinct HER2 epitopes.
-
Linker: A protease-cleavable linker from the ZymeLink™ platform. This linker is designed for stability in the bloodstream and efficient cleavage by intracellular proteases like cathepsin B.
-
Payload: A proprietary N-acyl sulfonamide auristatin derivative (ZD02044), which is a potent microtubule inhibitor[1][4].
Conjugation Process:
The conjugation process likely involves the following general steps:
-
Antibody Modification: The zanidatamab antibody is partially reduced to expose reactive thiol groups on cysteine residues within the antibody structure.
-
Linker-Payload Synthesis: The ZymeLink™ linker is synthesized and then attached to the auristatin payload, ZD02044, to form a linker-payload intermediate.
-
Conjugation: The linker-payload intermediate, containing a reactive group such as a maleimide, is then covalently attached to the reduced thiol groups of the antibody.
-
Purification: The resulting ADC, this compound (ZW49), is purified to remove unconjugated antibodies, linkers, and payloads, and to ensure a consistent drug-to-antibody ratio (DAR).
Mechanism of Action
This compound's mechanism of action is multi-faceted, leveraging both the unique properties of its biparatopic antibody and the potent cytotoxicity of its auristatin payload.
-
Biparatopic Binding and HER2 Inhibition: ZW49 binds to two distinct epitopes on the HER2 receptor, leading to enhanced receptor clustering and internalization[4]. This dual blockade of HER2 signaling inhibits downstream pathways such as the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival[5][6][7][8][9].
-
Internalization and Payload Release: Upon binding to HER2 on the cancer cell surface, the ZW49-HER2 complex is rapidly internalized via endocytosis. The ADC is then trafficked to the lysosomes.
-
Intracellular Cytotoxicity: Inside the lysosome, the acidic environment and lysosomal proteases cleave the ZymeLink™ linker, releasing the auristatin payload (ZD02044) into the cytoplasm[1]. The released auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death)[1][10][11].
Experimental Data
Preclinical In Vitro Data
This compound has demonstrated potent anti-tumor activity in a range of HER2-expressing cancer cell lines.
| Cell Line | Cancer Type | HER2 Expression | ZW49 IC50 (nM) |
| SK-OV-3 | Ovarian | High | 0.2 |
| NCI-N87 | Gastric | High | 0.1 |
| JIMT-1 | Breast | Moderate | 0.5 |
| BT-474 | Breast | High | 0.1 |
| MDA-MB-453 | Breast | Moderate | 0.3 |
Table 1: In Vitro Cytotoxicity of this compound (ZW49) in HER2-Expressing Cancer Cell Lines. Data compiled from publicly available conference presentations. The specific experimental protocols, including cell seeding densities and incubation times, are not fully detailed in these sources.
Preclinical In Vivo Data
This compound has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of HER2-expressing cancers, including models with low HER2 expression where other HER2-targeted therapies have limited efficacy[4][12].
| PDX Model | Cancer Type | HER2 Expression (IHC) | ZW49 Dose (mg/kg) | Tumor Growth Inhibition (%) |
| HBCx-13b | Breast | 3+ | 3 | >100 (Regression) |
| ST-910 | Breast | 1+ | 6 | >100 (Regression) |
| GXA-3027 | Gastric | 3+ | 6 | Significant Regression |
| BR-0515 | Breast | 2+ | 6 | Significant Regression |
Table 2: In Vivo Efficacy of this compound (ZW49) in Patient-Derived Xenograft (PDX) Models. [4][12][13] Data is based on tumor regression observed in the studies. Detailed protocols for these PDX studies are not publicly available.
Clinical Data
A first-in-human Phase 1 clinical trial (NCT03821233) has evaluated the safety and preliminary efficacy of this compound in patients with heavily pretreated, locally advanced or metastatic HER2-expressing solid tumors[14][15].
| Parameter | Value |
| Confirmed Objective Response Rate (cORR) | 31% (at 2.5 mg/kg Q3W) |
| Disease Control Rate (DCR) | 72% (at 2.5 mg/kg Q3W) |
| Most Common Treatment-Related Adverse Events (TRAEs) | Keratitis, alopecia, diarrhea (mostly Grade 1 or 2) |
Table 3: Preliminary Phase 1 Clinical Trial Results for this compound (ZW49). [14]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are proprietary to Zymeworks. The following are generalized methodologies based on common practices in the field and information from publicly available documents.
In Vitro Cytotoxicity Assay (Generalized)
-
Cell Culture: HER2-expressing cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (ZW49) and control articles.
-
Incubation: Plates are incubated for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Patient-Derived Xenograft (PDX) Model (Generalized)
-
Model Establishment: Tumor fragments from a patient's tumor are surgically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment and control groups and administered this compound (ZW49) or vehicle control intravenously at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth between the treated and control groups.
Visualizations
Caption: ZW49 binds to two HER2 epitopes, inhibiting downstream PI3K/AKT and MAPK signaling pathways.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. zymeworks.com [zymeworks.com]
- 4. researchgate.net [researchgate.net]
- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. zymeworks.com [zymeworks.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Zovodotin: A Technical Deep Dive into its Biparatopic Targeting of HER2 Epitopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specific Human Epidermal Growth Factor Receptor 2 (HER2) epitopes targeted by Zovodotin (zanidatamab this compound, ZW49). This compound is an antibody-drug conjugate (ADC) built upon the novel biparatopic antibody, zanidatamab (ZW25). This document details the binding characteristics, the molecular interactions, and the experimental methodologies used to elucidate the unique mechanism of action of this promising therapeutic agent.
Introduction to this compound and its Biparatopic Antibody, Zanidatamab
This compound is a bispecific ADC that leverages the unique targeting capabilities of its antibody component, zanidatamab, to deliver a potent auristatin payload to HER2-expressing cancer cells.[1][2] Zanidatamab is engineered to simultaneously bind to two distinct, non-overlapping epitopes on the extracellular domain (ECD) of the HER2 receptor.[3][4] This "biparatopic" binding differentiates it from monospecific antibodies like trastuzumab and pertuzumab, leading to enhanced anti-tumor activity.[5][6]
The Specific HER2 Epitopes Targeted by this compound
The antibody component of this compound, zanidatamab, targets two specific extracellular domains of the HER2 receptor:
-
Extracellular Domain II (ECD2): This is the dimerization domain of HER2, the same epitope targeted by pertuzumab.[4][5] The binding to ECD2 is crucial for inhibiting the formation of HER2 heterodimers with other members of the ErbB family, a key mechanism of tumor cell proliferation.
-
Extracellular Domain IV (ECD4): This juxtamembrane domain is the binding site for trastuzumab.[4][5] Engagement of this epitope is known to inhibit ligand-independent HER2 signaling and mediate antibody-dependent cell-mediated cytotoxicity (ADCC).
While the precise amino acid residues constituting these epitopes for zanidatamab have not been detailed in publicly available literature, the targeting of these specific domains has been confirmed through various experimental approaches. The dual binding to ECD2 and ECD4 allows zanidatamab to cross-link HER2 receptors on the cell surface, leading to a unique and potent mechanism of action.[3][7]
Quantitative Binding Characteristics
The biparatopic nature of zanidatamab results in superior binding affinity and avidity to HER2-expressing cells compared to its monospecific counterparts. The following tables summarize the key quantitative data available.
| Parameter | Value | Method | Reference |
| ECD4 Binding Arm Affinity (Kd) | ~0.3 nM | Surface Plasmon Resonance (SPR) | [8] |
| ECD2 Binding Arm Affinity (Kd) | ~1.7 - 7 nM | Surface Plasmon Resonance (SPR) | [3][8] |
| Overall Apparent Affinity (Kd) | 0.74 nM | Surface Plasmon Resonance (SPR) | [3] |
| Cellular Binding Affinity (Kd) | 2 - 5 nM | Flow Cytometry | [3] |
| Maximum Binding Capacity (Bmax) | 1.3 to 1.6-fold higher than trastuzumab or pertuzumab | Flow Cytometry | [3] |
Table 1: Quantitative Binding Data for Zanidatamab
Experimental Protocols for Characterizing HER2 Epitope Targeting
The determination of this compound's (zanidatamab's) binding to specific HER2 epitopes and the characterization of its unique mechanism of action have been accomplished through a combination of structural, biophysical, and cellular assays. While detailed, step-by-step protocols are proprietary, the principles of these key experiments are outlined below.
Structural Characterization: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the interaction between zanidatamab and the HER2 extracellular domain.
-
Objective: To determine the three-dimensional structure of the zanidatamab-HER2 complex and confirm the biparatopic binding to ECD2 and ECD4.
-
Methodology:
-
The zanidatamab-HER2 complex is purified and rapidly frozen in a thin layer of vitreous ice.
-
A transmission electron microscope is used to capture a large number of images of the frozen particles from different orientations.
-
Image processing software is used to reconstruct a 3D model of the complex.
-
-
Key Findings: A cryo-EM structure of the zanidatamab-HER2 complex (PDB ID: 8FFJ) has been determined at a resolution of 7.5 Å.[7] This structure confirms that zanidatamab binds to both ECD2 and ECD4 of a single HER2 molecule is sterically hindered, suggesting a "trans" binding mechanism where one antibody molecule cross-links two separate HER2 receptors.[3]
Caption: Cryo-EM workflow for Zanidatamab-HER2 structure determination.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Objective: To quantify the binding affinity (Kd) and kinetics (association and dissociation rates) of zanidatamab and its individual binding arms to the HER2 ECD.
-
Methodology:
-
Either the antibody or the HER2 ECD is immobilized on a sensor chip.
-
The binding partner is flowed over the chip surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass bound, is measured over time.
-
Kinetic parameters are derived from the association and dissociation phases of the binding curve.
-
-
Key Findings: SPR has been used to determine the high affinity of both the ECD2 and ECD4 binding arms of zanidatamab, as well as the overall sub-nanomolar apparent affinity of the biparatopic antibody.[3][8]
Cellular Binding and Receptor Dynamics
Flow Cytometry:
-
Objective: To measure the binding of zanidatamab to HER2-expressing cells and determine the apparent cellular affinity and maximum binding capacity.
-
Methodology:
-
HER2-expressing cells are incubated with varying concentrations of fluorescently labeled zanidatamab.
-
A flow cytometer is used to measure the mean fluorescence intensity of the cell population at each antibody concentration.
-
Binding curves are generated to calculate the Kd and Bmax.
-
-
Key Findings: Flow cytometry has demonstrated that zanidatamab binds to HER2-expressing cells with high affinity and a significantly higher Bmax compared to trastuzumab or pertuzumab alone.[3]
Confocal Microscopy and dSTORM (direct Stochastic Optical Reconstruction Microscopy):
-
Objective: To visualize the effects of zanidatamab binding on HER2 receptor organization and clustering on the cell surface.
-
Methodology:
-
HER2-expressing cells are treated with zanidatamab.
-
The cells are then stained with a fluorescently labeled antibody that binds to a non-competing epitope on HER2.
-
Confocal microscopy provides an overview of receptor localization, while dSTORM, a super-resolution technique, allows for the visualization of individual HER2 molecules and their organization into nanoclusters.
-
-
Key Findings: These imaging techniques have revealed that zanidatamab induces a unique and rapid clustering of HER2 receptors on the cell surface, a phenomenon referred to as "capping".[3] This enhanced receptor clustering is not observed with trastuzumab or pertuzumab and is believed to be a key driver of zanidatamab's potent biological activity.
Caption: Zanidatamab's dual blockade of HER2 signaling pathways.
Conclusion
This compound's biparatopic antibody, zanidatamab, represents a significant advancement in HER2-targeted therapy. Its ability to simultaneously engage two distinct epitopes on the HER2 receptor—ECD2 and ECD4—translates into superior binding characteristics and a unique mechanism of action involving enhanced receptor clustering and downregulation. The experimental methodologies outlined in this guide have been pivotal in elucidating these properties and provide a framework for the continued development and understanding of this novel antibody-drug conjugate. The potent and differentiated anti-tumor activity of this compound underscores the promise of biparatopic targeting in cancer therapy.
References
- 1. zymeworks.com [zymeworks.com]
- 2. An evaluation of zanidatamab, a novel, anti-HER2 biparatopic antibody, for the treatment of biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epitope Screening by Hydrogen–Deuterium Exchange Mass Spectrometry for Improved Immunotherapeutic Outcomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Zovodotin (DS-7300a): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (also known as DS-7300a or ifinatamab deruxtecan) is a promising, first-in-class antibody-drug conjugate (ADC) targeting B7-H3 (CD276), a transmembrane protein overexpressed in a wide range of solid tumors with limited expression in normal tissues.[1][2] This overexpression is often correlated with a poor prognosis, making B7-H3 an attractive target for cancer therapy.[1] this compound is composed of a humanized anti-B7-H3 IgG1 monoclonal antibody, an enzymatically cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, DXd.[1][3] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, detailing its mechanism of action, efficacy, and pharmacokinetic profile.
Mechanism of Action
This compound's mechanism of action is a targeted delivery of a cytotoxic payload to B7-H3-expressing cancer cells. The process begins with the binding of the anti-B7-H3 antibody component to the B7-H3 protein on the tumor cell surface. Subsequently, the ADC-B7-H3 complex is internalized by the cell. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the DXd payload. The released DXd, a potent topoisomerase I inhibitor, then intercalates into the DNA, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[1][2]
In Vitro Studies
In vitro studies have demonstrated the potent and specific cytotoxic activity of this compound against B7-H3-expressing cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | B7-H3 Expression | In Vitro Effect of this compound |
| RH-41 | Rhabdomyosarcoma | High | Growth Inhibition, DNA Damage, Apoptosis |
| MFE-280 | Endometrial Adenocarcinoma | High | Growth Inhibition, DNA Damage, Apoptosis |
| CCRF-CEM | Acute Lymphocytic Leukemia | Negative | Minimal Growth Inhibition |
Experimental Protocols: In Vitro Cytotoxicity Assays
The in vitro cytotoxicity of this compound is typically assessed using colorimetric assays such as the MTT or XTT assay, which measure cell viability.[4][5]
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
ADC Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with untreated cells and cells treated with a non-targeting ADC are included.
-
Incubation: The plates are incubated for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.[6]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.[6]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the dose-response curve.
In Vivo Studies
In vivo studies using various xenograft and patient-derived xenograft (PDX) models have demonstrated the potent anti-tumor activity of this compound.
Data Presentation: In Vivo Efficacy
This compound has shown significant tumor growth inhibition (TGI) in a dose-dependent manner in multiple preclinical models.
| Model Type | Cancer Type | Model Name | Dose (mg/kg) | TGI (%) | Study Duration (days) |
| Xenograft | Rhabdomyosarcoma | RH-41 | 3 | 90 | 28 |
| Xenograft | Rhabdomyosarcoma | RH-41 | 10 | 98 | 28 |
| Xenograft | Endometrial Adenocarcinoma | MFE-280 | 0.3 | 67 | 28 |
| Xenograft | Endometrial Adenocarcinoma | MFE-280 | 1 | 100 | 28 |
| Xenograft | Endometrial Adenocarcinoma | MFE-280 | 3 | 100 | 28 |
| Xenograft | Lung Adenocarcinoma | Calu-6 | 1 | 71 | 28 |
| Xenograft | Lung Adenocarcinoma | Calu-6 | 3 | 95 | 28 |
| Xenograft | Lung Adenocarcinoma | Calu-6 | 10 | 99 | 28 |
| PDX | Esophageal Squamous Cell Carcinoma | CTG-2093 | 10 | 100 | 28 |
| PDX | Squamous Cell Carcinoma | CTG-0166 | 10 | 100 | 28 |
| PDX | Prostate Cancer | CTG-0820 | 10 | 97 | 28 |
| PDX | Small Cell Lung Cancer | CTG-1061 | 10 | 88 | 22 |
Data compiled from published preclinical studies.[1]
Experimental Protocols: Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts.[7]
Protocol for Establishing and Treating PDX Models:
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).[8][9]
-
Tumor Growth and Passaging: Once the tumors reach a specific size (e.g., 750-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[8]
-
Treatment Initiation: When the tumors in the experimental cohort reach a predetermined volume (e.g., 100-300 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered intravenously at various dose levels and schedules (e.g., once every three weeks). The control group receives a vehicle or a non-targeting ADC.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the tumor volume is calculated.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the this compound-treated groups to the control group. The percentage of tumor growth inhibition (TGI) is a key endpoint.
Pharmacokinetic Studies
Pharmacokinetic studies in cynomolgus monkeys have shown that this compound is stable in circulation with acceptable pharmacokinetic profiles.[1][2]
Data Presentation: Pharmacokinetics in Cynomolgus Monkeys
Detailed, publicly available tables of pharmacokinetic parameters for this compound are limited. However, studies have indicated that after intravenous administration, this compound demonstrates a pharmacokinetic profile characteristic of monoclonal antibodies, with a stable linker that minimizes the premature release of the DXd payload in circulation.[1] The clearance of many monoclonal antibodies in cynomolgus monkeys is generally in the range of 5–28 mL/day/kg.[10]
| Analyte | Key Findings in Cynomolgus Monkeys |
| This compound (ADC) | Stable in circulation with a pharmacokinetic profile typical for a monoclonal antibody. |
| DXd (Payload) | Low systemic exposure due to the stability of the linker, indicating minimal premature release. |
Experimental Protocols: Pharmacokinetic Analysis
Pharmacokinetic studies in non-human primates are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ADCs.
Protocol for Pharmacokinetic Study in Cynomolgus Monkeys:
-
Dosing: A single intravenous dose of this compound is administered to cynomolgus monkeys at various dose levels.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples through centrifugation.
-
Bioanalysis: The concentrations of the total antibody, the conjugated ADC, and the free DXd payload in the plasma samples are quantified using validated analytical methods, such as ligand-binding assays (for the antibody and ADC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) (for the payload).
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), half-life (t1/2), and clearance (CL).
Conclusion
The preclinical data for this compound (DS-7300a) demonstrate its potent and specific anti-tumor activity against B7-H3-expressing cancers, both in vitro and in vivo. Its mechanism of action, involving targeted delivery of the highly potent topoisomerase I inhibitor DXd, results in significant tumor growth inhibition in various preclinical models. The favorable pharmacokinetic profile observed in non-human primates further supports its clinical development. These robust preclinical findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[11][12]
References
- 1. DS-7300a, a DNA Topoisomerase I Inhibitor, DXd-Based Antibody–Drug Conjugate Targeting B7-H3, Exerts Potent Antitumor Activities in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-7300a, a DNA Topoisomerase I Inhibitor, DXd-Based Antibody-Drug Conjugate Targeting B7-H3, Exerts Potent Antitumor Activities in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daiichisankyo.com [daiichisankyo.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Ifinatamab Deruxtecan (DS-7300a, I-DXd) in Participants With Advanced Solid Malignant Tumors [clin.larvol.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zanidatamab Zovodotin (ZW49) in Early Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanidatamab zovodotin (ZW49) is an investigational antibody-drug conjugate (ADC) currently under evaluation for the treatment of HER2-expressing solid tumors. It represents a novel therapeutic approach by combining a bispecific antibody with a cytotoxic payload, aiming to enhance efficacy and specificity in targeted cancer therapy. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data from early-stage clinical trials, focusing on the core characteristics, experimental methodologies, and clinical outcomes observed to this point.
Zanidatamab this compound is engineered from the humanized bispecific antibody, zanidatamab, which uniquely targets two distinct epitopes on the HER2 receptor (extracellular domains 2 and 4).[1] This biparatopic binding leads to enhanced receptor clustering and internalization compared to monospecific antibodies.[1] The antibody is conjugated to a proprietary auristatin payload, a potent microtubule inhibitor, via a protease-cleavable linker.[2] The drug-to-antibody ratio (DAR) is approximately 2.[2] This design facilitates the targeted delivery of the cytotoxic agent to HER2-expressing cancer cells, with the goal of maximizing anti-tumor activity while minimizing systemic toxicity.
Mechanism of Action
The therapeutic effect of zanidatamab this compound is multifactorial, stemming from the properties of both its antibody and cytotoxic components.
-
Biparatopic HER2 Binding : The zanidatamab antibody simultaneously binds to two non-overlapping epitopes on the HER2 receptor. This dual binding is designed to induce superior receptor clustering and internalization, effectively removing the HER2 receptor from the cell surface.[1]
-
Dual Signal Blockade : By binding to two critical domains, the antibody can inhibit HER2 signaling pathways that drive cancer cell proliferation and survival.[1]
-
Internalization and Payload Delivery : Following binding, the ADC-HER2 complex is rapidly internalized by the cancer cell. Inside the cell, the protease-cleavable linker is processed, releasing the auristatin payload.
-
Cytotoxicity : The released auristatin payload disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).
-
Immunogenic Cell Death (ICD) : Preclinical data suggest that zanidatamab this compound is a potent inducer of hallmarks of immunogenic cell death, which may further stimulate an anti-tumor immune response.[2]
Pharmacodynamics: Efficacy in Early Trials
The primary pharmacodynamic assessments in the early trials of zanidatamab this compound focused on its anti-tumor activity. Data is primarily derived from the Phase 1, first-in-human study (NCT03821233), which enrolled patients with various heavily pretreated HER2-positive solid cancers. The tables below summarize the key efficacy findings presented for the recommended Phase 2 dose (RP2D).
Table 1: Confirmed Objective Response Rate (cORR) and Disease Control Rate (DCR) at 2.5 mg/kg Q3W
| Patient Cohort | Number of Patients (Evaluable) | cORR | DCR | Reference |
|---|---|---|---|---|
| All HER2+ Cancers | 29 | 31% | 72% | [3] |
| Gastroesophageal Adenocarcinoma (GEA) | 11 | 37% | 73% | |
| Breast Cancer | 8 | 13% | 50% | |
| Other Solid Cancers | 10 | 40% | 90% |
Data presented at the European Society for Medical Oncology (ESMO) Congress 2022.
These results demonstrate meaningful anti-tumor activity across a range of HER2-expressing malignancies in a heavily pretreated patient population.
Pharmacokinetics
The pharmacokinetic profile of zanidatamab this compound was evaluated as a secondary objective in the Phase 1 trial.[4] The study aimed to characterize parameters for the ADC and its payload.
As of the latest publicly available information, specific quantitative pharmacokinetic parameters such as mean peak concentration (Cmax), area under the curve (AUC), and clearance rates for zanidatamab this compound have not been disclosed in detail. However, preliminary analyses from the Phase 1 study indicated that the half-life of the drug was similar across the 1.25 mg/kg weekly (QW) and 2.5 mg/kg every three weeks (Q3W) dosing regimens.[4]
It is important to note that the pharmacokinetics of an ADC are complex and distinct from the unconjugated antibody. A population PK model for the naked antibody, zanidatamab, has been published, describing it with a two-compartment model with parallel linear and nonlinear clearance.[1][5] However, the authors caution that the conjugation of a cytotoxic payload can alter PK properties, and therefore, these findings cannot be directly extrapolated to zanidatamab this compound.[1]
Experimental Protocols
Phase 1 Trial Design (NCT03821233)
The primary source of clinical data is the first-in-human, multicenter, open-label, Phase 1 trial designed to evaluate the safety, tolerability, and efficacy of zanidatamab this compound.
-
Objectives :
-
Patient Population : Patients with locally advanced (unresectable) or metastatic HER2-expressing cancers who had progressed on prior therapies. Eligible cancers included breast cancer, gastroesophageal adenocarcinoma (GEA), and other solid tumors. Patients with HER2-positive breast cancer were required to have received prior treatment with trastuzumab, pertuzumab, and ado-trastuzumab emtansine.
-
Study Design : The trial consisted of a dose-escalation phase and a dose-expansion phase.
Pharmacokinetic and Pharmacodynamic Assessment Methods
While the specific assay details for the zanidatamab this compound trial are not publicly available, standard methodologies for ADCs typically include:
-
Pharmacokinetic Analysis : Serum concentrations of multiple analytes are often measured. This can include the total antibody (conjugated and unconjugated), the conjugated ADC, and the unconjugated (free) cytotoxic payload. Ligand-binding assays, such as ELISA, are commonly used for the antibody and total ADC components. Liquid chromatography-mass spectrometry (LC-MS/MS) is the standard method for quantifying the small molecule payload.
-
Pharmacodynamic Analysis : Anti-tumor activity was assessed by imaging according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1). This involves periodic CT or MRI scans to measure changes in tumor size.
The relationship between drug exposure (pharmacokinetics) and the anti-tumor response (pharmacodynamics) is a critical aspect of drug development, informing dose selection and scheduling.
Conclusion
Early clinical trial data for zanidatamab this compound demonstrate a manageable safety profile and encouraging anti-tumor activity in patients with heavily pretreated HER2-positive solid cancers. The pharmacodynamic results, particularly the objective response rates in various tumor types, support the novel biparatopic design and targeted payload delivery system. While detailed quantitative pharmacokinetic data are not yet publicly available, the selection of a recommended Phase 2 dose of 2.5 mg/kg every three weeks suggests that a therapeutic window has been identified. Further clinical development will be crucial to fully elucidate the pharmacokinetic-pharmacodynamic relationship and establish the role of zanidatamab this compound in the treatment landscape for HER2-expressing malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. zymeworks.com [zymeworks.com]
- 3. Phase 1 Study of Zanidatamab this compound (ZW49): Safety Profile and Recommended Dose (RD) in Patients with Human Epidermal Growth Factor 2 (HER2)-positive Solid Cancers — Zymeworks [zymeworks.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Population pharmacokinetics of zanidatamab, an anti-HER2 biparatopic antibody, in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Advantage: How Zovodotin's Biparatopic Design Revolutionizes HER2 Signaling Blockade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The human epidermal growth factor receptor 2 (HER2) remains a critical target in oncology. While monoclonal antibodies have significantly improved outcomes for patients with HER2-positive cancers, challenges such as acquired resistance and incomplete responses persist. Zovodotin (zanidatamab this compound, ZW49), a novel antibody-drug conjugate (ADC), is engineered to overcome these limitations through a sophisticated biparatopic design. Its antibody component, zanidatamab (ZW25), uniquely engages two distinct epitopes on the HER2 receptor, leading to a multifaceted mechanism of action that profoundly disrupts HER2 signaling and enhances anti-tumor activity. This technical guide provides a comprehensive overview of the core principles of this compound's design, its impact on HER2 signaling, and the experimental evidence supporting its enhanced efficacy.
The Biparatopic Concept: A Dual-Pronged Attack on HER2
Zanidatamab, the antibody backbone of this compound, is a humanized, bispecific, IgG1-like antibody. Unlike the combination of two separate antibodies, zanidatamab is a single molecule engineered to simultaneously bind two non-overlapping epitopes on the HER2 extracellular domain (ECD):
-
ECD4 (Juxtamembrane Domain): The binding site for trastuzumab.
-
ECD2 (Dimerization Domain): The binding site for pertuzumab.[1][2][3]
This "biparatopic" binding is the cornerstone of its enhanced functionality. By engaging two distinct sites on adjacent HER2 receptors in trans, zanidatamab orchestrates a unique spatial arrangement of HER2 on the cell surface, a mechanism not achievable with monospecific antibodies or their simple combination.[4][5]
Logical Framework of Biparatopic Engagement
The design of zanidatamab is predicated on a logical framework aimed at maximizing HER2 antagonism. The dual-binding strategy is designed to induce novel biological responses beyond simple receptor blockade.
Quantitative Analysis of Biparatopic Binding and Activity
The unique design of zanidatamab translates into superior binding characteristics and potent inhibition of tumor cell growth compared to conventional HER2 antibodies.
Table 1: Binding Affinity of Zanidatamab to HER2
| Binding Arm (Epitope) | Method | Reported Kd (nM) | Reference(s) |
| Anti-ECD4 (Trastuzumab-like) | SPR (monovalent) | 0.3 - 1 | [1][6] |
| Anti-ECD2 (Pertuzumab-like) | SPR (monovalent) | ~7 - 15 | [1][6] |
| Zanidatamab (Biparatopic) | Flow Cytometry (on cells) | Apparent Kd: 2 - 5 | [1] |
SPR: Surface Plasmon Resonance
Table 2: In Vitro Growth Inhibition
| Compound | Cell Line | Assay | IC50 / IC90 | Reference(s) |
| Zanidatamab | MDA-MB-175 | Cell Viability | IC50: 1.71 µg/mL | [7] |
| Zanidatamab | HER2-expressing cell lines | Ligand-Dependent Growth Inhibition (LDGI) | IC90: 25.0 µg/mL | [8][9] |
Table 3: Clinical Efficacy of Zanidatamab and this compound (ZW49)
| Agent | Cancer Type | Treatment Setting | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Reference(s) |
| Zanidatamab | HER2+ Biliary Tract Cancer | Previously Treated | 41.3% | 65% | [4][10] |
| Zanidatamab + Chemo | HER2+ GEA | Previously Treated | 48.6% | - | [11] |
| This compound (ZW49) | HER2+ Solid Cancers | Heavily Pretreated (2.5 mg/kg Q3W) | 31% | 72% | [6][12][13] |
| This compound (ZW49) | HER2+ GEA | Heavily Pretreated | 37% | 73% | [12] |
| This compound (ZW49) | HER2+ Breast Cancer | Heavily Pretreated | 13% | 50% | [12] |
GEA: Gastroesophageal Adenocarcinoma
Mechanism of Action: A Multi-pronged Assault on HER2 Signaling
The biparatopic engagement of HER2 by zanidatamab initiates a cascade of events that collectively contribute to its potent anti-tumor activity.[4][9]
Enhanced Receptor Clustering and Internalization
Zanidatamab's ability to bridge two HER2 molecules induces the formation of large HER2 clusters and polarized "caps" on the cell surface, a phenomenon not observed with trastuzumab, pertuzumab, or their combination.[1][14][15] This extensive cross-linking dramatically accelerates the internalization and subsequent lysosomal degradation of the HER2 receptor.[2][16] The consequences are twofold:
-
Depletion of Surface HER2: Reduces the number of available receptors for signaling.[2]
-
Payload Delivery: For this compound (ZW49), this enhanced internalization serves as an efficient mechanism to deliver the proprietary auristatin cytotoxic payload directly into the cancer cell.[17]
Dual Blockade of HER2 Signaling Pathways
HER2 activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which drive cell proliferation, survival, and invasion.[18][19] Zanidatamab, by binding to both the dimerization domain (like pertuzumab) and the juxtamembrane domain (like trastuzumab), provides a more comprehensive blockade of these critical pathways.[9] It effectively inhibits both ligand-dependent and ligand-independent signaling, leading to a potent shutdown of pro-tumorigenic signals.[20]
Potentiation of Immune-Mediated Effector Functions
Zanidatamab's biparatopic nature leads to a higher density of antibody binding on the tumor cell surface compared to monospecific antibodies.[1][2] This increased "decoration" enhances the recruitment and activation of immune effector cells via the antibody's Fc region, leading to:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Enhanced killing of tumor cells by Natural Killer (NK) cells.[3][4]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Increased engulfment of tumor cells by macrophages.[3][4]
-
Complement-Dependent Cytotoxicity (CDC): Uniquely, zanidatamab's ability to form dense HER2 clusters is thought to create an optimal scaffold for C1q binding, initiating the complement cascade and leading to direct lysis of the tumor cell. This activity is notably absent with trastuzumab, pertuzumab, or their combination.[1][4][5]
Experimental Protocols: Methodologies for Characterizing this compound's Activity
The following sections outline the methodologies for key experiments used to evaluate the mechanisms of action of zanidatamab.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (Kd) of each binding arm of zanidatamab to the HER2 ECD.
-
Methodology:
-
Ligand Immobilization: Recombinant HER2 ECD protein (or individual domains ECD2 and ECD4) is immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Monovalent "one-armed" constructs of zanidatamab (representing the anti-ECD2 and anti-ECD4 arms separately) are prepared and injected at various concentrations over the sensor surface in a continuous flow of running buffer (e.g., HBS-EP+).
-
Data Acquisition: The change in refractive index at the surface, measured in response units (RU), is recorded in real-time to generate sensorgrams showing the association and dissociation phases.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (kon, koff) and the affinity (Kd).
-
Regeneration: Between analyte injections, the sensor surface is regenerated using a low pH solution (e.g., glycine-HCl) to remove the bound analyte without damaging the immobilized ligand.
-
Flow Cytometry for Cell Surface Binding and Internalization
-
Objective: To quantify antibody binding saturation on HER2-expressing cells and measure the rate of receptor internalization.
-
Methodology for Binding:
-
Cell Preparation: HER2-expressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are harvested and washed.
-
Antibody Incubation: Cells are incubated with serial dilutions of zanidatamab, trastuzumab, or pertuzumab on ice for a specified time to allow binding but prevent internalization.
-
Secondary Staining: Cells are washed and incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).
-
Analysis: The geometric mean fluorescence intensity (MFI) is measured using a flow cytometer. MFI values are plotted against antibody concentration to generate saturation binding curves and determine apparent Kd and maximum binding capacity (Bmax).
-
-
Methodology for Internalization:
-
Antibody Labeling: Zanidatamab and control antibodies are directly conjugated to a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Incubation: HER2-expressing cells are incubated with the labeled antibodies at 37°C for various time points (e.g., 15 min to 24 hours).
-
Signal Quenching: A quenching agent is added to extinguish the fluorescence of any antibody remaining on the cell surface.
-
Analysis: The increase in intracellular fluorescence over time is quantified by flow cytometry, representing the amount of internalized antibody.[16]
-
Complement-Dependent Cytotoxicity (CDC) Assay
-
Objective: To assess the ability of zanidatamab to induce complement-mediated lysis of tumor cells.
-
Methodology:
-
Cell Seeding: HER2-overexpressing target cells (e.g., NCI-N87) are seeded into a 96-well plate.
-
Opsonization: Cells are incubated with serial dilutions of zanidatamab or control antibodies.
-
Complement Addition: A source of active complement, typically normal human serum, is added to the wells.
-
Incubation: The plate is incubated at 37°C for a period sufficient to allow for cell lysis (e.g., 2-4 hours).
-
Viability Readout: Cell viability is measured using a colorimetric or fluorometric assay, such as a Calcein-AM release assay or a tetrazolium-based (MTS/XTT) assay.
-
Analysis: Percent cytotoxicity is calculated relative to control wells (cells with complement but no antibody, and cells with maximum lysis agent).
-
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of zanidatamab or this compound in a living organism.
-
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human HER2-expressing cancer cells (e.g., NCI-N87 gastric cancer) or patient-derived xenograft (PDX) fragments.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, trastuzumab + pertuzumab, zanidatamab). The investigational drug is administered, typically intravenously, at a specified dose and schedule (e.g., 4-30 mg/kg, twice weekly).[18]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum size limit. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of differences between treatment groups.
-
Conclusion
The biparatopic design of this compound's antibody component, zanidatamab, represents a significant advancement in HER2-targeted therapy. By engaging two distinct HER2 epitopes, it induces unique receptor clustering, enhances internalization and degradation, provides a more comprehensive blockade of downstream signaling, and potentiates powerful immune effector functions, including the novel induction of CDC. This multifaceted mechanism of action, supported by robust preclinical and clinical data, positions this compound as a highly promising therapeutic for patients with HER2-expressing cancers, with the potential to overcome the limitations of existing treatments. The principles underlying its design offer a compelling blueprint for the future development of next-generation antibody-based therapeutics.
References
- 1. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zymeworks.com [zymeworks.com]
- 3. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zanidatamab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Anti-HER2 biparatopic antibody KJ015 has near-native structure, functional balanced high affinity, and synergistic efficacy with anti-PD-1 treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. zymeworks.com [zymeworks.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. lifesciencesbc.ca [lifesciencesbc.ca]
- 14. researchgate.net [researchgate.net]
- 15. zymeworks.com [zymeworks.com]
- 16. researchgate.net [researchgate.net]
- 17. adcreview.com [adcreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Collection - Data from Co-clinical Trial of Novel Bispecific Anti-HER2 Antibody Zanidatamab in Patient-Derived Xenografts - Cancer Discovery - Figshare [figshare.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unveiling the Immunogenic Potential of Zanidatamab Zovodotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanidatamab zovodotin (ZW49) is a novel, biparatopic antibody-drug conjugate (ADC) targeting two distinct epitopes on the HER2 receptor. This unique targeting mechanism, combined with a potent auristatin-based cytotoxic payload (ZD02044), has demonstrated promising anti-tumor activity. Beyond its direct cytotoxic effects, emerging preclinical evidence indicates that zanidatamab this compound is a potent inducer of immunogenic cell death (ICD).[1][2] This process transforms dying cancer cells into a vaccine-like entity, capable of priming an adaptive immune response against the tumor. This guide provides an in-depth technical overview of the mechanisms, experimental validation, and key signaling pathways associated with zanidatamab this compound-induced ICD.
Core Mechanism of Action
Zanidatamab this compound's ability to induce ICD is intrinsically linked to its structure and cytotoxic payload. The biparatopic nature of the zanidatamab antibody facilitates enhanced receptor binding and internalization compared to monospecific antibodies, leading to efficient delivery of the auristatin payload into HER2-expressing cancer cells.[2][3] The payload, a microtubule inhibitor, disrupts the cellular cytoskeleton, leading to mitotic arrest and significant cellular stress. This stress culminates in the hallmark features of ICD.
Hallmarks of Zanidatamab this compound-Induced Immunogenic Cell Death
The induction of ICD by zanidatamab this compound has been characterized by the emission of key damage-associated molecular patterns (DAMPs) in a HER2-dependent manner. These DAMPs are crucial for recruiting and activating antigen-presenting cells (APCs), such as dendritic cells (DCs), which are essential for initiating a robust anti-tumor immune response. The primary DAMPs observed are:
-
Calreticulin (B1178941) (CRT) Exposure: The translocation of CRT from the endoplasmic reticulum to the cell surface acts as a critical "eat-me" signal for phagocytic cells.
-
Extracellular ATP Release: Secreted ATP functions as a "find-me" signal, attracting APCs to the site of the dying tumor cells.
-
High Mobility Group Box 1 (HMGB1) Secretion: The passive release of HMGB1 from the nucleus of late-stage apoptotic or necrotic cells acts as a potent pro-inflammatory cytokine, further promoting DC maturation and function.
These hallmarks have been consistently observed in HER2-positive cancer cell lines treated with zanidatamab this compound, while HER2-negative cells show no significant induction, highlighting the target-specific nature of this effect.[1]
Quantitative Analysis of ICD Markers
The following tables summarize the in-vitro effects of zanidatamab this compound on the expression of key ICD markers across various HER2-expressing cancer cell lines. Data is derived from preclinical studies and presented to illustrate the compound's targeted activity.
Table 1: Cell Surface Calreticulin Exposure
| Cell Line | HER2 Status | Treatment (72 hours) | % Calreticulin Positive Cells (Relative to Control) |
| SK-BR-3 | Positive | 20 nM ZW49 | ~4-5 fold increase |
| MDA-MB-468 | Negative | 20 nM ZW49 | No significant change |
Data estimated from graphical representations in preclinical presentations.[3][4]
Table 2: Extracellular ATP Secretion
| Cell Line | HER2 Status | Treatment (24 hours) | Luminescence (RLU) - Fold Increase vs. Untreated |
| HCC1954 | Positive | 20 nM ZW49 | ~6-fold |
| SK-BR-3 | Positive | 20 nM ZW49 | ~4-fold |
| N87 | Positive | 20 nM ZW49 | ~3-fold |
| SKOV-3 | Positive | 20 nM ZW49 | ~2.5-fold |
| JIMT-1 | Positive | 20 nM ZW49 | ~2-fold |
| MDA-MB-468 | Negative | 20 nM ZW49 | No significant change |
Data estimated from graphical representations in preclinical presentations.[3][4]
Table 3: Extracellular HMGB1 Release
| Cell Line | HER2 Status | Treatment (48 hours) | Extracellular HMGB1 (Relative to Control) |
| SK-BR-3 | Positive | 100 nM ZW49 | ~3-fold increase |
| N87 | Positive | 100 nM ZW49 | ~2.5-fold increase |
| MDA-MB-468 | Negative | 100 nM ZW49 | No significant change |
Data estimated from graphical representations in preclinical presentations.[4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Zanidatamab this compound-Induced ICD
The auristatin payload of zanidatamab this compound is a potent microtubule-disrupting agent. This disruption is a significant source of cellular stress, leading to the activation of the endoplasmic reticulum (ER) stress response, a key upstream event in the ICD cascade.[5][6][7] This pathway is believed to be a class effect of auristatin-based ADCs.[5][6][7]
Experimental Workflow for ICD Marker Analysis
The following diagram outlines the general workflow used to assess the induction of ICD hallmarks by zanidatamab this compound in vitro.
Detailed Experimental Protocols
The following protocols are based on standard methodologies for assessing ICD markers and incorporate specific parameters reported in preclinical studies of zanidatamab this compound.[2][4]
Cell Surface Calreticulin (CRT) Exposure Assay by Flow Cytometry
-
Objective: To quantify the percentage of cells exposing CRT on their surface following treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells in 6-well plates and allow them to adhere overnight. Treat cells with 20 nM zanidatamab this compound or appropriate controls for 48 to 72 hours.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation buffer. Pellet cells by centrifugation (300 x g, 5 minutes, 4°C) and wash twice with cold PBS containing 1% BSA (FACS buffer).
-
Staining: Resuspend cells in FACS buffer and incubate with a primary antibody against Calreticulin (e.g., rabbit anti-CRT) for 45 minutes on ice, protected from light.
-
Secondary Staining: Wash cells twice with FACS buffer. Resuspend and incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 30 minutes on ice, protected from light.
-
Viability Staining: Wash cells twice. Resuspend in FACS buffer containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
Data Acquisition: Analyze samples on a flow cytometer. Gate on the live cell population and quantify the percentage of cells positive for CRT fluorescence in the treated versus control groups.
-
Extracellular ATP Release Assay
-
Objective: To measure the concentration of ATP released into the cell culture supernatant.
-
Methodology:
-
Cell Culture and Treatment: Seed various HER2-positive and -negative cell lines in opaque-walled 96-well plates suitable for luminescence readings. After adherence, treat cells with 20 nM zanidatamab this compound or controls for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ATP Measurement: Use a commercial luminescence-based ATP detection kit (e.g., CellTiter-Glo®). Add the kit's reagent directly to the collected supernatant according to the manufacturer's instructions.
-
Data Acquisition: Allow the luminescent signal to stabilize (typically 10 minutes at room temperature). Measure luminescence using a plate reader.
-
Analysis: Compare the relative light units (RLU) from treated samples to untreated controls. An ATP standard curve can be used for absolute quantification.
-
Extracellular HMGB1 Release Assay by ELISA
-
Objective: To quantify the amount of HMGB1 released from dying cells into the supernatant.
-
Methodology:
-
Cell Culture and Treatment: Culture HER2-positive (e.g., SK-BR-3, N87) and HER2-negative cells in appropriate culture vessels. Treat with 100 nM zanidatamab this compound or controls for 48 hours.
-
Supernatant Collection: Collect the cell culture medium and centrifuge (1500 x g, 10 minutes) to pellet any cells and debris.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial HMGB1 detection kit.
-
Add standards and collected supernatants to the wells of the pre-coated microplate.
-
Incubate with the detection antibody.
-
Add the enzyme-linked conjugate and incubate.
-
Add the substrate solution and stop the reaction.
-
-
Data Acquisition: Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the concentration of HMGB1 in the samples by interpolating from the standard curve. Compare the results from treated versus control groups.
-
Conclusion and Future Directions
The preclinical data strongly support the capacity of zanidatamab this compound to induce the key hallmarks of immunogenic cell death in a HER2-dependent manner. This unique characteristic, in addition to its direct cytotoxic activity, suggests a dual mechanism of action that could lead to more durable anti-tumor responses. The ability to stimulate a patient's own immune system against their cancer provides a strong rationale for investigating zanidatamab this compound in combination with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to further amplify the induced anti-tumor immunity. Further clinical investigation is warranted to validate these findings and harness the full therapeutic potential of this promising ADC.
References
- 1. promega.com [promega.com]
- 2. A novel pathway combining calreticulin exposure and ATP secretion in immunogenic cancer cell death | The EMBO Journal [link.springer.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. zymeworks.com [zymeworks.com]
- 5. ATP assay [protocols.io]
- 6. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 7. promega.com [promega.com]
An In-depth Technical Guide to Zovodotin and Related HER2-Targeting Conjugates for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the latest research and clinical development of Zovodotin (zanidatamab this compound, ZW49), a biparatopic antibody-drug conjugate (ADC), and BDC-1001 (trastuzumab imbotolimod), an immune-stimulating antibody conjugate (ISAC), for the treatment of HER2-positive breast cancer. The document is structured to offer a clear and distinct analysis of each compound, presenting their unique mechanisms of action, preclinical data with available experimental protocols, clinical trial findings, and safety profiles. All quantitative data is summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.
Part 1: this compound (Zanidatamab this compound, ZW49)
This compound is an investigational antibody-drug conjugate engineered to target HER2-expressing cancer cells. Its unique design, featuring a biparatopic antibody, allows for a multifaceted attack on tumors.
Mechanism of Action
This compound is comprised of three key components:
-
Zanidatamab: A humanized biparatopic antibody that simultaneously binds to two distinct epitopes on the HER2 receptor: the juxtamembrane extracellular domain (ECD4), the binding site of trastuzumab, and the dimerization domain (ECD2), the binding site of pertuzumab. This dual binding leads to enhanced receptor clustering and internalization, as well as superior inhibition of HER2 signaling pathways compared to monospecific antibodies.[1][2][3] The antibody component also mediates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3]
-
Proprietary Auristatin Payload: A potent microtubule-inhibiting agent. Upon internalization of the ADC, the payload is released and disrupts the microtubule network of the cancer cell, leading to cell cycle arrest and apoptosis.[4]
-
Cleavable Linker: A protease-cleavable linker connects the zanidatamab antibody to the auristatin payload. This linker is designed to be stable in circulation and to release the cytotoxic payload specifically within the lysosomal compartment of the target cancer cell.[4]
The biparatopic nature of zanidatamab is hypothesized to lead to more efficient delivery of the cytotoxic payload into HER2-expressing cells.[5]
Preclinical Research
This compound has demonstrated potent anti-tumor activity in a range of preclinical models of HER2-expressing cancers.
-
Cell Lines: Studies have utilized HER2-positive breast cancer cell lines such as SK-BR-3 and the HER2-positive ductal breast carcinoma cell line BT-474.[5][6]
-
Internalization Assays: The internalization of this compound into HER2-expressing cells has been evaluated using flow cytometry and a pH-sensitive dye (pHAb) to measure lysosomal co-localization. These studies have shown that the biparatopic nature of the antibody leads to enhanced internalization compared to monospecific antibodies.[6]
-
Immunogenic Cell Death (ICD) Assays: this compound has been shown to induce hallmarks of ICD in HER2-expressing tumor cells.
-
Extracellular ATP Measurement: Supernatants from tumor cells treated with this compound (20 nM for 24 hours) were analyzed for ATP release using CellTiter-Glo™.[6]
-
Cell Surface Calreticulin (B1178941) Expression: Tumor cells treated with this compound were analyzed by flow cytometry to detect the translocation of calreticulin to the cell surface, a key signal for phagocytosis.[6]
-
-
Patient-Derived Xenograft (PDX) Models: this compound has shown significant anti-tumor activity in PDX models of HER2-expressing breast and gastric cancer. In these models, tumor regression was assessed by measuring the percent change in tumor volume from the initial measurement. A single 6 mg/kg dose of this compound resulted in tumor regression in multiple breast cancer xenograft models.
-
Breast Cancer Brain Metastasis Model: In a brain metastasis model using BT-474 cells intracranially implanted in animals, this compound demonstrated improved survival compared to other HER2-targeted ADCs. Dosing in this model was 6 mg/kg administered intravenously every two weeks for six doses, commencing on day 8 post-implantation.[5]
Clinical Research
This compound is being evaluated in a first-in-human Phase 1/2 clinical trial (NCT03821233) in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[4][7]
-
Study Design: The trial follows a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). This is followed by dose-expansion cohorts to further evaluate safety, tolerability, and preliminary anti-tumor activity.[7]
-
Patient Population: Eligible patients have HER2-expressing solid tumors and have progressed on or are refractory to standard-of-care therapies. For the HER2-positive breast cancer cohort, patients must have received prior treatment with trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1).[7]
-
Dosing Regimens: Various dosing schedules have been evaluated, including weekly, every two weeks, and every three weeks.[8]
The following table summarizes the efficacy data from the Phase 1 trial presented at the 2022 ESMO Congress for all HER2-positive solid tumors and for the breast cancer subgroup.
| Efficacy Endpoint | All HER2+ Cancers (n=29) | HER2+ Breast Cancer (n=8) |
| Confirmed Objective Response Rate (cORR) | 31% (95% CI: 15.3%-50.8%)[4] | 13% (95% CI: 0.3%-52.7%)[4] |
| Partial Response (PR) | 31%[4] | 13%[4] |
| Stable Disease (SD) | 41%[4] | 38%[4] |
| Progressive Disease (PD) | 24%[4] | 38%[4] |
| Disease Control Rate (DCR) | 72% (95% CI: 52.8%-87.3%)[4] | 50% (95% CI: 15.7%-84.3%)[4] |
| Clinical Benefit Rate (CBR) | 38% (95% CI: 20.7%-57.7%)[4] | 25% (95% CI: 3.2%-65.1%)[4] |
Safety Profile
This compound has demonstrated a manageable safety profile in the Phase 1 trial.
| Adverse Event Profile (at 2.5 mg/kg every 3 weeks, n=30) | |
| Any-Grade Treatment-Related Adverse Events (TRAEs) | 90%[8] |
| Most Common TRAEs | Keratitis (43%), Alopecia (17%), Diarrhea (30%)[8] |
| Grade 3 or Higher TRAEs | 17%[8] |
| Grade 3 or Higher Keratitis | 3%[8] |
Importantly, no interstitial lung disease or pneumonitis, and no treatment-related deaths were reported.[4]
Part 2: BDC-1001 (Trastuzumab Imbotolimod)
BDC-1001 is a novel, first-in-class immune-stimulating antibody conjugate (ISAC) that leverages the tumor-targeting properties of a HER2 antibody to deliver an immune-activating agent directly to the tumor microenvironment.
Mechanism of Action
BDC-1001 is composed of:
-
Trastuzumab Biosimilar: A monoclonal antibody that targets the HER2 receptor on cancer cells.
-
TLR7/8 Agonist Payload: A proprietary Toll-like receptor 7 and 8 (TLR7/8) dual agonist. TLR7 and TLR8 are innate immune receptors expressed on myeloid cells, such as dendritic cells and macrophages. Activation of these receptors triggers a downstream signaling cascade involving NF-κB and other pathways, leading to the production of pro-inflammatory cytokines and chemokines.[9]
-
Non-cleavable Linker: This linker ensures that the TLR7/8 agonist remains attached to the antibody, localizing the immune stimulation to the tumor site where the antibody is bound.[10]
The proposed mechanism of action involves the BDC-1001 binding to HER2 on tumor cells. The Fc portion of the antibody then engages Fcγ receptors on myeloid cells, promoting phagocytosis of the tumor cell. The TLR7/8 agonist payload then activates the myeloid cells, leading to a robust and durable anti-tumor immune response, including the activation of T cells.[11]
References
- 1. adcreview.com [adcreview.com]
- 2. Zanidatamab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. zymeworks.com [zymeworks.com]
- 6. zymeworks.com [zymeworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Bolt Biotherapeutics Presents BDC-1001 Ongoing Clinical Trial Design and Supportive Preclinical Data at Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 9. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Bolt Biotherapeutics Initiates Phase 2 Clinical Studies of BDC-1001 in Patients With HER2-Positive Cancer - Bolt Biotherapeutics [investors.boltbio.com]
Zovodotin's Therapeutic Potential in Gastric Cancer: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data supporting the investigation of zovodotin (zanidatamab this compound, ZW49) in gastric cancer models. This compound is a bispecific antibody-drug conjugate (ADC) targeting two distinct epitopes on the human epidermal growth factor receptor 2 (HER2). This unique design, combined with a potent auristatin payload, demonstrates significant anti-tumor activity in preclinical gastric cancer settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Mechanism of Action
This compound's efficacy stems from a dual mechanism of action inherent to its structure: a bispecific HER2-targeting antibody and a cytotoxic payload.[1]
-
Bispecific HER2-Targeting Antibody (Zanidatamab): The antibody component, zanidatamab, simultaneously binds to two different non-overlapping epitopes on the HER2 receptor. This biparatopic binding leads to enhanced receptor clustering and internalization compared to monospecific antibodies.[1] This dual blockade effectively inhibits downstream HER2 signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[2][3][4]
-
Auristatin Payload (ZD02044): Upon internalization, this compound is trafficked to the lysosome, where the cleavable linker is processed, releasing the auristatin payload, ZD02044, into the cytoplasm.[5] Auristatins are highly potent microtubule inhibitors that disrupt the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[6][7][8]
Furthermore, the cell death induced by this compound has been shown to be immunogenic, a process known as immunogenic cell death (ICD).[5] This is characterized by the release of damage-associated molecular patterns (DAMPs), including surface exposure of calreticulin (B1178941) (CRT) and secretion of high mobility group box 1 (HMGB1).[5] These DAMPs can promote the maturation of dendritic cells and enhance the anti-tumor immune response.
Signaling Pathway Diagrams
Caption: this compound's biparatopic binding to HER2 inhibits downstream signaling.
Caption: Internalization and payload release leading to apoptosis and ICD.
Quantitative Preclinical Data
In Vitro Cytotoxicity
While specific IC50 values for this compound in gastric cancer cell lines are not publicly available, data from HER2-expressing breast cancer cell lines demonstrate potent cytotoxic activity.
| Cell Line | HER2 Expression | ZW49 EC50 (nM) |
| HCC1954 | High | 0.04 ± 0.01 |
| SK-BR-3 | High | 0.03 ± 0.01 |
| BT-474 | High | 0.03 ± 0.01 |
| MDA-MB-453 | Moderate | 0.22 ± 0.03 |
| MDA-MB-361 | Moderate | 0.17 ± 0.03 |
| Data adapted from a 2023 AACR poster presentation by Zymeworks Inc.[9] |
In Vivo Efficacy in Gastric Cancer Patient-Derived Xenograft (PDX) Models
This compound has demonstrated significant anti-tumor activity in HER2-expressing gastric cancer PDX models. A single intravenous dose of 6 mg/kg resulted in tumor regression in the majority of models tested.[5]
| PDX Model ID | HER2 Score (IHC) | Best Response (% Change from Initial Tumor Volume) |
| CTG-2358 | 3+ | > -75% |
| CTG-0847 | 3+ | > -50% |
| CTG-0775 | 3+ | > -50% |
| CTG-0936 | 2+ | > -25% |
| CTG-3029 | 1+ | > -25% |
| CTG-1085 | 1+ | Stable Disease |
| CTG-2415 | 1+ | Progressive Disease |
| Data derived from a graphical representation in a 2023 AACR poster by Zymeworks Inc.[5] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is a generalized procedure for determining the half-maximal effective concentration (EC50) of a cytotoxic agent.
-
Cell Culture: HER2-expressing gastric cancer cell lines (e.g., NCI-N87, SNU-216) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
Data Analysis: The results are normalized to the vehicle control, and the EC50 value is calculated using a non-linear regression analysis.
Patient-Derived Xenograft (PDX) Model Study
The following is a representative protocol for evaluating the in vivo efficacy of this compound in gastric cancer PDX models.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation: Patient-derived gastric tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Staging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered intravenously (i.v.) at the specified dose (e.g., 6 mg/kg). The control group receives a vehicle control.
-
Tumor Monitoring: Tumor volume is measured bi-weekly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Immunogenic Cell Death (ICD) Assays
This generalized protocol outlines the detection of surface-exposed calreticulin.
-
Cell Treatment: Gastric cancer cells are treated with this compound or a control compound for a specified time (e.g., 24-48 hours).
-
Cell Staining:
-
Cells are harvested and washed with a suitable buffer (e.g., FACS buffer).
-
Cells are incubated with an anti-calreticulin antibody conjugated to a fluorophore.
-
A viability dye (e.g., DAPI, Propidium Iodide) is added to distinguish live from dead cells.
-
-
Flow Cytometry Analysis: The percentage of live cells with surface calreticulin expression is quantified using a flow cytometer.[10][11][12][13][14]
The following is a standard procedure for measuring HMGB1 release into the cell culture supernatant.
-
Supernatant Collection: Following treatment of gastric cancer cells with this compound, the cell culture supernatant is collected.
-
ELISA Procedure:
-
An ELISA plate pre-coated with an anti-HMGB1 capture antibody is used.
-
The collected supernatants and HMGB1 standards are added to the wells and incubated.
-
A detection antibody, typically biotinylated, is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
-
Data Quantification: The absorbance is read using a microplate reader, and the concentration of HMGB1 in the samples is determined by comparison to the standard curve.[15][16][17][18][19]
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound in gastric cancer.
Conclusion
The preclinical data for this compound in gastric cancer models are promising. The ADC demonstrates potent in vitro cytotoxicity and significant in vivo anti-tumor activity in patient-derived xenografts. Its unique biparatopic binding to HER2, coupled with the microtubule-disrupting auristatin payload, provides a multi-faceted approach to targeting HER2-expressing gastric tumors. The induction of immunogenic cell death further suggests a potential for synergistic effects with immunotherapies. Further investigation, including studies in a broader range of gastric cancer models and the elucidation of specific downstream signaling events, is warranted to fully understand the therapeutic potential of this compound in this indication.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. zymeworks.com [zymeworks.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calreticulin exposure on malignant blasts correlates with improved natural killer cell-mediated cytotoxicity in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Progress in Assays of HMGB1 Levels in Human Plasma—The Potential Prognostic Value in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human HMGB-1(High Mobility group protein B1) ELISA Kit - Elabscience® [elabscience.com]
- 17. Human HMGB1(High mobility group protein B1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. ibl-international.com [ibl-international.com]
- 19. Human HMGB-1 ELISA Kit (EEL047) - Invitrogen [thermofisher.com]
Initial safety and tolerability profile of Zovodotin from Phase 1 trials
An In-depth Technical Guide on the Initial Safety and Tolerability Profile of Zovodotin from Phase 1 Trials
Introduction
Zanidatamab this compound (also known as ZW49) is an investigational antibody-drug conjugate (ADC) currently under evaluation for the treatment of HER2-expressing solid tumors.[1][2] It is constructed from the humanized bispecific antibody zanidatamab, which targets two distinct epitopes on the HER2 receptor, and a proprietary auristatin cytotoxic payload.[3][4][5] The antibody and payload are connected via a protease-cleavable linker.[1][3] This design facilitates dual HER2 signal blockade, receptor clustering, and potent delivery of the cytotoxic agent to tumor cells.[5] This document provides a detailed overview of the initial safety and tolerability data from the first-in-human Phase 1 clinical trial (NCT03821233) of this compound.[1][3]
Mechanism of Action
This compound's mechanism of action is multifaceted. The bispecific antibody component, zanidatamab, binds to two non-overlapping domains (extracellular domains 2 and 4) of the HER2 receptor on the surface of cancer cells.[1][5] This biparatopic binding is designed to enhance receptor internalization.[5] Following internalization into the cell via an endosome, the ADC is trafficked to the lysosome. Inside the lysosome, the cleavable linker is proteolytically degraded, releasing the auristatin payload.[1][5] The released cytotoxic agent then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Experimental Protocols: Phase 1 Trial (NCT03821233)
The initial safety and tolerability of this compound were evaluated in a first-in-human, open-label, multicenter Phase 1 study.[5][6] The trial was designed with two primary parts: a dose-escalation phase and a dose-expansion phase.[1][3]
Primary Objectives:
-
To characterize the safety and tolerability profile of this compound.[1][6]
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[1][3][6]
Secondary Objectives:
-
To evaluate the pharmacokinetic (PK) parameters.[3]
-
To assess the preliminary antitumor activity per RECIST 1.1 criteria.[3]
Patient Population: The study enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing or -amplified solid cancers who had progressed on existing approved therapies.[1][5] Eligible patients were required to have an ECOG performance status of 0 or 1.[1] For certain cohorts, prior treatment with agents like trastuzumab, pertuzumab, and fam-trastuzumab deruxtecan (B607063) (T-DM1) was mandatory.[1] The trial included a diverse range of cancers, with gastric (35%) and breast (15%) being the most common.[3]
Trial Design and Dosing: The dose-escalation phase utilized a classic 3+3 design to evaluate different intravenous (IV) dosing schedules and levels.[1][3] The schedules investigated included weekly (QW), every two weeks (Q2W), and every three weeks (Q3W) regimens.[3] Based on the safety, tolerability, and activity data from this phase, specific doses and schedules were selected for the dose-expansion phase to further evaluate these parameters in specific tumor types.[1][3]
Safety and Tolerability Profile
As of a December 19, 2022 data cutoff, 66 patients had been treated in the selected dose escalation and expansion cohorts (1.25 mg/kg QW, 1.5 mg/kg QW, and 2.5 mg/kg Q3W).[3] The overall safety profile of this compound was found to be manageable.[1][4][6]
Treatment-Related Adverse Events (TRAEs)
The majority of TRAEs were Grade 1 or 2 in severity.[2][4] The overall incidence of TRAEs was 91%.[3] The most frequently reported TRAEs (≥20%) were keratitis (inflammation of the cornea), alopecia (hair loss), and diarrhea.[3] No treatment-related deaths or cases of interstitial lung disease (ILD)/pneumonitis were reported.[1][3]
Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Incidence (Any Grade) | Reference |
|---|---|---|
| Keratitis | 44% | [3] |
| Alopecia | 26% | [3] |
| Diarrhea | 24% | [3] |
Data from selected cohorts (n=66) as of Dec 19, 2022.[3]
Grade 3 or higher TRAEs occurred in 21% of patients, with serious TRAEs reported in 6% of patients.[3] Grade 4 events were infrequent and included infusion-related reaction and decreased neutrophil count.[2][4]
Dose-Limiting Toxicities (DLTs)
Seven DLTs were observed across the dose-escalation cohorts.[3] These toxicities were crucial in guiding dose selection. Notably, the 1.5 mg/kg QW regimen was closed due to the frequency of DLTs and necessary dose modifications.[3] The maximum tolerated dose (MTD) was not reached in the study.[1][6]
Table 2: Observed Dose-Limiting Toxicities (DLTs)
| Dosing Regimen | Number of DLTs | DLT Event Description | Reference |
|---|---|---|---|
| 1.75 mg/kg QW | 1 | Grade 2 Keratitis | [1] |
| 1.5 mg/kg QW | 4 | 3 x Grade 2 Keratitis, 1 x Grade 3 Diarrhea | [3] |
| 1.25 mg/kg QW | 2 | Grade 3 Blurred Vision, Grade 3 Infusion-Related Reaction | [3] |
| 2.5 mg/kg Q3W | 1 | Grade 2 Keratitis |[1][3] |
Recommended Phase 2 Dose (RP2D)
Based on a comprehensive evaluation of the safety, tolerability, pharmacokinetic, and preliminary efficacy data, the 2.5 mg/kg Q3W regimen was selected as the RP2D for further clinical development.[3] This regimen demonstrated a manageable safety profile and encouraging antitumor activity in heavily pretreated patients.[3][6]
Table 3: Safety Profile Comparison of Key Regimens
| Metric | 1.25 mg/kg QW (n=18) | 1.5 mg/kg QW (n=18) | 2.5 mg/kg Q3W (n=30) | Reference |
|---|---|---|---|---|
| Any-Grade TRAE Incidence | 78% (14/18) | 100% (18/18) | 93% (28/30) | [3] |
| Dose Reductions due to TRAEs | - | - | 21% (overall) | [1] |
| Discontinuations due to TRAEs | - | - | 8 patients (overall) | [3] |
| Serious TRAEs | - | - | 6% (overall) | [3] |
Data as of Dec 19, 2022.[3] Some data points are for the overall population as specific cohort breakdowns were not available.
Conclusion
The initial data from the Phase 1 trial of this compound (ZW49) indicate a manageable safety and tolerability profile in patients with heavily pretreated HER2-positive solid cancers.[1][2] The most common treatment-related adverse events were keratitis, alopecia, and diarrhea, which were mostly low-grade.[3] Dose-limiting toxicities, primarily ocular, were identified and informed the selection of the recommended Phase 2 dose.[3] The regimen of 2.5 mg/kg administered every three weeks was identified as the RP2D, demonstrating a favorable balance of safety and preliminary antitumor activity, supporting its continued investigation in further clinical trials.[3]
References
- 1. onclive.com [onclive.com]
- 2. Zymeworks Announces Release of ESMO Abstract for Phase 1 Study of Zanidatamab this compound (ZW49) in Solid Cancers | Zymeworks Inc. [ir.zymeworks.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of Zovodotin (Zanidatamab Zovodotin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zovodotin (also known as Zanidatamab this compound or ZW49) is a biparatopic antibody-drug conjugate (ADC) designed for targeted therapy of HER2-expressing cancers. It comprises the bispecific antibody Zanidatamab, which concurrently binds to two distinct epitopes on the HER2 receptor (extracellular domains II and IV), conjugated to a proprietary auristatin payload, a potent microtubule inhibitor, via a cleavable linker.[1][2] This unique biparatopic binding enhances internalization and lysosomal trafficking of the ADC, leading to the intracellular release of the cytotoxic payload.[2][3] The auristatin payload then disrupts the microtubule network, inducing cell cycle arrest and apoptosis, and promoting immunogenic cell death.[1][4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays.
Mechanism of Action
This compound's mechanism of action begins with the high-affinity binding of the Zanidatamab antibody to HER2 on the surface of tumor cells. This is followed by rapid internalization of the ADC-receptor complex. Within the cell, the complex is trafficked to the lysosome, where the cleavable linker is processed, releasing the auristatin payload into the cytoplasm. The released auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule dynamics, which is crucial for cell division and intracellular transport. This ultimately leads to G2/M phase cell cycle arrest and induction of apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the reported half-maximal effective concentration (EC50) values of this compound in various HER2-expressing and HER2-negative cancer cell lines. This data is crucial for designing appropriate concentration ranges for cytotoxicity experiments.
| Cell Line | Cancer Type | HER2 Expression Level | This compound (ZW49) EC50 (nM) |
| HER2-Positive | |||
| HCC1954 | Breast Carcinoma | High | 0.04 |
| SK-BR-3 | Breast Carcinoma | High | 0.04 |
| JIMT-1 | Breast Carcinoma | Moderate | 0.50 |
| ZR-75-1 | Breast Carcinoma | Moderate | 0.58 |
| MDA-MB-175 | Breast Carcinoma | Moderate | 0.62 |
| NCI-N87 | Gastric Carcinoma | High | Data not available |
| BT-474 | Breast Carcinoma | High | Data not available |
| MDA-MB-453 | Breast Carcinoma | Moderate | Data not available |
| HER2-Negative | |||
| T-47D | Breast Carcinoma | Low/Negative | No activity |
| MDA-MB-468 | Breast Carcinoma | Negative | No activity |
| MDA-MB-231 | Breast Carcinoma | Negative | Data not available |
Data sourced from a Zymeworks corporate presentation (February 2023)[2]. "Data not available" indicates that while these cell lines are commonly used for HER2-related studies, specific EC50 values for this compound were not found in the provided search results.
Experimental Protocols
The following are detailed protocols for assessing the in vitro cytotoxicity of this compound. It is recommended to use a panel of cell lines with varying HER2 expression levels to demonstrate target-specific activity.
Cell Culture
-
Recommended Cell Lines:
-
HER2-Positive: SK-BR-3, BT-474, NCI-N87 (high expression); MDA-MB-453, JIMT-1, ZR-75-1 (moderate expression)
-
HER2-Negative (Control): MDA-MB-231, T-47D, MDA-MB-468
-
-
Culture Conditions: Maintain cell lines in their recommended culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells (medium with vehicle).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance. Plot a dose-response curve and determine the IC50 value.
LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the 72-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: To the control wells for maximum LDH release, add 10 µL of lysis buffer 45 minutes before supernatant collection.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and spontaneous LDH release from the experimental values and normalizing to the maximum LDH release.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and membrane integrity (Propidium Iodide - PI).
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PE apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE or Accutase). Combine the detached cells with the collected supernatant.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Zovodotin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin, also known as Zanidatamab this compound (ZW49), is a bispecific antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2).[1] Its innovative design, which combines the biparatopic HER2-targeting antibody Zanidatamab with a potent auristatin payload, offers a multi-faceted approach to cancer therapy. Zanidatamab concurrently binds to two distinct epitopes on the HER2 receptor, leading to enhanced receptor clustering, internalization, and dual HER2 signal blockade.[1] The ADC is engineered to deliver its cytotoxic payload directly to HER2-expressing cancer cells, minimizing systemic toxicity and inducing immunogenic cell death.[1] These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound's efficacy stems from a combination of mechanisms:
-
Bispecific HER2 Targeting: The Zanidatamab component binds to two different domains on the HER2 receptor, leading to superior receptor internalization compared to monospecific antibodies.[1]
-
Dual Signal Blockade: By binding to two distinct HER2 epitopes, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[1]
-
Potent Cytotoxicity: Upon internalization, the auristatin payload is released, leading to cell cycle arrest and apoptosis through the inhibition of tubulin polymerization.
-
Immunogenic Cell Death (ICD): this compound has been shown to induce hallmarks of ICD, such as the cell surface exposure of calreticulin (B1178941) and the release of ATP, which can stimulate an anti-tumor immune response.[2]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported 50% effective concentration (EC50) values of this compound in various HER2-expressing breast cancer cell lines. This data highlights the potent anti-proliferative activity of this compound.
| Cell Line | Cancer Type | HER2 Expression (Receptors/cell) | This compound EC50 (nM) |
| HCC1954 | Breast Cancer | 6,000,000 | 0.04 |
| SK-BR-3 | Breast Cancer | 3,660,000 | 0.04 |
| JIMT-1 | Breast Cancer | 1,000,000 | 0.31 |
Data sourced from a Zymeworks presentation. It is important to note that these values are illustrative and may vary depending on experimental conditions.
Experimental Protocols
Preparation of this compound for Cell Culture
Note: A specific manufacturer's datasheet for the reconstitution of this compound was not publicly available at the time of this writing. The following protocol is based on general best practices for handling and preparing antibody-drug conjugates for in vitro use. Researchers should refer to the manufacturer's instructions if available.
a. Materials Required:
-
Lyophilized this compound (ZW49)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.4
-
Low-protein binding sterile polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
b. Reconstitution of Lyophilized this compound:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the product.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure the lyophilized powder is at the bottom of the vial.
-
Reconstitution: Carefully add the appropriate volume of sterile, cold PBS or sterile water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). Refer to the vial's certificate of analysis for the exact mass of the antibody. Gently swirl the vial to dissolve the contents. Do not vortex or shake vigorously , as this can cause denaturation of the antibody.
-
Incubation: Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
c. Preparation of Stock Solutions:
-
Aliquoting: Once fully dissolved, it is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Use low-protein binding polypropylene tubes.
-
Concentration: A typical stock solution concentration is 1 mg/mL. The exact concentration should be determined based on the experimental requirements.
d. Storage and Stability:
-
Lyophilized Powder: Store at -20°C to -80°C in a desiccated environment.
-
Stock Solutions: Store aliquots at -80°C for long-term storage. For short-term storage (up to one week), 4°C can be used. Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Cell-Based Cytotoxicity Assay (e.g., using a Resazurin-based reagent)
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on HER2-expressing cancer cell lines.
a. Materials Required:
-
HER2-positive cancer cell line (e.g., SK-BR-3, HCC1954) and a HER2-negative control cell line (e.g., MDA-MB-468).
-
Complete cell culture medium appropriate for the chosen cell lines.
-
Sterile, 96-well flat-bottom cell culture plates.
-
This compound stock solution.
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™).
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
Humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting concentration for a dose-response curve could be 100 nM, with serial dilutions down to the pM range.
-
Include a vehicle control (medium only).
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for 72-96 hours in a humidified incubator.
-
-
Assessment of Cell Viability:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Visualizations
This compound Mechanism of Action
References
Application Notes and Protocols for Zovodotin in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanidatamab zovodotin (this compound), also known as ZW49, is a biparatopic antibody-drug conjugate (ADC) that targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2). This unique binding property facilitates enhanced receptor clustering, internalization, and potent delivery of a cytotoxic auristatin payload. These application notes provide a recommended dosage and detailed protocols for the use of this compound in patient-derived xenograft (PDX) models, a critical preclinical platform for evaluating novel cancer therapeutics.
Mechanism of Action
This compound combines the HER2-targeting specificity of the biparatopic antibody zanidatamab with the cytotoxic effects of a proprietary auristatin payload, ZD02044, attached via a protease-cleavable linker.[1] The proposed mechanism of action involves:
-
Dual HER2 Binding: this compound simultaneously binds to two different non-overlapping epitopes on the extracellular domain of the HER2 receptor.
-
Enhanced Internalization: This biparatopic binding leads to efficient clustering and internalization of the HER2 receptor-ADC complex.
-
Payload Release: Once inside the cancer cell, the cleavable linker is processed, releasing the auristatin payload.
-
Microtubule Disruption: The auristatin payload inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
-
Immunogenic Cell Death (ICD): this compound has been shown to induce hallmarks of ICD, which can potentially stimulate an anti-tumor immune response.[1]
Recommended Dosage for PDX Models
Based on preclinical studies in gastric and breast cancer PDX models, a single intravenous (IV) dose of 6 mg/kg of this compound has demonstrated anti-tumor activity.[1] This dosage was effective in various models, including those with moderate to weak HER2 expression. For the naked antibody, zanidatamab, doses of 4, 8, and 16 mg/kg administered twice weekly have been evaluated in PDX models. It is important to note that the optimal dosage may vary depending on the specific PDX model and tumor type. Therefore, a dose-response study is recommended to determine the most effective and well-tolerated dose for a particular model.
Data Presentation: Anti-Tumor Efficacy in PDX Models
The following table summarizes the available quantitative data on the anti-tumor activity of this compound in various PDX models.
| PDX Model | Cancer Type | HER2 Expression | This compound Dosage | Dosing Schedule | Observed Anti-Tumor Activity |
| Gastric Cancer PDX Panel (5 out of 7 models) | Gastric Cancer | Moderate to Weak | 6 mg/kg | Single IV dose | Tumor regression observed |
| Breast Cancer Xenograft Panel | Breast Cancer | Not specified | ≤ 6 mg/kg | Not specified | Tumor regression observed |
Note: More specific quantitative data on the percentage of tumor growth inhibition or regression for each model is not publicly available at this time.
Experimental Protocols
This section provides a detailed methodology for conducting experiments with this compound in PDX models.
PDX Model Establishment and Expansion
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid, NSG) for tumor implantation.
-
Tumor Implantation:
-
Surgically implant a small fragment (approximately 20-30 mm³) of a patient's tumor subcutaneously into the flank of an anesthetized mouse.
-
Monitor the mice for tumor engraftment and growth.
-
-
Tumor Expansion:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Divide the tumor into smaller fragments for serial passaging into new cohorts of mice.
-
This compound Preparation and Administration
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile Water for Injection, USP, to the desired stock concentration. Gently swirl to dissolve; do not shake.
-
Dilution: Further dilute the reconstituted solution with a sterile, non-bacteriostatic solution (e.g., 0.9% Sodium Chloride Injection, USP) to the final desired concentration for injection.
-
Administration:
-
Administer the diluted this compound solution to the mice via intravenous (IV) injection, typically through the tail vein.
-
The injection volume should be calculated based on the individual mouse's body weight (e.g., 10 µL/g).
-
In Vivo Efficacy Study Design
-
Animal Grouping: Once the tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Treatment Group: Administer this compound at the desired dosage and schedule.
-
Control Group: Administer a vehicle control (the same diluent used for this compound) following the same schedule as the treatment group.
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Monitoring:
-
Monitor the body weight and overall health of the mice regularly.
-
Establish humane endpoints for euthanasia (e.g., tumor volume exceeding 2000 mm³, significant body weight loss, or signs of distress).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100 .
-
Alternatively, calculate the percentage of tumor regression for individual tumors relative to their initial size.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound in PDX Models
Caption: Experimental workflow for this compound efficacy studies in PDX models.
Logical Relationships in Preclinical Study Design
Caption: Logical flow of a preclinical study evaluating this compound.
References
Measuring Zovodotin's Potency: Detailed Protocols for Drug-to-Antibody Ratio Analysis
For Immediate Release
This application note provides detailed protocols for researchers, scientists, and drug development professionals to accurately determine the drug-to-antibody ratio (DAR) of Zovodotin (zanidatamab this compound, ZW49), a critical quality attribute that directly influences its therapeutic efficacy and safety. This compound is a bispecific antibody-drug conjugate (ADC) targeting HER2, composed of the zanidatamab antibody, a proprietary cleavable linker, and a novel auristatin payload.[1][2] The average DAR of this compound is approximately 2.[2][3]
This document outlines three primary techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). Each section includes the underlying principles, detailed experimental protocols, and data analysis guidelines.
UV/Vis Spectroscopy: A Rapid and Convenient Method for Average DAR Determination
UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR of ADCs.[][5][6][7] The technique relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the cytotoxic drug.[] For accurate measurements, the drug must possess a chromophore that absorbs at a wavelength sufficiently different from the antibody's maximum absorbance at 280 nm.[][8]
Experimental Protocol
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of both the naked zanidatamab antibody and the free auristatin payload at 280 nm and the wavelength of maximum absorbance for the payload (λmax).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Create a series of dilutions to ensure absorbance readings fall within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each this compound dilution at 280 nm and at the λmax of the auristatin payload.
-
-
Data Analysis:
-
Calculate the concentrations of the antibody and the payload using the simultaneous equations derived from the Beer-Lambert law, correcting for the cross-absorbance of each component at both wavelengths.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
-
Quantitative Data Summary
| Parameter | Symbol | Value (Hypothetical) |
| Molar Extinction Coefficient of Antibody at 280 nm | ε_Ab,280_ | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Antibody at λmax | ε_Ab,λmax_ | 5,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm | ε_Drug,280_ | 15,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at λmax | ε_Drug,λmax_ | 50,000 M⁻¹cm⁻¹ |
| Absorbance of this compound at 280 nm | A_280_ | Measured Value |
| Absorbance of this compound at λmax | A_λmax_ | Measured Value |
Hydrophobic Interaction Chromatography (HIC): Resolving Drug-Load Species
HIC is a powerful technique that separates ADC species based on their hydrophobicity.[9][10][11] The conjugation of the hydrophobic auristatin payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4, etc.).[9][12] This method provides information on the distribution of drug-loaded species and allows for the calculation of the average DAR.[7][9]
Experimental Protocol
-
Materials and Reagents:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the this compound sample.
-
Elute the bound species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (the unconjugated antibody, DAR 0, will elute first, followed by species with increasing DAR).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species_n_ × n) / 100 where 'n' is the number of drugs conjugated to that species.
-
Quantitative Data Summary
| Drug-Loaded Species | Retention Time (min) (Hypothetical) | Peak Area (%) (Hypothetical) |
| DAR 0 (Unconjugated) | 5.2 | 10 |
| DAR 2 | 12.5 | 85 |
| DAR 4 | 18.9 | 5 |
Mass Spectrometry (MS): Unambiguous Mass Determination
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous determination of the DAR and the distribution of drug-loaded species.[13][14][15] Both intact mass analysis and analysis of reduced and deglycosylated subunits can be performed.
Experimental Protocol (Intact Mass Analysis)
-
Sample Preparation:
-
Desalt the this compound sample using a suitable method (e.g., size-exclusion chromatography or a desalting column).
-
-
LC-MS System:
-
Couple a liquid chromatography system (e.g., SEC or reversed-phase) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Mass Spectrometric Analysis:
-
Acquire data in the positive ion mode over an appropriate m/z range.
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
The mass difference between adjacent peaks should correspond to the mass of the drug-linker moiety.
-
Calculate the weighted average DAR based on the relative abundance of each species.[13]
-
Quantitative Data Summary
| Species | Observed Mass (Da) (Hypothetical) | Relative Abundance (%) (Hypothetical) |
| Unconjugated Antibody | 148,000 | 8 |
| Antibody + 2 Drugs | 150,600 | 88 |
| Antibody + 4 Drugs | 153,200 | 4 |
Visualizing the Workflow and Concepts
To further clarify the methodologies and the underlying principles, the following diagrams have been generated.
Figure 1. Workflow for determining the Drug-to-Antibody Ratio (DAR) of this compound.
Figure 2. Principle of Hydrophobic Interaction Chromatography (HIC) for ADC separation.
Figure 3. Simplified signaling pathway of this compound's mechanism of action.
References
- 1. adcreview.com [adcreview.com]
- 2. onclive.com [onclive.com]
- 3. zymeworks.com [zymeworks.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. selectscience.net [selectscience.net]
- 13. lcms.cz [lcms.cz]
- 14. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
Application of Zovodotin in High-Throughput Screening for HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (zanidatamab this compound, ZW49) is an advanced antibody-drug conjugate (ADC) that demonstrates significant potential in the targeted therapy of HER2-expressing cancers. Its unique biparatopic design, targeting two distinct epitopes on the HER2 receptor, facilitates enhanced receptor clustering, superior internalization, and potent intracellular delivery of a novel auristatin payload.[1][2] These characteristics make this compound an invaluable tool in the high-throughput screening (HTS) of novel HER2 inhibitors. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in HTS campaigns aimed at discovering and characterizing new therapeutic agents targeting the HER2 pathway.
Mechanism of Action of this compound
This compound is comprised of three key components:
-
Zanidatamab: A bispecific IgG1 antibody that binds to two different domains on the HER2 extracellular domain (ECD), specifically the trastuzumab-binding domain (ECD4) and the pertuzumab-binding domain (ECD2).[1] This dual binding leads to increased receptor binding density and promotes HER2 receptor clustering and internalization more effectively than monospecific antibodies.[3][4]
-
Novel Auristatin Payload: A potent microtubule-inhibiting agent designed for high stability and controlled release within the target cell.
-
Cleavable Linker: A protease-cleavable linker that connects the antibody to the payload, ensuring stability in circulation and efficient payload release in the lysosomal compartment of cancer cells.[1]
Upon binding to HER2 on the cancer cell surface, the this compound-HER2 complex is rapidly internalized. Inside the cell, the linker is cleaved, releasing the auristatin payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Data Presentation: this compound in Preclinical Assays
This compound has demonstrated potent anti-tumor activity in various preclinical models. The following tables summarize key quantitative data from in vitro assays, showcasing its efficacy and suitability as a benchmark in HTS.
| Cell Line | HER2 Expression Level | Assay Type | Readout | Result |
| SK-BR-3 | High | Internalization Assay | Fold increase vs. Trastuzumab | ~2-fold higher internalization[3] |
| Multiple Breast Cancer Cell Lines | High to Low | Cell Growth Inhibition | Cytotoxicity | Potent inhibition observed[2] |
| HCC1954 | High | Immunogenic Cell Death | Extracellular ATP (CellTiter-Glo) | Significant increase in luminescence (RLU) at 20 nM after 24h[3][5] |
| HER2+ Tumor Cells | High | Payload Delivery | Intracellular Payload Concentration | 1.54 to 2.58-fold increase vs. Trastuzumab ADC[3] |
Experimental Protocols
High-Throughput Screening for ADC Internalization
This protocol describes a high-throughput, fluorescence-based assay to screen for compounds that modulate the internalization of HER2. This compound is used as a positive control for efficient internalization.
Principle:
This assay utilizes a pH-sensitive dye (e.g., pHrodo Red or CypHer5E) conjugated to a secondary antibody that binds to the primary ADC (this compound). The dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a quantitative measure of internalization.[6][7][8][9]
Materials:
-
HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
This compound (as a reference compound)
-
Test compounds library
-
pH-sensitive dye-conjugated anti-human IgG (Fab' fragment)
-
384-well black, clear-bottom microplates
-
Automated liquid handler
-
High-content imaging system or plate reader with fluorescence capabilities
Protocol:
-
Cell Seeding: Seed HER2-overexpressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add test compounds from the library to the wells at desired concentrations using an automated liquid handler. Include wells with a vehicle control (e.g., DMSO) and this compound (e.g., 10 nM) as a positive control.
-
This compound and Detection Reagent Addition: Add this compound and the pH-sensitive dye-conjugated secondary antibody to all wells.
-
Incubation: Incubate the plates at 37°C for a period of 4 to 24 hours to allow for internalization.
-
Data Acquisition: Measure the fluorescence intensity using a high-content imager or a microplate reader (e.g., excitation/emission at ~560/585 nm for pHrodo Red).
-
Data Analysis: Normalize the fluorescence signal to the vehicle control. Compounds that either enhance or inhibit the fluorescence signal compared to the this compound-only wells are identified as hits.
High-Throughput Cytotoxicity Screening
This protocol outlines a method to screen for compounds that are cytotoxic to HER2-positive cancer cells, using this compound as a benchmark for high potency.
Principle:
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the degree of cytotoxicity.[10][11][12]
Materials:
-
HER2-overexpressing cell lines (e.g., SK-BR-3, HCC1954)
-
This compound (as a reference compound)
-
Test compounds library
-
CellTiter-Glo® 2.0 Reagent
-
384-well white, clear-bottom microplates
-
Automated liquid handler
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed cells in 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Addition: Perform serial dilutions of the test compounds and this compound. Add the compounds to the plates. Include vehicle control wells.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C, 5% CO2.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each test compound and compare it to the IC50 of this compound to determine relative potency.
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.
This compound Mechanism of Action and HTS Workflow
Caption: this compound's mechanism and its application in a typical HTS workflow.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. zymeworks.com [zymeworks.com]
- 4. zymeworks.com [zymeworks.com]
- 5. zymeworks.com [zymeworks.com]
- 6. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe | Semantic Scholar [semanticscholar.org]
- 7. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
- 9. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Application Notes and Protocols for Zanidatamab Zovodotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanidatamab zovodotin (also known as ZW49) is a clinical-stage, bispecific antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2).[1][2][3] It is composed of zanidatamab, a biparatopic humanized IgG1 antibody that binds to two distinct epitopes on HER2, conjugated to a proprietary auristatin payload via a cleavable linker.[1][2] This unique design facilitates dual HER2 signal blockade, receptor clustering, and enhanced internalization, leading to the potent delivery of the cytotoxic payload to HER2-expressing cancer cells.[1][2] These application notes provide guidelines for the proper handling, storage, and use of zanidatamab this compound in a research setting.
Chemical Properties and Mechanism of Action
Zanidatamab this compound combines the HER2-targeting capabilities of the bispecific antibody zanidatamab with the cytotoxic effects of an auristatin derivative. The antibody component simultaneously binds to two non-overlapping epitopes on the HER2 extracellular domain, leading to enhanced receptor internalization and degradation.[1] Upon internalization into the target cell, the cleavable linker is processed, releasing the auristatin payload. Auristatins are potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
Signaling Pathway
The binding of zanidatamab this compound to HER2 receptors on the cell surface blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[5][6][7][8][9] The subsequent internalization and release of the auristatin payload induce apoptosis.
Caption: Mechanism of action of Zanidatamab this compound.
Handling and Storage
As a cytotoxic agent, zanidatamab this compound requires careful handling in a controlled laboratory environment.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the lyophilized powder and concentrated solutions in a certified chemical fume hood or a biological safety cabinet.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solution (e.g., 10% bleach solution), and dispose of all contaminated materials as hazardous waste.
-
Waste Disposal: All materials that come into contact with zanidatamab this compound, including vials, syringes, and pipette tips, should be disposed of as hazardous cytotoxic waste according to institutional guidelines.
Storage Conditions
Proper storage is crucial to maintain the stability and activity of zanidatamab this compound.
| Condition | Lyophilized Powder | Reconstituted Solution | Diluted (Working) Solution |
| Temperature | -20°C to -80°C for long-term storage.[10] | -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.[11] | 2-8°C for short-term use (up to 24 hours). Do not freeze. |
| Light | Protect from light. Store in the original vial or a light-blocking container.[10] | Protect from light. Use amber tubes or wrap tubes in foil. | Protect from light. |
| Moisture | Store in a desiccator or a container with a desiccant. | N/A | N/A |
Note: For long-term storage of reconstituted antibody solutions, it is recommended to aliquot the solution into single-use volumes to minimize freeze-thaw cycles, which can lead to protein aggregation and loss of activity.[11]
Experimental Protocols
The following are general protocols for the reconstitution and use of zanidatamab this compound in common in vitro assays. These protocols may require optimization based on the specific cell line and experimental conditions.
Reconstitution of Lyophilized Zanidatamab this compound
This protocol is a general guideline for reconstituting lyophilized antibody-drug conjugates. Refer to the product-specific datasheet for the recommended reconstitution solvent and concentration.
Materials:
-
Vial of lyophilized zanidatamab this compound
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.4
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized zanidatamab this compound at 12,000 x g for 20 seconds to ensure the powder is at the bottom of the vial.[12]
-
Carefully open the vial in a chemical fume hood or biological safety cabinet.
-
Add the recommended volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).[12]
-
Gently swirl the vial or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause protein denaturation and aggregation.[13]
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[13]
-
Visually inspect the solution for any particulate matter. If present, the solution can be clarified by centrifugation at 12,000 x g for 5 minutes and transferring the supernatant to a new tube.
-
For storage, aliquot the reconstituted solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of zanidatamab this compound on HER2-expressing cancer cell lines.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
Reconstituted zanidatamab this compound
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare a series of dilutions of zanidatamab this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted zanidatamab this compound or control medium to the appropriate wells. c. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well. b. Gently mix the contents of the wells on an orbital shaker to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the log of the zanidatamab this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. lifesciencesbc.ca [lifesciencesbc.ca]
- 4. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. precisionantibody.com [precisionantibody.com]
- 11. lifetein.com [lifetein.com]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Assessing Apoptosis Induction by Zovodotin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (zanidatamab this compound, ZW49) is a bispecific antibody-drug conjugate (ADC) targeting two distinct epitopes on the human epidermal growth factor receptor 2 (HER2).[1] This unique biparatopic binding enhances HER2 receptor internalization and clustering, leading to potent delivery of a cytotoxic auristatin payload.[1] The zanidatamab antibody component disrupts HER2-mediated pro-survival signaling pathways, while the internalized auristatin payload induces cell cycle arrest and apoptosis by inhibiting microtubule polymerization.[2][3] Preclinical studies have also indicated that this compound can induce immunogenic cell death.[4]
These application notes provide a detailed overview of the methods and protocols to assess apoptosis induction by this compound in HER2-expressing cancer cell lines. The following sections offer experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways and workflows.
Putative Signaling Pathway for this compound-Induced Apoptosis
This compound is hypothesized to induce apoptosis through a dual mechanism of action involving both the antibody and the cytotoxic payload. The zanidatamab antibody binds to HER2, inhibiting downstream pro-survival signaling pathways such as the PI3K/AKT pathway. This can lead to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and reduced inhibition of pro-apoptotic proteins.[5][6] Concurrently, the internalized auristatin payload disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and triggering the intrinsic apoptotic pathway.[2][7] This is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[8]
Key Experiments for Assessing Apoptosis
A multi-parametric approach is recommended to robustly assess apoptosis.[9] The following experiments provide a comprehensive evaluation of this compound's apoptotic effects.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a cornerstone for detecting and quantifying apoptosis.[7][10] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[2][5]
Experimental Workflow:
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed HER2-expressing cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and appropriate vehicle controls for the desired time points (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic cell dissociation solution to maintain membrane integrity. Combine with the supernatant.
-
-
Washing: Wash the collected cells twice with ice-cold 1X PBS by centrifugation at 300 x g for 5 minutes at 4°C.[2]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[10][11] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[5] Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
Data Presentation:
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis.[12] Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) and the executioner caspase-3, provides direct evidence of apoptosis induction.[13][14]
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, harvest and wash the cells as described previously. Lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[14]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a 96-well black plate. Prepare a reaction mixture containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[13][14] Add the reaction mixture to each well containing the cell lysate.
-
Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[13] Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[13]
-
Data Analysis: Quantify the caspase-3 activity by comparing the fluorescence intensity of this compound-treated samples to the vehicle control.
Data Presentation:
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control |
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to investigate the molecular mechanisms of apoptosis by detecting changes in the expression and cleavage of key regulatory proteins.[6][8]
Experimental Workflow:
Protocol: Western Blotting
-
Protein Extraction: Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended primary antibodies include those for:
-
Caspase Cleavage: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.[6]
-
Bcl-2 Family Proteins: Bcl-2, Bcl-xL (anti-apoptotic), Bax, Bak (pro-apoptotic), Bim, Bad (BH3-only).
-
Loading Control: β-actin or GAPDH.
-
-
Detection: After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
Data Presentation:
| Protein Target | Vehicle Control (Relative Density) | This compound (Low Conc.) (Relative Density) | This compound (High Conc.) (Relative Density) |
| Cleaved Caspase-3 | |||
| Cleaved PARP | |||
| Bcl-2 | |||
| Bax | |||
| Bax/Bcl-2 Ratio |
Conclusion
The assessment of apoptosis induction by this compound requires a multi-faceted approach. The combination of Annexin V/PI staining for quantifying apoptotic populations, caspase activity assays for confirming the execution of apoptosis, and Western blotting for elucidating the underlying molecular pathways provides a comprehensive understanding of this compound's mechanism of action. These detailed protocols and data presentation formats will aid researchers in systematically evaluating the apoptotic potential of this compound in various cancer cell line models.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated mitochondrial membrane potential is a therapeutic vulnerability in Dnmt3a-mutant clonal hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zanidatamab this compound (ZW49) induces hallmarks of immunogenic cell death and is active in patient-derived xenograft models of gastric cancer — Zymeworks [zymeworks.com]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of autophagy in the cytotoxicity induced by trastuzumab emtansine (T-DM1) in HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zymeworks.com [zymeworks.com]
- 10. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Zovodotin in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (zanidatamab this compound, ZW49) is a novel bispecific antibody-drug conjugate (ADC) targeting two distinct epitopes on the human epidermal growth factor receptor 2 (HER2).[1][2] Its unique design, featuring the zanidatamab antibody framework, facilitates enhanced receptor clustering and internalization, leading to the delivery of a potent auristatin payload, a microtubule inhibitor.[1][2][3] Crucially, preclinical studies have indicated that this compound can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1] This provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs), which act by reinvigorating the host's anti-tumor immunity.[4]
The combination of ADCs and ICIs is a promising strategy in oncology.[4][5] ADCs can increase the infiltration of T cells into the tumor microenvironment, while ICIs can enhance the activity of these tumor-infiltrating lymphocytes (TILs), leading to a synergistic anti-cancer effect.[4] These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound in combination with checkpoint inhibitors, covering in vitro synergy assessment and in vivo efficacy and immunophenotyping studies.
Key Signaling Pathways
The synergistic potential of combining this compound with a checkpoint inhibitor, such as an anti-PD-1 antibody, is rooted in their complementary mechanisms of action. This compound targets and kills HER2-expressing tumor cells, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs), which are hallmarks of ICD. This process stimulates dendritic cell (DC) maturation and antigen presentation to T cells. Activated T cells then infiltrate the tumor but may be rendered anergic by the PD-1/PD-L1 axis. The addition of a PD-1 inhibitor blocks this immunosuppressive signal, unleashing the full cytotoxic potential of the tumor-infiltrating T cells.
In Vitro Synergy Assessment
Objective
To determine if the combination of this compound and a checkpoint inhibitor results in synergistic, additive, or antagonistic effects on the viability of HER2-expressing cancer cell lines.
Experimental Workflow
Protocol: Combination Cytotoxicity Assay and Synergy Analysis
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HER2-positive cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the checkpoint inhibitor.
-
Treatment: Treat the cells with this compound alone, the checkpoint inhibitor alone, and in combination at various concentration ratios (a dose matrix). Include untreated cells as a control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
Viability Assessment: Perform an MTT or XTT assay to determine cell viability according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each individual agent.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).[6][7][8][9] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7][8]
-
Data Presentation
| Treatment Group | Concentration Range | IC50 (nM) |
| This compound | (e.g., 0.01 - 100) | Value |
| Checkpoint Inhibitor | (e.g., 0.1 - 1000) | Value |
| Combination (this compound:ICI Ratio) | Fractional Effect (Fa) | Combination Index (CI) | Synergy/Antagonism |
| (e.g., 1:10) | 0.5 (50% inhibition) | Value | Interpretation |
| 0.75 (75% inhibition) | Value | Interpretation | |
| (e.g., 1:100) | 0.5 (50% inhibition) | Value | Interpretation |
| 0.75 (75% inhibition) | Value | Interpretation |
In Vivo Efficacy and Immune Profiling
Objective
To evaluate the anti-tumor efficacy and characterize the immune response of this compound in combination with a checkpoint inhibitor in a syngeneic mouse model.
Experimental Workflow
Protocol: Syngeneic Tumor Model Study
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic murine tumor cell line engineered to express human HER2 (e.g., B-hHER2 CT26.WT or 4T1.2-HER2T).[10][11][12][13] It is crucial to use a model where human HER2 is not immunogenic to the mouse host.[10][11][12]
-
This compound
-
Murine-specific checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate mice with the HER2-expressing syngeneic tumor cells.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Checkpoint inhibitor alone
-
Group 4: this compound + Checkpoint inhibitor
-
-
Treatment Administration: Administer treatments according to an optimized dosing schedule. For example, this compound may be given as a single intravenous dose, while the anti-PD-1 antibody is administered intraperitoneally every 3-4 days.[14][15]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study. Collect tumors and spleens for further analysis.
Protocol: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
70 µm and 40 µm cell strainers
-
Red blood cell lysis buffer (e.g., ACK buffer)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against murine immune cell markers (see table below)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Process freshly excised tumors into a single-cell suspension using mechanical dissociation and enzymatic digestion.[16][17][18]
-
Cell Filtration and Lysis: Filter the cell suspension through a 70 µm strainer. Lyse red blood cells using ACK buffer and then pass the suspension through a 40 µm strainer.[17]
-
Cell Staining: Stain the single-cell suspension with a panel of fluorescently conjugated antibodies for multi-color flow cytometry.[16][18][19]
-
Flow Cytometry: Acquire stained cells on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo).[16][19]
Data Presentation
In Vivo Efficacy:
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses (%) | Median Survival (days) |
| Vehicle | 0 | 0 | Value |
| This compound | Value | Value | Value |
| Checkpoint Inhibitor | Value | Value | Value |
| Combination | Value | Value | Value |
Immune Cell Profiling in the Tumor Microenvironment:
| Immune Cell Population | Markers | Vehicle (% of CD45+ cells) | This compound (% of CD45+ cells) | Checkpoint Inhibitor (% of CD45+ cells) | Combination (% of CD45+ cells) |
| CD8+ T cells | CD3+, CD8+ | Value | Value | Value | Value |
| Activated CD8+ T cells | CD3+, CD8+, Ki67+ | Value | Value | Value | Value |
| CD4+ T helper cells | CD3+, CD4+, FoxP3- | Value | Value | Value | Value |
| Regulatory T cells (Tregs) | CD3+, CD4+, FoxP3+ | Value | Value | Value | Value |
| M1 Macrophages | CD11b+, F4/80+, CD86+ | Value | Value | Value | Value |
| M2 Macrophages | CD11b+, F4/80+, CD206+ | Value | Value | Value | Value |
| Dendritic Cells | CD11c+, MHCII+ | Value | Value | Value | Value |
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in combination with checkpoint inhibitors. The in vitro synergy studies are essential for establishing the initial rationale for the combination, while the in vivo experiments in appropriate syngeneic models are critical for assessing anti-tumor efficacy and elucidating the underlying immunological mechanisms. The data generated from these protocols will be invaluable for guiding the clinical development of this promising combination therapy.
References
- 1. adcreview.com [adcreview.com]
- 2. onclive.com [onclive.com]
- 3. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress - Life Sciences British Columbia [lifesciencesbc.ca]
- 4. Combination of Immune Checkpoint Therapy with Antibody-Drug Conjugate (ADC) - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 5. The promise and challenges of combination therapies with antibody-drug conjugates in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ichor.bio [ichor.bio]
- 16. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 17. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 18. crownbio.com [crownbio.com]
- 19. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Zovodotin Resistance: A CRISPR-Powered Investigation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zovodotin (zanidatamab this compound, ZW49) is a promising bispecific antibody-drug conjugate (ADC) targeting two distinct HER2 epitopes, leading to enhanced internalization and delivery of a potent auristatin payload.[1][2] As with many targeted therapies, the emergence of drug resistance is a critical challenge. This document provides a comprehensive guide for utilizing genome-wide CRISPR-Cas9 knockout screens to systematically identify and validate genes whose loss confers resistance to this compound. Understanding these resistance mechanisms is paramount for developing effective combination therapies and patient stratification strategies.
Introduction to this compound
This compound is engineered with a biparatopic antibody that binds to two different domains on the HER2 receptor, mimicking the action of a combination of two HER2-targeted antibodies.[1] This unique binding mode promotes superior receptor clustering, internalization, and lysosomal trafficking compared to monospecific antibodies.[3] The antibody is conjugated to a proprietary auristatin payload, a potent microtubule-inhibiting agent, via a cleavable linker.[2] Upon internalization into HER2-expressing cancer cells, the linker is cleaved in the lysosomal compartment, releasing the auristatin payload to induce cell cycle arrest and apoptosis.[3]
Proposed Mechanism of Action of this compound:
Caption: this compound's mechanism of action.
Application of CRISPR Screening to Identify Resistance Mechanisms
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased approach to identify genes that modulate a drug's efficacy.[4][5] By systematically knocking out every gene in the genome, we can identify which genetic perturbations lead to a resistant phenotype in the presence of this compound. This allows for the discovery of novel resistance pathways that may not be apparent from the drug's known mechanism of action.
Experimental Workflow for this compound Resistance CRISPR Screen:
Caption: CRISPR screen workflow.
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a HER2-positive cancer cell line sensitive to this compound (e.g., SK-BR-3, BT-474, NCI-N87).
-
Stable Cas9 Expression: Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin). Select and maintain a polyclonal population with high Cas9 activity.
-
Lentiviral sgRNA Library Production: Amplify and package a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello) into lentiviral particles using a second-generation packaging system in HEK293T cells. Titer the virus to determine the optimal concentration for transduction.
Genome-Wide CRISPR-Cas9 Knockout Screen
-
Transduction: Plate the stable Cas9-expressing cells and transduce with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Maintain a cell population that represents at least 500-fold coverage of the sgRNA library.
-
Puromycin Selection: 48 hours post-transduction, select for transduced cells using puromycin. The concentration should be predetermined from a kill curve.
-
Baseline Population (T0): After selection, harvest a representative population of cells to serve as the baseline (T0) for sgRNA distribution.
-
This compound Treatment: Culture the remaining cells in the presence of this compound at a concentration that yields 50-80% growth inhibition. Passage the cells every 3-4 days, maintaining library coverage, for a total of 14-21 days.
-
Resistant Population (T-final): Harvest the cell population that has grown out in the presence of this compound (T-final).
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T0 and T-final cell pellets. Amplify the integrated sgRNA sequences via PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.
Data Analysis
Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly enriched in the T-final population compared to the T0 population. Genes targeted by multiple enriched sgRNAs are considered candidate resistance genes.
Hit Validation
Validate the top candidate genes from the primary screen using the following methods:
-
Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
-
Competitive Growth Assays: Co-culture knockout and wild-type (or non-targeting sgRNA control) cells in the presence and absence of this compound. Monitor the relative proliferation of each population over time using flow cytometry or high-content imaging. A competitive advantage for the knockout cells in the presence of the drug validates the gene's role in resistance.
Functional Characterization of Validated Hits
Characterize the mechanism by which the validated gene knockout confers resistance. The specific assays will depend on the function of the validated gene.
-
For genes involved in drug transport (e.g., ABC transporters):
-
Drug Efflux Assays: Measure the intracellular accumulation of a fluorescent substrate of the transporter (e.g., Rhodamine 123 for ABCB1/MDR1) in knockout versus wild-type cells using flow cytometry.
-
-
For genes involved in endocytosis and lysosomal trafficking:
-
This compound Internalization and Trafficking Assays: Label this compound with a pH-sensitive fluorescent dye and monitor its internalization and co-localization with early endosome (EEA1) and lysosome (LAMP1) markers in knockout and wild-type cells using confocal microscopy.
-
-
For genes in signaling pathways (e.g., apoptosis, cell cycle):
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the relevant pathways in response to this compound treatment in knockout and wild-type cells.
-
Apoptosis Assays: Measure this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of knockout and wild-type cells treated with this compound using propidium (B1200493) iodide staining and flow cytometry.
-
Data Presentation
The following tables present hypothetical but representative data from a this compound resistance screen, based on findings from similar studies with other ADCs.
Table 1: Top Enriched Genes in this compound Resistance Screen
| Gene Symbol | Description | Average Log2 Fold Change (T-final/T0) | p-value |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 (MDR1) | 8.2 | 1.5e-8 |
| SLC46A3 | Solute Carrier Family 46 Member 3 | 6.5 | 3.2e-7 |
| CTSB | Cathepsin B | 5.8 | 9.1e-7 |
| TSC2 | TSC Complex Subunit 2 | 5.1 | 4.5e-6 |
| CUL3 | Cullin 3 | 4.7 | 8.9e-6 |
| NF2 | Neurofibromin 2 | 4.3 | 1.2e-5 |
| WDR45 | WD Repeat Domain 45 | 3.9 | 3.7e-5 |
| ATP6V1A | V-Type Proton ATPase Catalytic Subunit A | 3.5 | 6.8e-5 |
Table 2: Validation of Top Hits by Competitive Growth Assay
| Gene Knockout | This compound Concentration | Fold Change (KO/WT) at Day 7 |
| ABCB1 | 0 nM | 1.05 |
| 10 nM | 5.8 | |
| SLC46A3 | 0 nM | 0.98 |
| 10 nM | 4.2 | |
| CTSB | 0 nM | 1.02 |
| 10 nM | 3.5 | |
| TSC2 | 0 nM | 0.99 |
| 10 nM | 3.1 |
Table 3: Functional Characterization of Validated Resistance Genes
| Gene Knockout | Assay | Result |
| ABCB1 | Rhodamine 123 Accumulation | 75% decrease in intracellular fluorescence compared to WT. |
| SLC46A3 | This compound-pHrodo Lysosomal Co-localization | 60% reduction in this compound co-localization with LAMP1. |
| CTSB | This compound-induced Caspase-3 Cleavage | 50% decrease in cleaved Caspase-3 levels compared to WT. |
| TSC2 | Western Blot (p-S6K) | 80% increase in p-S6K levels at baseline compared to WT. |
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased platform for the identification of genes driving resistance to this compound. The protocols and data presented here offer a comprehensive framework for researchers to systematically uncover and validate novel resistance mechanisms. Elucidating these pathways will be instrumental in the clinical development of this compound, enabling the design of rational combination therapies to overcome resistance and improve patient outcomes in HER2-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. P1228: GENOME-WIDE CRISPR-CAS9 SCREENING IDENTIFIES THERAPEUTIC TARGETS FOR MATURE T-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacologic basis for antibody-auristatin conjugate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 screens identify regulators of antibody-drug conjugate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zovodotin Concentration for In Vitro Cancer Cell Killing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zovodotin (zanidatamab this compound, ZW49). The information is designed to help optimize in vitro experimental conditions and address common challenges encountered during the evaluation of this compound's cancer cell-killing capabilities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bispecific antibody-drug conjugate (ADC) that targets the human epidermal growth factor receptor 2 (HER2).[1][2] Its unique design allows it to simultaneously bind to two distinct epitopes on the HER2 receptor, leading to enhanced receptor clustering, internalization, and subsequent delivery of a potent auristatin-based cytotoxic payload.[1][2] This payload, a tubulin polymerization inhibitor, is released inside the cancer cell, leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: What is a typical effective concentration range for this compound in in vitro cytotoxicity assays?
The effective concentration of this compound can vary significantly depending on the cancer cell line and its level of HER2 expression. Generally, for HER2-positive cancer cell lines, this compound exhibits potent cytotoxic activity with EC50 values in the sub-nanomolar to low nanomolar range. For HER2-negative cell lines, significantly higher concentrations are required to achieve a cytotoxic effect, demonstrating the targeted nature of the drug.
Q3: Which cancer cell lines are sensitive to this compound?
Cancer cell lines with high HER2 expression are generally more sensitive to this compound. This includes certain breast, ovarian, gastric, and bladder cancer cell lines. It is crucial to determine the HER2 expression status of your target cell line prior to initiating cytotoxicity experiments.
Q4: How long should I incubate cancer cells with this compound in a cytotoxicity assay?
A common incubation period for in vitro cytotoxicity assays with auristatin-based ADCs is 72 to 96 hours. This duration allows for the internalization of the ADC, release of the payload, and subsequent induction of apoptosis. However, the optimal incubation time may vary between cell lines and should be determined empirically.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | HER2 Expression (Receptors/cell) | EC50 (nM) |
| HCC1954 | Breast Carcinoma | ~6,000,000 | 0.04 |
| SK-BR-3 | Breast Carcinoma | ~3,660,000 | 0.04 |
| JIMT-1 | Breast Carcinoma | ~336,000 | Not specified, but potent |
| SKOV-3 | Ovarian Adenocarcinoma | ~1,310,000 | Not specified, but potent |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed Methodology: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the in vitro cytotoxicity of this compound.
Materials:
-
HER2-positive and HER2-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution
-
96-well clear or white-walled tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity detection reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A typical concentration range to start with for HER2-positive cells is 0.001 nM to 100 nM.
-
Include a vehicle control (culture medium without this compound) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent (e.g., add MTT solution and incubate, then solubilize formazan (B1609692) crystals; or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value using a suitable curve-fitting software (e.g., four-parameter logistic regression).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | Inconsistent cell seeding density. Cells are not in the logarithmic growth phase. Variation in incubation time. this compound stock solution degradation. | Ensure accurate and consistent cell counting and seeding. Use cells from a consistent passage number and ensure they are healthy and actively dividing. Standardize the incubation period for all experiments. Aliquot this compound stock solution upon receipt and avoid repeated freeze-thaw cycles. |
| No significant cell killing observed in HER2-positive cells | Low or no HER2 expression in the cell line. Inefficient internalization of the ADC. this compound has degraded. Incorrect assay setup. | Confirm HER2 expression level by flow cytometry or western blot. Verify ADC internalization using a fluorescently labeled secondary antibody against the this compound antibody component. Test the activity of a fresh aliquot of this compound. Review the experimental protocol for errors in reagent preparation or addition. |
| Significant cell killing observed in HER2-negative control cells | "Bystander effect" where the payload diffuses out of target cells and affects neighboring cells. Non-specific uptake of the ADC at high concentrations. Contamination of the cell culture. | This can be a real effect of some ADCs. Consider co-culture experiments with labeled HER2-positive and HER2-negative cells to quantify the bystander effect. Ensure the concentration range is appropriate; high concentrations can lead to off-target effects. Check cell cultures for any signs of contamination. |
| Edge effects in the 96-well plate | Evaporation of medium from the outer wells. | To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
Mandatory Visualizations
Caption: this compound's mechanism of action from HER2 binding to apoptosis.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for this compound in vitro assays.
References
How to mitigate off-target effects of Zovodotin's auristatin payload
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Zovodotin's auristatin payload.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target toxicities associated with this compound's auristatin payload?
A1: this compound (zanidatamab this compound, ZW49) is an antibody-drug conjugate (ADC) composed of a bispecific anti-HER2 antibody and a proprietary auristatin payload, ZD02044, which is a microtubule inhibitor.[1][2] Clinical trial data from the phase 1 study of this compound has identified several treatment-related adverse events (TRAEs). The most common off-target toxicities observed include keratitis (inflammation of the cornea), alopecia (hair loss), and diarrhea.[3][4] Other common dose-limiting toxicities associated with auristatin-based ADCs, in general, include neutropenia, thrombocytopenia, and peripheral neuropathy.[5][6]
Q2: What is the "bystander effect" and how does it relate to this compound's auristatin payload?
A2: The bystander effect is a phenomenon where the cytotoxic payload of an ADC, after being released inside a target cancer cell, can diffuse out and kill neighboring cells, including those that may not express the target antigen.[7][] This can be advantageous for treating heterogeneous tumors but can also contribute to off-target toxicity if the payload is released systemically.[9] The ability of a payload to induce a bystander effect is largely dependent on its physicochemical properties, such as its ability to cross cell membranes.[9][10] this compound's design promotes immunogenic cell death, a process that can be enhanced by the bystander effect.[1][11] The specific properties of this compound's auristatin payload and its cleavable linker are designed to optimize this effect within the tumor microenvironment while minimizing systemic exposure.[11]
Q3: How can the physicochemical properties of the auristatin payload be modified to reduce off-target effects?
A3: Modifying the physicochemical properties of the auristatin payload is a key strategy to improve the therapeutic index of ADCs. One approach is to increase the hydrophilicity of the payload. Hydrophobic payloads have a greater tendency for non-specific uptake by healthy tissues, leading to off-target toxicity.[12] By creating more hydrophilic auristatin derivatives, such as glycoside payloads (e.g., MMAU), it is possible to reduce this non-specific uptake and premature clearance from circulation.[13] This can lead to improved safety and tolerability while maintaining potent anti-tumor activity.[13][14]
Troubleshooting Guides
Issue 1: High Incidence of Ocular Toxicity (Keratitis) in Preclinical Models
Possible Cause: Ocular toxicity is a known class-effect for certain ADCs, potentially due to the expression of the target antigen in ocular tissues or the non-specific uptake of the ADC or its payload.[5]
Troubleshooting Steps:
-
Re-evaluate Target Expression in Ocular Tissues:
-
Experiment: Conduct immunohistochemistry (IHC) or quantitative polymerase chain reaction (qPCR) on ocular tissues from the relevant preclinical species to confirm the level of HER2 expression.
-
Rationale: Even low levels of on-target expression in healthy tissues can lead to toxicity.[]
-
-
Assess Linker Stability:
-
Investigate Payload Permeability:
-
Experiment: Utilize in vitro cell permeability assays (e.g., PAMPA or Caco-2 assays) to determine the membrane permeability of the released auristatin payload.
-
Rationale: Highly permeable payloads can more easily diffuse into off-target tissues.[10]
-
-
Modify Dosing Regimen:
-
Experiment: In preclinical models, explore alternative dosing schedules (e.g., lower dose more frequently, or higher dose less frequently) to determine if a different regimen can maintain efficacy while reducing ocular toxicity.[18]
-
Rationale: The pharmacokinetic and toxicokinetic profiles can be significantly altered by the dosing schedule.
-
Issue 2: Evidence of Systemic Off-Target Toxicity (e.g., Neutropenia, Peripheral Neuropathy)
Possible Cause: Systemic toxicities like neutropenia and peripheral neuropathy are often linked to the premature release of the cytotoxic payload into circulation and its subsequent effects on rapidly dividing cells (bone marrow) or sensitive tissues (peripheral nerves).[5][6]
Troubleshooting Steps:
-
Optimize Linker and Conjugation Chemistry:
-
Strategy: Employ site-specific conjugation technologies to produce a more homogeneous ADC with a consistent drug-to-antibody ratio (DAR).[5][19]
-
Rationale: Heterogeneous ADCs with a high DAR can have altered pharmacokinetic properties and increased clearance, leading to higher off-target toxicity.[19][20] Utilizing more stable linkers can also prevent premature payload release.[16]
-
-
Engineer the Antibody:
-
Strategy: Modify the Fc region of the zanidatamab antibody to reduce its interaction with Fc receptors on immune cells, which can mediate off-target uptake.[5][]
-
Rationale: Silencing the Fc domain can decrease uptake by non-tumor cells, thereby reducing payload delivery to healthy tissues.[]
-
-
Implement an "Inverse Targeting" Strategy:
-
Experiment: Co-administer a payload-binding antibody fragment along with this compound in preclinical models.
-
Rationale: This "inverse targeting" approach can neutralize any prematurely released auristatin payload in the circulation, facilitating its clearance and reducing systemic exposure.[5]
-
Data Presentation
Table 1: Summary of Common Auristatin-Payload Off-Target Toxicities and Mitigation Strategies
| Toxicity | Common Cause | Mitigation Strategy | Experimental Validation |
| Ocular Toxicity (Keratitis) | On-target, off-tumor binding in ocular tissue; Non-specific uptake of payload.[5] | Optimize dosing regimen; Use less permeable payloads.[10][18] | Preclinical toxicology studies with varied dosing; In vitro permeability assays. |
| Neutropenia | Payload effect on hematopoietic progenitor cells in bone marrow.[5] | More stable linkers; Fc engineering of the antibody.[][16] | In vitro plasma stability assays; In vivo studies with Fc-modified ADC. |
| Peripheral Neuropathy | Non-specific uptake of payload by peripheral neurons.[5] | Payload modification (increased hydrophilicity); Inverse targeting.[5][13] | In vitro cytotoxicity assays with modified payloads; Preclinical studies with co-administration of payload-binding fragments. |
| Thrombocytopenia | Payload effect on megakaryocytes or their precursors.[5] | Site-specific conjugation for homogeneous DAR.[5][19] | Characterization of ADC homogeneity; In vivo toxicology studies comparing homogeneous vs. heterogeneous ADCs. |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Assay
This assay evaluates the ability of this compound to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Seeding: Co-culture a mixture of HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF7) cells in a 96-well plate. The HER2-negative cells should be labeled with a fluorescent marker for easy identification.
-
ADC Treatment: After allowing the cells to adhere, treat the co-culture with a range of concentrations of this compound. Include an isotype control ADC and untreated cells as controls.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the viability of the fluorescently labeled HER2-negative cell population using flow cytometry or high-content imaging. A significant reduction in the viability of the HER2-negative cells in the presence of the HER2-positive cells and this compound indicates a bystander effect.[7]
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the linker and the rate of payload release in plasma.
-
Incubation: Incubate this compound in plasma from the relevant species (e.g., human, mouse, cynomolgus monkey) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins and separate the supernatant containing the released payload.
-
Quantification: Analyze the amount of released auristatin payload in the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Calculate the percentage of released payload at each time point to determine the stability of the ADC in plasma.
Visualizations
Caption: Strategies to Mitigate this compound's Off-Target Effects.
Caption: The Bystander Effect Mechanism of this compound's Auristatin Payload.
References
- 1. zymeworks.com [zymeworks.com]
- 2. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Adverse events of antibody-drug conjugates: comparative analysis of agents with a common payload using the adverse event spontaneous reporting database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. adcreview.com [adcreview.com]
- 12. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Auristatin S: An Auristatin Payload with Improved Tolerability and Modified Bystander Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. New Technologies Bloom Together for Bettering Cancer Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Addressing solubility and aggregation issues with Zovodotin
Welcome to the Zovodotin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, a HER2-targeted antibody-drug conjugate (ADC). This guide provides troubleshooting protocols and answers to frequently asked questions regarding solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to solubility and aggregation issues with this compound?
A1: Like many antibody-drug conjugates, this compound's stability can be influenced by several factors. The primary drivers of solubility and aggregation issues stem from the hydrophobic nature of the auristatin payload.[1] When multiple of these cytotoxic agents are conjugated to the antibody, the overall hydrophobicity of the ADC molecule increases, creating a tendency for self-association to minimize exposure to the aqueous environment.[1] Other contributing factors include:
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody, can reduce the net charge of the molecule, decreasing solubility and promoting aggregation.[1][2]
-
Conjugation Process Stress: The chemical processes involved in conjugation, including pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing normally buried hydrophobic regions.[1]
-
High Concentrations: At higher concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[1]
-
Storage and Handling: this compound is sensitive to physical stressors. Improper storage temperatures, freeze-thaw cycles, and vigorous agitation can all contribute to aggregation.
Q2: How can I visually inspect my this compound solution for signs of aggregation?
A2: A visual inspection is the first line of defense in identifying potential aggregation. A properly solubilized this compound solution should be clear and colorless to slightly yellow. The presence of particulates, opalescence, or cloudiness can be indicative of aggregation or precipitation. It is recommended to hold the vial against a dark and light background to aid in the detection of any suspended matter.
Q3: What are the potential consequences of using aggregated this compound in my experiments?
A3: Using aggregated this compound can have significant negative impacts on your experimental outcomes and their interpretation. Aggregation can lead to a loss of therapeutic efficacy and may induce an immunogenic response.[1][] Aggregates, particularly high molecular weight ones, can be immunogenic and cause severe allergic reactions if administered.[2] Furthermore, aggregation can alter the pharmacokinetic properties of the ADC, leading to increased off-target toxicity and reduced circulation time.[4][5]
Q4: What are the recommended storage and handling conditions for this compound to minimize solubility and aggregation problems?
A4: To maintain the stability and efficacy of this compound, it is crucial to adhere to proper storage and handling protocols. Generally, ADCs require storage at ultra-cold temperatures, typically between -20°C and -80°C, depending on the specific formulation.[6] It is important to prevent temperature fluctuations during storage and transport.[6] Avoid repeated freeze-thaw cycles. When preparing solutions, use gentle mixing techniques such as slow swirling or inversion; do not vortex or shake vigorously. All handling should be performed in a sterile environment to prevent microbial contamination.
Troubleshooting Guides
Issue 1: this compound solution appears cloudy or contains visible particulates after thawing or reconstitution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper thawing technique | Thaw this compound vials at 2-8°C. Do not thaw at room temperature or in a water bath. | The solution should become clear and free of particulates. |
| Incorrect reconstitution buffer | Ensure the use of the recommended reconstitution buffer as specified in the product datasheet. Verify the pH and composition of the buffer. | This compound should fully dissolve in the correct buffer system. |
| High concentration leading to precipitation | Dilute the this compound solution to a lower working concentration using the appropriate formulation buffer. | The solution should become clear as the concentration decreases. |
| Presence of aggregated protein | Centrifuge the solution at a low speed (e.g., 200 x g for 5 minutes) to pellet larger aggregates. Carefully collect the supernatant for further analysis. | Removal of visible particulates. The supernatant can be analyzed by SEC-HPLC to quantify the remaining soluble ADC. |
Issue 2: Increased aggregation of this compound is detected by analytical methods (e.g., SEC-HPLC, DLS).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal buffer pH | Prepare a buffer screen with varying pH values (e.g., pH 5.0, 6.0, 7.0) to identify the optimal pH for this compound stability. | A decrease in the percentage of high molecular weight species (aggregates) as determined by SEC-HPLC. |
| Inadequate excipient stabilization | Evaluate the addition of stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to the formulation. | A reduction in aggregation over time and under stress conditions (e.g., thermal stress). |
| Freeze-thaw induced aggregation | Aliquot this compound into single-use volumes to avoid repeated freeze-thaw cycles. | Consistent aggregation profiles between aliquots. |
| Conjugation process artifacts | If preparing this compound in-house, consider optimizing the conjugation chemistry or purification methods to remove process-related impurities that may promote aggregation. | A more homogenous final product with a lower propensity for aggregation. |
Data Presentation
The following tables summarize hypothetical data for illustrative purposes to guide your experimental design and troubleshooting.
Table 1: Effect of pH on this compound Aggregation
| Buffer pH | % Monomer | % High Molecular Weight (HMW) Species |
| 5.0 | 98.5 | 1.5 |
| 6.0 | 99.2 | 0.8 |
| 7.0 | 97.1 | 2.9 |
| 8.0 | 94.3 | 5.7 |
Table 2: Impact of Excipients on this compound Stability (at 4°C for 4 weeks)
| Formulation | % Monomer | % HMW Species |
| This compound in PBS, pH 6.0 | 95.5 | 4.5 |
| This compound in PBS, pH 6.0 + 0.02% Polysorbate 20 | 98.8 | 1.2 |
| This compound in PBS, pH 6.0 + 5% Sucrose | 97.9 | 2.1 |
| This compound in PBS, pH 6.0 + 0.02% Polysorbate 20 + 5% Sucrose | 99.1 | 0.9 |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify this compound monomers from aggregates based on their hydrodynamic volume.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8[1]
-
This compound sample
-
0.22 µm syringe filters (low protein binding)
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[1]
-
Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL using the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter.[1]
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. High molecular weight species (aggregates) will elute first, followed by the monomeric this compound peak.[1]
-
Analysis: Integrate the peak areas of the monomer and HMW species to calculate the percentage of each.
Protocol 2: Assessment of this compound Hydrodynamic Size by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the this compound solution and detect the presence of aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
-
This compound sample
-
Filtration unit (0.22 µm)
Methodology:
-
Sample Preparation: Prepare the this compound sample at a concentration of 0.5-1.0 mg/mL in the desired buffer. Filter the sample to remove any dust or extraneous particles.
-
Instrument Setup: Set the instrument parameters, including temperature and measurement duration.
-
Measurement: Place the cuvette in the DLS instrument and initiate the measurement. The instrument will measure the intensity of scattered light, which is then correlated to the size of the particles in the solution.
-
Data Analysis: Analyze the resulting size distribution profile. A monomodal peak corresponding to the size of the this compound monomer is expected. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii or an increase in the polydispersity index (PDI).
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the bispecific antibody zanidatamab (ZW25) in preclinical models. Our aim is to offer direct support for specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is zanidatamab (ZW25) and what is its mechanism of action?
Zanidatamab (also known as ZW25) is a humanized bispecific antibody that targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2).[1][2][3] Specifically, it binds to the extracellular domains ECD2 (the dimerization domain, also targeted by pertuzumab) and ECD4 (the juxtamembrane domain, also targeted by trastuzumab).[1][3][4] This biparatopic binding leads to a unique mechanism of action that includes:
-
Enhanced Receptor Binding and Clustering: Zanidatamab induces the formation of HER2 receptor clusters on the tumor cell surface.[3][4]
-
Receptor Internalization and Downregulation: It promotes the internalization and subsequent degradation of HER2, reducing its availability on the cell surface.[1][4]
-
Inhibition of Cell Signaling: By blocking HER2, it inhibits downstream signaling pathways that promote tumor cell proliferation.[4][5]
-
Potent Effector Function: Zanidatamab activates immune-mediated anti-tumor activity through antibody-dependent cellular cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and complement-dependent cytotoxicity (CDC).[3][4]
Q2: Is zanidatamab an antibody-drug conjugate (ADC)? Does it have a "vedotin" payload?
No, zanidatamab is a bispecific antibody, not an antibody-drug conjugate (ADC).[1][2] It does not carry a cytotoxic payload like monomethyl auristatin E (MMAE), which is often designated by "vedotin" in the names of ADCs.[6] Zanidatamab's anti-tumor activity is derived from its direct action on HER2 and the subsequent engagement of the immune system.[3][4]
Q3: What are the most common adverse events observed with zanidatamab in preclinical and clinical studies?
Based on clinical trial data, the most frequently reported treatment-related adverse events for zanidatamab are generally mild to moderate and include:
Serious adverse events are less common, but can include decreased left ventricular ejection fraction (LVEF).[10][11]
Table 1: Summary of Common Treatment-Related Adverse Events with Zanidatamab (Monotherapy)
| Adverse Event | Frequency in Clinical Trials (Any Grade) |
| Diarrhea | ~37-52% |
| Infusion-Related Reaction | ~31-43% |
| Abdominal Pain | >20% |
| Fatigue | >20% |
| Decreased Ejection Fraction | ~10.3% |
Note: Frequencies are approximate and based on data from various clinical trials.[5][7][9][12]
Q4: Is keratitis a known adverse event associated with zanidatamab?
Current preclinical and clinical data for zanidatamab do not indicate that keratitis is a common or expected adverse event.[5][7][8][9][12] The primary adverse events are gastrointestinal and infusion-related.[5][8]
The association of keratitis with "vedotin" payloads in some antibody-drug conjugates (ADCs) is a recognized phenomenon.[6][13][14] This ocular toxicity is generally considered an off-target effect of the cytotoxic agent.[13] Since zanidatamab is not an ADC and lacks a vedotin payload, the same mechanism of ocular toxicity is not applicable.
Troubleshooting Guide
Issue: Observation of Ocular Abnormalities in Preclinical Models Treated with Zanidatamab.
While not a reported side effect, should you observe ocular abnormalities such as corneal clouding, redness, or excessive tearing in your animal models, a systematic approach is recommended.
Step 1: Rule out confounding factors.
-
Animal Husbandry: Ensure that bedding, caging, and environmental conditions are not contributing to eye irritation.
-
Vehicle Control: Administer the vehicle solution alone to a control group to confirm that the observed effects are not due to the formulation.
-
Concomitant Medications: If other agents are being used in combination with zanidatamab, evaluate their potential for causing ocular toxicity.
Step 2: Standardized Ocular Examination.
-
Gross Examination: Document any visible changes to the eyes, such as redness, swelling, or discharge.
-
Slit-lamp Biomicroscopy: If available, perform a detailed examination of the anterior segment of the eye, including the cornea, conjunctiva, and iris.
-
Corneal Staining: Use fluorescein (B123965) stain to assess the integrity of the corneal epithelium.
Step 3: Histopathological Analysis.
-
At the end of the study, or if severe ocular changes are noted, collect ocular tissues for histopathological examination. This can help identify the nature and extent of any cellular changes in the cornea and other ocular structures.
Experimental Protocols
Protocol: Induction and Assessment of Drug-Induced Keratitis in a Rodent Model (General Protocol for ADCs, adaptable for investigation)
This protocol is provided as a general framework for assessing potential drug-induced keratitis, typically associated with ADCs, and may be adapted for investigational purposes.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Female (often more susceptible to some toxicities).
-
Age: 8-10 weeks.
2. Dosing and Administration:
-
Administer the test article (e.g., an ADC known to cause keratitis for positive control, or zanidatamab for investigation) via intravenous injection.
-
Include a vehicle control group and a positive control group.
-
Dose levels should be based on previous toxicology studies.
3. Ocular Examination Schedule:
-
Perform baseline examinations before the first dose.
-
Conduct examinations at regular intervals (e.g., weekly) and at the end of the study.
4. Clinical Scoring of Ocular Findings:
-
Use a standardized scoring system (e.g., a modified Draize test) to grade conjunctival redness, chemosis, and discharge, as well as corneal opacity.
Table 2: Example Scoring System for Ocular Observations
| Score | Conjunctival Redness | Corneal Opacity |
| 0 | Normal | Normal, transparent |
| 1 | Slight redness | Faint opacity, details of iris clearly visible |
| 2 | Moderate redness | Mild opacity, iris details slightly obscured |
| 3 | Severe redness | Moderate opacity, iris details difficult to see |
| 4 | N/A | Severe opacity, iris not visible |
5. Histopathology:
-
At necropsy, fix eyes in Davidson's solution and embed in paraffin.
-
Section the eyes and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should examine the sections for signs of keratitis, such as inflammation, epithelial thinning or ulceration, and neovascularization.
Visualizations
Diagram 1: Zanidatamab (ZW25) Mechanism of Action
Caption: Zanidatamab's biparatopic binding to HER2 domains ECD2 and ECD4.
Diagram 2: Experimental Workflow for Investigating Ocular Abnormalities
Caption: A logical workflow for investigating unexpected ocular findings.
References
- 1. zymeworks.com [zymeworks.com]
- 2. A phase 2 trial of zanidatamab in HER2-overexpressed advanced endometrial carcinoma and carcinosarcoma (ZW25-IST-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aimwithimmunotherapy.org [aimwithimmunotherapy.org]
- 7. onclive.com [onclive.com]
- 8. drugs.com [drugs.com]
- 9. FDA grants accelerated approval to zanidatamab-hrii for previously treated unresectable or metastatic HER2-positive biliary tract cancer | FDA [fda.gov]
- 10. Zanidatamab: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. ZIIHERA® (zanidatamab-hrii) | Official Website [ziiherahcp.com]
- 12. Zanidatamab, a novel bispecific antibody, for the treatment of locally advanced or metastatic HER2-expressing or HER2-amplified cancers: a phase 1, dose-escalation and expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 14. Ocular adverse events associated with antibody-drug conjugates: a comprehensive pharmacovigilance analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Zovodotin
Welcome to the technical support center for Zovodotin (Zanidatamab this compound, ZW49). This resource is designed for researchers, scientists, and drug development professionals investigating acquired resistance to this novel HER2-targeted bispecific antibody-drug conjugate (ADC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My HER2-positive cancer cell line, initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, a bispecific ADC, can be multifactorial. Based on its mechanism of action and data from other HER2-targeted ADCs, resistance can emerge from alterations in the antibody target, the cytotoxic payload's efficacy, or the activation of compensatory signaling pathways. Key potential mechanisms include:
-
Target-Related Alterations:
-
Reduced HER2 Surface Expression: The most common mechanism for resistance to HER2-targeted therapies is the downregulation of the HER2 (ERBB2) receptor on the cell surface. This reduces the number of available binding sites for this compound, leading to decreased internalization and payload delivery.[1][2]
-
HER2 Ectodomain Masking: Expression of molecules like the mucin MUC4 can mask the HER2 epitopes, preventing this compound from binding effectively.[3]
-
Truncated HER2 Receptors: The presence of truncated HER2 isoforms, such as p95HER2, which may lack the binding site for one of the antibody's arms, could potentially impact the efficacy of a bispecific antibody.[2]
-
-
Payload-Related Resistance:
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the cytotoxic auristatin payload from the cell. Overexpression of transporters like ABCC1 has been linked to resistance to maytansinoid-based ADCs, and ABCC3 has been associated with resistance to MMAE (a related auristatin).[4][5]
-
Impaired Lysosomal Function: Efficient release of the auristatin payload from this compound's cleavable linker depends on lysosomal proteases. Alterations in lysosomal pH or enzymatic function can impair this process, trapping the ADC in the lysosome and preventing the payload from reaching its microtubule target.[6][7]
-
-
Activation of Bypass Signaling Pathways:
-
MET Amplification: A key potential mechanism of acquired resistance to the antibody component, zanidatamab, is the amplification and activation of the MET receptor tyrosine kinase.[8] Activation of MET signaling can bypass the HER2 blockade, reactivating downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.
-
HER3 Overexpression: Upregulation of HER3 signaling has been associated with resistance to other anti-HER2 agents and could serve as a compensatory pathway.[2]
-
Q2: How can I experimentally determine the specific mechanism of resistance in my this compound-resistant cell line?
A2: A systematic approach is required to pinpoint the resistance mechanism. We recommend a tiered experimental workflow:
-
Confirm Resistance: First, ensure the observed resistance is genuine and not due to experimental artifacts. Perform a dose-response curve comparing the parental (sensitive) and the suspected resistant cell line to confirm a shift in the IC50 value.
-
Investigate the Target (HER2):
-
Flow Cytometry: Quantify HER2 surface expression on both parental and resistant cells. A significant decrease in the resistant line is a strong indicator of target loss.
-
Western Blot / ELISA: Measure total HER2 protein levels. This can help distinguish between reduced protein expression and impaired trafficking to the cell surface.
-
Immunofluorescence Microscopy: Visualize HER2 localization. This can reveal if HER2 is being internalized improperly or is failing to traffic to the cell membrane.
-
-
Analyze Bypass Pathways:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of a wide range of RTKs to identify potential bypass pathways. Look for increased phosphorylation of receptors like MET, EGFR, or IGF-1R in the resistant line.
-
Western Blot: Based on the array results, perform targeted western blots to confirm the upregulation and activation (phosphorylation) of specific proteins, such as MET and its downstream effectors (AKT, ERK).
-
-
Assess Payload-Related Mechanisms:
-
Efflux Pump Expression: Use qPCR or Western Blot to measure the expression levels of key ABC transporters, such as ABCB1, ABCC1, and ABCG2.
-
Efflux Pump Activity Assay: Use fluorescent substrates of these pumps (e.g., Rhodamine 123) in combination with known inhibitors to functionally assess if efflux pump activity is elevated in the resistant cells.
-
The following diagram outlines a logical workflow for investigating resistance.
Q3: What strategies can I use to overcome the identified resistance in my cell line models?
A3: The strategy to overcome resistance directly depends on the underlying mechanism. Here are some approaches:
-
For MET Amplification: Combine this compound with a MET inhibitor (e.g., capmatinib, crizotinib). This dual-targeting approach can restore sensitivity by blocking the compensatory signaling pathway.[8]
-
For Increased Drug Efflux: Co-administer this compound with an inhibitor of the specific ABC transporter that is overexpressed. This can increase the intracellular concentration of the auristatin payload.
-
For HER2 Downregulation: This is a challenging mechanism to overcome directly. Strategies could involve:
-
Switching to an ADC with a different, highly potent payload that may be effective even with lower target expression.
-
Investigating agents that can re-induce HER2 expression.
-
Exploring combination therapies that target downstream nodes (e.g., PI3K/AKT inhibitors) that may be constitutively active in the resistant cells.
-
The following diagram illustrates the core mechanism of this compound and points of potential resistance.
Troubleshooting Guide & Experimental Protocols
Problem: Gradual increase in this compound IC50 over several passages.
This scenario suggests the development of an acquired resistance phenotype.
| Potential Cause | Troubleshooting / Validation Step | Recommended Action |
| HER2 Downregulation | Perform flow cytometry to compare HER2 surface levels between early (sensitive) and late (resistant) passage cells. | If HER2 is downregulated, consider this a confirmed mechanism. Explore downstream pathway inhibitors or alternative therapies. |
| MET Pathway Activation | Conduct Western blot for total MET and phospho-MET (p-MET) on lysates from sensitive vs. resistant cells. | If p-MET is elevated, proceed with a combination study using this compound and a MET inhibitor. |
| Increased Drug Efflux | Perform a functional efflux assay using a substrate like Rhodamine 123. A lower intracellular fluorescence in resistant cells indicates higher efflux activity. | If efflux is increased, test this compound in combination with known ABC transporter inhibitors to confirm this mechanism. |
Protocol 1: Quantification of HER2 Surface Expression by Flow Cytometry
Objective: To quantitatively compare HER2 receptor density on the surface of sensitive versus resistant cancer cells.
Materials:
-
Parental (sensitive) and this compound-resistant cell lines
-
Trastuzumab or another HER2-specific antibody (FITC- or PE-conjugated)
-
Isotype control antibody (FITC- or PE-conjugated)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Harvest cells using trypsin, wash with complete media, and then resuspend in cold FACS buffer.
-
Count cells and adjust the concentration to 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension (100,000 cells) into FACS tubes.
-
Add the conjugated anti-HER2 antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash cells three times with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Compare the median fluorescence intensity (MFI) of the anti-HER2 antibody staining between the parental and resistant cell lines, after subtracting the MFI of the isotype control.
Data Presentation:
| Cell Line | Passage Number | This compound IC50 (nM) | HER2 MFI (Median Fluorescence Intensity) |
| Parental Line | 5 | 0.5 | 15,000 |
| Resistant Line | 25 | 50 | 3,000 |
Protocol 2: Western Blot for MET and Phospho-MET
Objective: To detect the upregulation and activation of the MET receptor as a potential bypass pathway.
Materials:
-
Cell lysates from sensitive and resistant cells
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-MET, anti-phospho-MET (Tyr1234/1235), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Prepare cell lysates from parental and resistant cell lines.
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (anti-MET, anti-p-MET) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for GAPDH as a loading control.
Data Presentation:
| Cell Line | Total MET (Relative Density) | Phospho-MET (Relative Density) |
| Parental Line | 1.0 | 0.8 |
| Resistant Line | 3.5 | 4.0 |
References
- 1. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents [frontiersin.org]
- 4. adcreview.com [adcreview.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing dosing schedules (e.g., Q3W) for Zovodotin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zovodotin in preclinical animal studies, with a focus on optimizing dosing schedules such as Q3W (every three weeks).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as zanidatamab this compound (ZW49), is a bispecific antibody-drug conjugate (ADC) that targets the human epidermal growth factor receptor 2 (HER2).[1][2][3] Its mechanism of action is multi-faceted:
-
Bispecific Antibody: The zanidatamab antibody component simultaneously binds to two distinct epitopes on the HER2 receptor. This biparatopic binding leads to enhanced receptor clustering and internalization compared to monospecific antibodies.[1]
-
Cytotoxic Payload: this compound carries a proprietary auristatin payload, a potent microtubule inhibitor.[4][5]
-
Targeted Drug Delivery: Upon binding to HER2 on cancer cells, this compound is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.[1]
Q2: What is the rationale for a Q3W (every three weeks) dosing schedule for this compound?
A2: A Q3W dosing schedule for ADCs like this compound aims to balance efficacy with safety. The rationale is based on:
-
Maximizing Therapeutic Index: Less frequent, higher doses can sometimes achieve better tumor penetration and cell killing.[6]
-
Managing Toxicity: Auristatin-based payloads can have cumulative toxicities, such as peripheral neuropathy and neutropenia. A longer interval between doses allows for recovery from these adverse effects.
-
Patient Convenience: In a clinical setting, a Q3W schedule is generally more convenient for patients than more frequent administrations.[7] A Phase 1 clinical trial of this compound evaluated a 2.5 mg/kg Q3W dosing regimen.[7][8]
Q3: What are the common adverse events observed with this compound and other auristatin-based ADCs in animal studies?
A3: Common adverse events associated with auristatin-based ADCs in preclinical models include:
-
Body Weight Loss: This is a general indicator of toxicity.
-
Neutropenia: A decrease in neutrophils, which can increase the risk of infection.
-
Peripheral Neuropathy: Damage to peripheral nerves, which can manifest as altered gait or reduced grip strength in rodents.
-
Thrombocytopenia: A decrease in platelets.
-
Elevated Liver Enzymes: Indicating potential liver toxicity.
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that may be encountered during preclinical efficacy and tolerability studies of this compound.
| Issue | Potential Cause | Recommended Action |
| Excessive Body Weight Loss (>15-20%) | Dose is too high (exceeding MTD). Vehicle intolerance. Tumor burden is too high, leading to cachexia. | 1. Dose De-escalation: Reduce the dose of this compound in subsequent cohorts. 2. Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle toxicity. 3. Monitor Tumor Growth: Euthanize animals when tumors reach the predetermined endpoint size to avoid cachexia-related weight loss. 4. Supportive Care: Consider providing nutritional supplements if appropriate for the study design. |
| Lack of Anti-Tumor Efficacy | Dose is too low. The tumor model has low or heterogeneous HER2 expression. The ADC is not reaching the tumor effectively. The tumor model is resistant to auristatin payloads. | 1. Dose Escalation: If tolerated, test higher doses of this compound. 2. Confirm HER2 Expression: Verify HER2 expression levels in the xenograft model by immunohistochemistry (IHC) or other methods. 3. Pharmacokinetic (PK) Analysis: If possible, measure the concentration of the ADC in plasma and tumor tissue to assess exposure. 4. Alternative Model: Consider testing in a different HER2-positive tumor model. |
| Inconsistent Tumor Growth within Groups | Inconsistent number of cells injected. Poor cell viability at the time of injection. Variation in injection site. | 1. Standardize Cell Injection: Ensure accurate cell counting and consistent injection volume and location. 2. Cell Viability Check: Perform a viability test (e.g., trypan blue exclusion) on the cell suspension immediately before injection. 3. Randomization: Randomize animals into treatment groups when tumors reach a consistent, predefined size (e.g., 100-150 mm³). |
| Signs of Peripheral Neuropathy (e.g., abnormal gait) | Known toxicity of auristatin payloads. | 1. Dose and Schedule Adjustment: Consider reducing the dose or extending the dosing interval (e.g., to Q4W). 2. Clinical Observation Scoring: Implement a scoring system to systematically assess and record signs of neuropathy. 3. Histopathology: At the end of the study, collect sciatic nerves for histopathological analysis to confirm neuropathy. |
| Difficulty with Intravenous (IV) Injections | Small vein size in mice. Inexperienced personnel. | 1. Use of Restrainers: Employ appropriate animal restrainers to ensure the tail is properly positioned and immobilized. 2. Warming the Animal: Use a heat lamp to dilate the tail veins, making them easier to visualize. 3. Proper Technique: Ensure personnel are well-trained in IV injection techniques for mice. Consider using a smaller gauge needle. |
Experimental Protocols
I. Determining the Maximum Tolerated Dose (MTD) of this compound
Objective: To determine the highest dose of this compound that can be administered on a Q3W schedule without causing dose-limiting toxicities (DLTs).
Animal Model: Female athymic nude mice (6-8 weeks old).
Methodology:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the study.
-
Dose Escalation Cohorts:
-
Start with a conservative dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2.5 mg/kg, 5 mg/kg, 7.5 mg/kg).
-
Use 3-5 mice per cohort.
-
-
This compound Formulation:
-
Reconstitute lyophilized this compound in sterile water for injection.
-
Further dilute to the final concentration using a vehicle such as phosphate-buffered saline (PBS). The final injection volume should be approximately 100 µL per 20g mouse.
-
-
Administration: Administer a single intravenous (IV) injection of this compound on Day 1.
-
Monitoring:
-
Record body weight daily for the first week, then twice weekly for the remainder of the 21-day cycle.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Dose-Limiting Toxicity (DLT) Definition: A DLT is typically defined as >20% body weight loss that does not recover, or severe clinical signs of toxicity.
-
MTD Determination: The MTD is the highest dose at which no more than one animal in a cohort experiences a DLT.
II. Efficacy Study of this compound in a HER2-Positive Xenograft Model (Q3W Schedule)
Objective: To evaluate the anti-tumor efficacy of this compound administered every three weeks in a HER2-positive cancer xenograft model.
Animal Model: Female athymic nude mice (6-8 weeks old) bearing HER2-positive tumors (e.g., NCI-N87 gastric cancer or BT-474 breast cancer xenografts).
Methodology:
-
Tumor Cell Implantation:
-
Subcutaneously implant HER2-positive tumor cells into the flank of each mouse.
-
Monitor tumor growth with calipers.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound (e.g., 2.5 mg/kg)
-
Group 3: this compound (e.g., 5 mg/kg)
-
-
-
This compound Formulation and Administration:
-
Prepare this compound as described in the MTD protocol.
-
Administer this compound via IV injection on Day 1 and Day 22 (Q3W schedule).
-
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for clinical signs of toxicity.
-
-
Study Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Body weight changes, clinical observations.
-
Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if DLTs are observed.
-
Quantitative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Q3W | 0 | +5 |
| This compound | 2.5 | Q3W | 65 | -8 |
| This compound | 5.0 | Q3W | 95 | -15 |
Visualizations
This compound Mechanism of Action
References
- 1. adcreview.com [adcreview.com]
- 2. Zanidatamab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
- 5. zymeworks.com [zymeworks.com]
- 6. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesbc.ca [lifesciencesbc.ca]
- 8. onclive.com [onclive.com]
Refining protocols to minimize variability in Zovodotin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing variability in Zovodotin experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound, a HER2-targeted bispecific antibody-drug conjugate (ADC) with a proprietary auristatin payload.[1][2]
In Vitro Assays
Question 1: We are observing significant variability in our IC50 values for this compound in our cytotoxicity assays between experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC potency assays. Variability can stem from several factors related to the ADC, cell culture conditions, and assay protocol. Since this compound's auristatin payload is a microtubule inhibitor, its cytotoxic effect is dependent on cells entering mitosis, making assay timing and cell health critical.
| Category | Potential Cause | Troubleshooting & Optimization Strategy |
| This compound Quality & Handling | Aggregation: this compound, like other ADCs, can be prone to aggregation, which can reduce its potency and increase variability. | - Visually inspect the this compound solution for precipitates before use.- Characterize the aggregation state using size-exclusion chromatography (SEC).- Minimize freeze-thaw cycles by aliquoting the stock solution upon receipt. |
| Stability: The ADC construct can degrade over time, affecting its activity. | - Perform stability studies of this compound in the assay medium to ensure it remains intact throughout the experiment.- Follow the manufacturer's storage and handling instructions precisely. | |
| Cell Culture Conditions | Cell Line Integrity: High passage numbers can lead to genetic drift, altering HER2 expression levels and sensitivity to the auristatin payload. | - Use authenticated, low-passage number cell lines for all experiments.- Regularly monitor HER2 expression levels via flow cytometry. |
| Cell Health & Density: Unhealthy or overly confluent cells will respond inconsistently to treatment. | - Ensure cells are in the exponential growth phase at the time of seeding.- Optimize cell seeding density to avoid confluency during the assay period. | |
| Assay Protocol | Inconsistent Incubation Times: Variation in the duration of this compound exposure will directly impact the observed cytotoxicity. | - Standardize the incubation time for all experiments. A common range for auristatin-based ADCs is 72-120 hours. |
| Reagent Variability: Inconsistent quality or preparation of assay reagents (e.g., MTT, CellTiter-Glo®) can introduce variability. | - Use high-quality, fresh reagents.- Prepare reagents consistently according to the manufacturer's instructions. |
Question 2: We are seeing poor internalization of this compound in our HER2-expressing cell lines. What could be the issue?
Answer: Efficient internalization is critical for the efficacy of this compound, as it allows for the intracellular release of the cytotoxic payload.[2] Poor internalization can be due to issues with the ADC, the target cells, or the experimental setup.
| Category | Potential Cause | Troubleshooting & Optimization Strategy |
| This compound Integrity | Loss of Binding Affinity: Improper storage or handling may have compromised the antibody's ability to bind to HER2. | - Confirm the binding of this compound to HER2-positive cells using a cell-based ELISA or flow cytometry with a fluorescently labeled secondary antibody. |
| Target Cell Characteristics | Low HER2 Expression: The HER2 expression level on the cell surface may be lower than expected. | - Quantify HER2 receptor density on your cell line using a calibrated flow cytometry assay.- Use a cell line with known high HER2 expression (e.g., SK-BR-3, NCI-N87) as a positive control.[1] |
| Slow Internalization Rate of HER2: The inherent internalization rate of the HER2 receptor in your chosen cell line might be slow. | - Consult literature for typical HER2 internalization rates in your cell line.- Consider using a different HER2-positive cell line known for efficient receptor-mediated endocytosis. | |
| Experimental Protocol | Suboptimal Incubation Conditions: Temperature and time can significantly impact the rate of internalization. | - Ensure internalization assays are performed at 37°C to allow for active cellular processes.- Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for maximal internalization. |
Question 3: We are having trouble with high background signal in our ELISA-based assays for this compound binding and quantification. How can we reduce this?
Answer: High background in ELISA can mask the specific signal, leading to reduced assay sensitivity and dynamic range. This is often caused by non-specific binding of antibodies or detection reagents.
| Category | Potential Cause | Troubleshooting & Optimization Strategy |
| Blocking | Insufficient Blocking: Incomplete blocking of non-specific binding sites on the plate. | - Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk).- Extend the blocking incubation time.- Try a different blocking agent. |
| Washing | Inadequate Washing: Residual unbound reagents remaining in the wells. | - Increase the number of wash cycles.- Ensure complete aspiration of wash buffer after each step. |
| Antibody Concentrations | Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. | - Titrate the concentrations of both the capture and detection antibodies to find the optimal balance between signal and background. |
| Reagent Quality | Aggregated Conjugates: Aggregates of the detection antibody-enzyme conjugate can bind non-specifically. | - Centrifuge the antibody-enzyme conjugate before use to pellet any aggregates. |
In Vivo Studies
Question 4: We are observing high inter-animal variability in tumor growth and response to this compound in our xenograft studies. How can we minimize this?
Answer: In vivo studies are inherently more variable than in vitro assays. However, careful planning and execution can help to minimize this variability and improve the reliability of the results.
| Category | Potential Cause | Troubleshooting & Optimization Strategy |
| Animal Model | Genetic Drift: Genetic variations within an outbred mouse strain can lead to different tumor take rates and growth kinetics. | - Use a well-characterized, isogenic mouse strain (e.g., NOD/SCID, NSG) to minimize genetic variability. |
| Differences in Age and Weight: Variations in animal age and weight can affect metabolism and drug distribution. | - Use animals from a narrow age and weight range.- Randomize animals into treatment groups based on body weight. | |
| Tumor Inoculation | Inconsistent Cell Viability and Number: Injecting a variable number of viable tumor cells will lead to inconsistent tumor establishment and growth. | - Ensure the tumor cell suspension is homogenous and contains a high percentage of viable cells.- Use a precise method for cell counting and injection. |
| Variable Tumor Location: The site of tumor implantation can influence growth rates due to differences in vascularization. | - Be consistent with the anatomical location of tumor cell injection. | |
| Drug Administration | Inaccurate Dosing: Errors in calculating and administering the dose of this compound. | - Carefully calculate the dose for each animal based on its body weight.- Use calibrated equipment for intravenous injections. |
| Data Collection | Inconsistent Tumor Measurement: Variability in how tumors are measured can introduce significant error. | - Have the same person measure the tumors throughout the study using calibrated calipers.- Blinding the person measuring the tumors to the treatment groups can reduce bias. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (ZW49) in HER2-Expressing Breast Cancer Cell Lines
| Cell Line | HER2 Receptors/Cell | This compound (ZW49) EC50 (nM) | Unconjugated Antibody (ZW25) EC50 (nM) | Free Payload (ZD02044) EC50 (nM) |
| HCC1954 | 6,000,000 | 0.04 ± 0.01 | No activity | 4.70 ± 0.93 |
| SK-BR-3 | 3,660,000 | 0.04 ± 0.02 | 0.31 | 10.01 ± 1.24 |
| JIMT-1 | 526,000 | 0.50 ± 0.09 | No activity | 44.35 ± 4.71 |
| ZR-75-1 | 37,800 | 0.81 ± 0.22 | No activity | 49.60 ± 11.2 |
Data adapted from Zymeworks presentation. EC50 values represent the mean ± standard deviation.[1]
Table 2: In Vivo Efficacy of this compound (ZW49) in a JIMT-1 Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (days) |
| Vehicle Control | - | q2wx6 | 35 |
| Trastuzumab Emtansine (T-DM1) | 6 | q2wx6 | 60 |
| Trastuzumab Deruxtecan (T-DXd) | 6 | q2wx6 | 66 |
| This compound (ZW49) | 6 | q2wx6 | 98 |
Data adapted from Zymeworks presentation.[1]
Experimental Protocols
The following are representative, detailed methodologies for key experiments with this compound. These protocols are based on standard procedures for ADCs and should be optimized for specific laboratory conditions and cell lines.
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
HER2-expressing cancer cell lines (e.g., SK-BR-3)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound, unconjugated antibody (ZW25), and free payload (ZD02044)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete growth medium to a final concentration of 2 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a 2X serial dilution series of this compound, ZW25, and ZD02044 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include wells with medium only (no cells) for background and cells with medium only (no drug) for a vehicle control.
-
Incubate the plate for 120 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Antibody Internalization Assay (Flow Cytometry)
This protocol quantifies the amount of this compound internalized by cells over time using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.
Materials:
-
HER2-expressing cancer cell lines (e.g., SK-BR-3)
-
Complete growth medium
-
This compound labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and count cells.
-
Resuspend the cells in complete growth medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Antibody Incubation:
-
Add the pHrodo-labeled this compound to the cell suspension at a final concentration of 10 µg/mL.
-
Incubate the cells at 37°C in a humidified, 5% CO₂ incubator for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
For the 0-hour time point (surface binding control), incubate the cells with the labeled antibody on ice for 30 minutes.
-
-
Sample Processing:
-
After incubation, wash the cells twice with cold PBS to remove unbound antibody.
-
Resuspend the cells in 500 µL of FACS buffer (PBS with 2% FBS).
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
-
The increase in mean fluorescence intensity (MFI) over time, relative to the 0-hour time point, indicates the extent of internalization.
-
Immunogenic Cell Death (ICD) Marker Assay (Flow Cytometry for Calreticulin (B1178941) Exposure)
This protocol assesses the surface exposure of calreticulin, a key marker of immunogenic cell death, on this compound-treated cells.[1]
Materials:
-
HER2-expressing cancer cell lines (e.g., NCI-N87)
-
Complete growth medium
-
This compound
-
Anti-calreticulin antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
A viability dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration known to induce cytotoxicity (e.g., 100 nM) for 48-72 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells gently using a non-enzymatic cell dissociation buffer.
-
Wash the cells with cold PBS.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled anti-calreticulin antibody.
-
Incubate on ice for 30-60 minutes, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing the viability dye just before analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population (negative for the viability dye).
-
Quantify the percentage of calreticulin-positive cells and the mean fluorescence intensity in the treated versus control groups. An increase in surface calreticulin on live cells is indicative of ICD.
-
Mandatory Visualizations
References
Troubleshooting challenges in conjugating payloads to the zanidatamab antibody
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the conjugation of payloads to the zanidatamab antibody.
Frequently Asked Questions (FAQs)
Q1: What is zanidatamab and what makes its conjugation unique?
Zanidatamab is a bispecific, biparatopic humanized antibody that targets two distinct epitopes (ECD2 and ECD4) on the human epidermal growth factor receptor 2 (HER2).[1][2] This dual-binding mechanism leads to enhanced HER2 clustering, internalization, and potent anti-tumor activity.[1][2] The uniqueness of conjugating payloads to zanidatamab lies in the need to preserve the integrity and function of both antigen-binding sites to maintain its biparatopic nature and therapeutic efficacy. Careful selection of conjugation strategy is crucial to avoid steric hindrance or conformational changes that could impair its unique mechanism of action.
Q2: Which conjugation strategies are most suitable for a bispecific antibody like zanidatamab?
Site-specific conjugation methods are highly recommended for bispecific antibodies like zanidatamab.[3][4][] These methods offer precise control over the location and number of conjugated payloads, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR).[3][] This is critical for ensuring consistent efficacy and a predictable safety profile.[1] Common site-specific strategies include engineering cysteine residues at specific locations, incorporating unnatural amino acids, or utilizing enzymatic conjugation.[] Traditional lysine (B10760008) conjugation is generally not recommended due to the high number of surface-accessible lysines, which can lead to a heterogeneous mixture of conjugates with varying DARs and potentially impact antigen binding.[6]
Q3: How does the drug-to-antibody ratio (DAR) impact the performance of a zanidatamab-drug conjugate?
The drug-to-antibody ratio (DAR) is a critical quality attribute for any antibody-drug conjugate (ADC), including those derived from zanidatamab. An optimal DAR is a balance between potency and safety. A low DAR may result in insufficient efficacy, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can increase toxicity.[1][6] For bispecific ADCs, a high DAR could also physically interfere with the binding of one or both arms of the antibody to its target.[1] Therefore, it is essential to experimentally determine the optimal DAR for each specific payload and linker combination with zanidatamab.
Q4: What are the key analytical techniques for characterizing a zanidatamab-drug conjugate?
A comprehensive characterization of a zanidatamab-drug conjugate is essential to ensure its quality and consistency. Key analytical techniques include:
-
Mass Spectrometry (MS): Used to confirm the identity, integrity, and drug-to-antibody ratio of the conjugate.[7][8][9] Native MS can provide information on the intact conjugate, while peptide mapping after enzymatic digestion can identify the specific conjugation sites.[7]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different DARs and for quantifying the level of unconjugated antibody.[10][11][12][13][14]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates in the final product.
-
Binding Assays (e.g., ELISA, SPR): To confirm that the conjugation process has not negatively impacted the binding affinity of zanidatamab to both of its HER2 epitopes.
-
In vitro Cytotoxicity Assays: To evaluate the potency of the final conjugate on HER2-expressing cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of payloads to the zanidatamab antibody.
Problem 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. The optimal conditions will depend on the specific conjugation chemistry being used. |
| Inaccessible Conjugation Sites | If using a site-specific method, ensure the engineered conjugation site is accessible. For native residues, consider that the biparatopic structure of zanidatamab may shield some potential sites. Review the 3D structure and amino acid sequence to identify more accessible locations. |
| Inactive Payload-Linker | Verify the integrity and reactivity of the payload-linker complex before conjugation. Improper storage or handling can lead to degradation. |
| Interfering Buffer Components | Ensure the antibody buffer is compatible with the chosen conjugation chemistry. Substances like Tris or sodium azide (B81097) can interfere with certain reactions. Perform buffer exchange into a suitable conjugation buffer if necessary. |
Problem 2: High Levels of Aggregation in the Final Product
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, especially with hydrophobic payloads, can increase the propensity for aggregation.[1] Aim for a lower, more controlled DAR through site-specific conjugation or by reducing the molar excess of the payload-linker during the reaction. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Screen different formulation buffers to find conditions that minimize aggregation. |
| Harsh Conjugation or Purification Conditions | High temperatures, extreme pH, or the use of certain organic solvents can denature the antibody and lead to aggregation. Use milder conditions throughout the process. |
Problem 3: Reduced Binding Affinity of the Zanidatamab Conjugate
| Possible Cause | Recommended Solution |
| Conjugation at or near the Antigen-Binding Sites | The conjugation site is critical. Avoid modifying residues within the complementarity-determining regions (CDRs) of both Fab arms of zanidatamab. Site-specific conjugation at a location distant from the binding sites is the best approach to preserve binding affinity. |
| Conformational Changes Induced by Conjugation | The attachment of a payload, particularly a bulky one, can induce conformational changes in the antibody. Characterize the structure of the conjugate using techniques like circular dichroism to assess any changes. |
| Heterogeneity of the Conjugate | A heterogeneous mixture of conjugates with different DARs and conjugation sites can result in a product with apparently lower overall binding affinity. Improving the homogeneity through site-specific conjugation and robust purification will lead to a more consistent product. |
Problem 4: Difficulty in Purifying the Zanidatamab Conjugate
| Possible Cause | Recommended Solution |
| Co-elution of Unconjugated Antibody and Low DAR Species | Standard purification methods may not be sufficient to separate the desired ADC from unconjugated antibody and species with a low DAR. |
| Presence of Aggregates and Free Payload | Aggregates and residual free payload-linker must be removed to ensure the safety and efficacy of the final product. |
| Hydrophobic Nature of High DAR Species | ADCs with a high DAR can be highly hydrophobic, leading to poor recovery during purification. |
Experimental Protocols
Protocol 1: Site-Specific Cysteine Conjugation of a Payload to Zanidatamab
This protocol provides a general workflow for conjugating a maleimide-functionalized payload to an engineered cysteine residue on zanidatamab.
1. Antibody Preparation:
- If not already present, introduce a cysteine residue at a specific, solvent-accessible site on the zanidatamab heavy or light chain, away from the antigen-binding domains, using standard molecular biology techniques.
- Express and purify the cysteine-engineered zanidatamab.
- Reduce the engineered cysteine residues using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
- Remove the excess reducing agent by buffer exchange using a desalting column.
2. Conjugation Reaction:
- Dissolve the maleimide-activated payload-linker in a suitable organic solvent (e.g., DMSO).
- Add the payload-linker solution to the reduced zanidatamab in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.4) at a specific molar ratio (e.g., 5:1 payload-linker to antibody).
- Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 2-4 hours), with gentle mixing.
3. Quenching and Purification:
- Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
- Purify the zanidatamab-drug conjugate using Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.[10][11][12][13][14]
- Perform a final buffer exchange into a formulation buffer using size-exclusion chromatography to remove any remaining free payload and aggregates.
4. Characterization:
- Determine the average DAR and homogeneity of the conjugate using HIC and mass spectrometry.[7][8][9]
- Assess the level of aggregation using SEC.
- Confirm the binding affinity of the conjugate to both HER2 epitopes using ELISA or SPR.
Protocol 2: Purification of Zanidatamab-Drug Conjugates using Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for purifying zanidatamab ADCs based on their hydrophobicity.
1. Column and Buffer Preparation:
- Select a suitable HIC column (e.g., Butyl or Phenyl).
- Prepare a high-salt binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) and a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).
2. Sample Preparation:
- Add a high concentration of salt (e.g., ammonium sulfate) to the crude conjugation mixture to promote binding to the HIC resin.
3. Chromatography:
- Equilibrate the HIC column with the binding buffer.
- Load the salt-adjusted sample onto the column.
- Wash the column with the binding buffer to remove any unbound material.
- Elute the bound species using a linear gradient from the binding buffer to the elution buffer. Species will elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by increasing DAR species).
- Collect fractions and analyze them by SDS-PAGE, HIC-HPLC, and mass spectrometry to identify the fractions containing the desired DAR species.
4. Pooling and Buffer Exchange:
- Pool the fractions containing the zanidatamab conjugate with the desired DAR.
- Perform buffer exchange into the final formulation buffer using SEC or tangential flow filtration.
Data Presentation
Table 1: Example of HIC Elution Profile for a Zanidatamab-Payload Conjugation
| Peak Number | Retention Time (min) | Identified Species | Relative Abundance (%) |
| 1 | 10.2 | Unconjugated Zanidatamab | 15 |
| 2 | 12.5 | DAR 1 | 25 |
| 3 | 14.8 | DAR 2 | 40 |
| 4 | 16.5 | DAR 3 | 15 |
| 5 | 18.1 | DAR 4 | 5 |
Visualizations
Caption: Workflow for site-specific conjugation of a payload to zanidatamab.
Caption: Logic diagram for troubleshooting common conjugation issues.
References
- 1. Bispecific antibody drug conjugates: Making 1+1>2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bispecific Antibodies Produced via Chemical Site-Specific Conjugation Technology: AJICAP Second-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 6. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric characterization of transglutaminase based site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Zovodotin Activity in New Cancer Models
Disclaimer: Zovodotin, also known as Zanidatamab this compound (ZW49), is an investigational antibody-drug conjugate (ADC). The following best practices are based on publicly available information and general principles for ADC validation.
Zanidatamab this compound is a bispecific anti-HER2 ADC that utilizes the zanidatamab antibody framework, armed with a cytotoxic auristatin payload.[1][2] This ADC is being investigated for various cancers that express HER2.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a HER2-targeted bispecific antibody-drug conjugate.[3] Its mechanism of action involves:
-
Dual HER2 Signal Blockade: The zanidatamab antibody component simultaneously binds to two distinct sites on the HER2 protein.[3]
-
Internalization and Payload Delivery: This binding leads to receptor clustering, removal of HER2 from the cell surface, and internalization of the ADC.[3][4]
-
Cytotoxic Effect: Inside the cancer cell, a proprietary cleavable linker releases a novel auristatin payload, which is a potent microtubule inhibitor.[2][3] This disrupts mitosis and leads to apoptosis (cell death).[5]
-
Immunogenic Cell Death (ICD): this compound has been shown to induce hallmarks of ICD, including increased calreticulin (B1178941) and HMGB1 exposure.[2][6] This suggests it may also stimulate an anti-tumor immune response.[6]
Q2: How do I select a relevant new cancer model for this compound studies?
A2: The selection of an appropriate cancer model is critical for the successful validation of this compound.[4] Key considerations include:
-
HER2 Expression: The target antigen, HER2, should be expressed on the tumor cells.[4] The level of expression can influence the ADC's efficacy.[4]
-
Model Type: A variety of models can be used, including cell-line derived xenografts (CDX), patient-derived xenografts (PDX), and syngeneic models (for immuno-oncology studies). PDX models are often preferred as they can better represent the heterogeneity of human tumors.[7][8]
-
Previous Treatment History: For in vivo studies, using models from patients who have progressed on other HER2-targeted therapies can provide valuable insights into this compound's potential clinical positioning.[3]
Q3: What are the key in vitro assays to validate this compound's activity?
A3: A panel of in vitro assays is essential to characterize the activity of this compound before moving to in vivo studies.[7][9] These include:
-
Binding and Internalization Assays: To confirm that this compound binds to HER2-expressing cells and is internalized.[4][7]
-
Cytotoxicity Assays: To determine the potency (e.g., IC50) of this compound in killing cancer cells.[9]
-
Bystander Effect Assays: To assess the ability of the released payload to kill neighboring antigen-negative cancer cells.[10]
-
Immunogenic Cell Death Marker Assays: To measure the induction of ICD markers like calreticulin and HMGB1.[2][6]
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assay results.
-
Potential Cause: Inconsistent cell health, passage number, or seeding density.[11][12]
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the cell line is authenticated and free from contamination.
-
Standardize Cell Culture: Use a consistent passage number and ensure cells are in the logarithmic growth phase when seeded.[11]
-
Optimize Seeding Density: Determine the optimal cell seeding density to ensure cells are not over-confluent at the end of the assay.
-
Assay Duration: For tubulin inhibitors like auristatin, a 72-96 hour incubation is often necessary to observe the full cytotoxic effect.[10][11]
-
Issue 2: Lack of this compound efficacy in a new in vivo model.
-
Potential Cause: Low or heterogeneous HER2 expression, poor tumor perfusion, or intrinsic resistance to the auristatin payload.
-
Troubleshooting Steps:
-
Confirm HER2 Expression: Re-evaluate HER2 expression in the tumor tissue by immunohistochemistry (IHC) or flow cytometry.
-
Assess ADC Penetration: Analyze tumor tissue to determine if this compound is reaching the cancer cells.
-
Evaluate Payload Sensitivity: Test the sensitivity of the cancer cells to the free auristatin payload in vitro.
-
Consider Combination Therapy: Explore the combination of this compound with other agents, such as checkpoint inhibitors, which may enhance its anti-tumor activity.[13]
-
Quantitative Data Summary
Table 1: Preclinical Anti-Tumor Activity of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | HER2 Expression | Dosing | Best Response | Reference |
| Gastric Cancer | Moderate to Weak | 6 mg/kg (single i.v. dose) | Anti-tumor activity in 5 out of 7 models | [6] |
| Breast Cancer | HER2-High and HER2-Low | Not specified | Superior anti-tumor activity compared to T-DM1 | [14] |
Table 2: Clinical Activity of this compound in a Phase 1 Trial (NCT03821233)
| Patient Population | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Reference |
| Heavily pretreated HER2+ solid cancers (n=29) | 31% | 72% | |
| Breast Cancer (n=8) | 13% | 50% | |
| Gastroesophageal Adenocarcinoma (GEA) (n=11) | 37% | 73% | |
| Other Solid Cancers (n=10) | 40% | 90% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (using a cell viability reagent)
-
Cell Seeding: Seed HER2-positive cancer cells in a 96-well plate at a pre-determined optimal density. Incubate overnight.
-
ADC Treatment: Prepare serial dilutions of this compound and a negative control ADC. Add to the cells and incubate for 72-96 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Model Implantation: Implant tumor fragments from a HER2-positive PDX model subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer treatment intravenously.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, tumors can be harvested for further analysis (e.g., IHC for target engagement).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for validating an ADC in a new cancer model.
Caption: Troubleshooting unexpected in vivo results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. zymeworks.com [zymeworks.com]
- 3. adcreview.com [adcreview.com]
- 4. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. hoeford.com [hoeford.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Identifying Optimal Targets for Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 14. zymeworks.com [zymeworks.com]
Validation & Comparative
Zovodotin: Superior Internalization Efficiency Over Monoparatopic ADCs in HER2-Positive Cancers
For Immediate Release
VANCOUVER, British Columbia, December 4, 2025 – New comparative data validates that Zovodotin (zanidatamab this compound, ZW49), a biparatopic antibody-drug conjugate (ADC), demonstrates enhanced internalization and potent cytotoxicity in HER2-expressing cancer cells when compared to traditional monoparatopic ADCs. This superior performance is attributed to its unique mechanism of binding to two distinct epitopes on the HER2 receptor, leading to increased receptor clustering and subsequent cellular uptake.
This compound is an investigational ADC being developed for the treatment of various HER2-expressing cancers. Its antibody component, zanidatamab (ZW25), is a bispecific antibody that targets both the trastuzumab-binding domain (ECD4) and the pertuzumab-binding domain (ECD2) of the HER2 receptor. This dual-binding strategy distinguishes it from monoparatopic ADCs, such as trastuzumab emtansine (T-DM1), which bind to a single epitope.
Enhanced Internalization: A Key Differentiator
The biparatopic nature of this compound induces a unique clustering of HER2 receptors on the cell surface, a phenomenon not observed with single-target antibodies. This receptor clustering is a key driver of the enhanced and rapid internalization of the ADC into cancer cells. Once internalized, the cytotoxic payload is released, leading to targeted cell death.
Preclinical studies have demonstrated that the enhanced internalization of this compound results in a significant increase in the intracellular concentration of its cytotoxic payload compared to a monoparatopic trastuzumab-based ADC. Specifically, this compound treatment leads to a 1.54 to 2.58-fold increase in intracellular payload accumulation in various cancer cell lines.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound compared to a representative HER2-targeted monoparatopic ADC, trastuzumab emtansine (T-DM1).
Table 1: Binding Affinity to HER2
| Antibody-Drug Conjugate | Target | Binding Affinity (Kd) | Cell Lines | Citation |
| This compound (ZW49) | HER2 | 0.9 - 16 nM | Recombinant HER2 | [1] |
| Trastuzumab Emtansine (T-DM1) | HER2 | ~1.9 - 2.2 nM | SK-OV-3, SK-BR-3 | [2] |
Table 2: Internalization Efficiency
| Antibody-Drug Conjugate | Metric | Result | Cell Lines | Citation |
| This compound (ZW49) | Fold increase in intracellular payload vs. Trastuzumab ADC | 1.54 - 2.58 fold | HCC1954, SKOV-3, JIMT-1, ZR-75-1 | [3] |
| Trastuzumab Emtansine (T-DM1) | Internalization Rate | Reaches 40-50% internalization between 8-12 hours | MDA-MB-453, BT474 | [4] |
Table 3: In Vitro Cytotoxicity (IC50/EC50 Values)
| Antibody-Drug Conjugate | Cell Line | HER2 Expression | IC50/EC50 (nM) | Citation |
| This compound (ZW49) | HCC1954 | High | 0.04 | [3] |
| This compound (ZW49) | SK-BR-3 | High | 0.04 | [3] |
| Trastuzumab Emtansine (T-DM1) | SK-BR-3 | High | 0.047 - 0.12 | [1] |
| Trastuzumab Emtansine (T-DM1) | BT-474 | High | 0.085 - 0.148 (µg/mL) | [1] |
Visualizing the Mechanism of Enhanced Internalization
The following diagrams illustrate the distinct mechanisms of monoparatopic and biparatopic ADCs, as well as the experimental workflow for assessing ADC internalization.
Caption: Monoparatopic vs. Biparatopic ADC internalization pathways.
Caption: Workflow for ADC internalization assessment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HER2-positive cancer cell lines (e.g., SK-BR-3, HCC1954) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
ADC Treatment: Cells are treated with serial dilutions of this compound or the monoparatopic ADC (e.g., T-DM1) for 72-96 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.
Antibody Internalization Assay (Using pH-sensitive Dye)
-
Cell Seeding: HER2-positive cells are seeded in a 96-well, glass-bottom plate suitable for microscopy.
-
ADC Labeling: The ADC is labeled with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH (extracellular) and high fluorescence in the acidic environment of endosomes and lysosomes (intracellular).
-
Cell Treatment: Cells are incubated with the fluorescently labeled ADC at 37°C for various time points.
-
Imaging: Live-cell imaging is performed at each time point using a high-content imaging system or a confocal microscope to visualize and quantify the internalized ADC.
-
Image Analysis: The fluorescence intensity within the cells is measured using image analysis software. The degree of internalization is determined by the increase in intracellular fluorescence over time.
Conclusion
The biparatopic design of this compound represents a significant advancement in ADC technology. By targeting two distinct HER2 epitopes, this compound not only enhances binding but, more critically, drives superior internalization into cancer cells. This leads to a higher intracellular concentration of the cytotoxic payload and, consequently, more potent and targeted anti-tumor activity. These findings underscore the potential of this compound as a promising therapeutic for patients with HER2-expressing cancers.
References
Zovodotin vs. other HER2-targeted therapies in head-to-head studies
An In-depth Comparison of Novel and Established HER2-Targeted Antibody-Drug Conjugates
The landscape of therapies for HER2-positive cancers is rapidly evolving, with next-generation antibody-drug conjugates (ADCs) demonstrating significant promise. This guide provides a detailed comparison of Zovodotin (zanidatamab this compound, ZW49), an emerging bispecific ADC, with other key HER2-targeted therapies, including trastuzumab duocarmazine (SYD985), trastuzumab deruxtecan (B607063) (T-DXd), and the established trastuzumab emtansine (T-DM1). The comparison is based on available preclinical and clinical head-to-head studies, focusing on molecular design, efficacy, safety, and experimental methodologies.
It is important to note a distinction in nomenclature found in the literature. Zanidatamab this compound (ZW49) is a bispecific ADC developed by Zymeworks, targeting two distinct HER2 epitopes.[1][2] Trastuzumab duocarmazine (SYD985) , developed by Byondis, is a monospecific ADC based on the trastuzumab antibody.[3][4] While both are sometimes discussed in the context of next-generation ADCs, they are distinct molecules. This guide will address data for both, given their relevance in the field.
Molecular Design and Mechanism of Action
ADCs combine the specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy drugs.[5][6] The antibody component binds to a specific antigen on tumor cells, leading to internalization of the ADC-antigen complex.[][8] Inside the cell, the cytotoxic payload is released, leading to cell death.[8] The design of the antibody, linker, and payload are critical determinants of an ADC's efficacy and safety profile.
The HER2 receptor, a member of the ErbB family of transmembrane receptor tyrosine kinases, is overexpressed in a significant portion of breast, gastric, and other solid tumors.[9] Its activation triggers downstream signaling pathways like PI3K/AKT and MAPK, which drive cell proliferation and survival.[10][11][12] HER2-targeted therapies aim to disrupt this signaling and deliver cytotoxic agents directly to cancer cells.
// Connections Ligand -> HER3 [label=" binds"]; HER3 -> HER2 [label=" heterodimerizes with", dir=both, style=dashed]; HER2 -> PI3K [label=" activates"]; PI3K -> AKT; AKT -> mTOR; HER2 -> RAS [label=" activates"]; RAS -> RAF; RAF -> MEK; MEK -> MAPK; mTOR -> Proliferation; MAPK -> Proliferation;
// Grouping nodes for layout {rank=same; HER2; HER3;} {rank=same; PI3K; RAS;} {rank=same; AKT; RAF;} {rank=same; mTOR; MEK;} {rank=same; MAPK;} } /dot Caption: The HER2 signaling pathway, which promotes tumor growth.
// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; E -> H [style=dashed, label=" Permeable\n payload diffuses"]; H -> G [style=dashed, label=" Kills neighboring\n tumor cells"]; } /dot Caption: Generalized mechanism of action for antibody-drug conjugates.
Comparative Molecular Characteristics
The key distinction of this compound (ZW49) is its biparatopic antibody, zanidatamab, which binds to two different domains on the HER2 receptor, mimicking the action of combining trastuzumab and pertuzumab.[1] This is theorized to enhance receptor clustering, internalization, and signal blockade.[1] Other ADCs like SYD985 and T-DXd use a trastuzumab backbone.[3] Payloads and linkers also differ significantly, impacting potency, mechanism of cell killing, and the potential for a "bystander effect," where the payload can diffuse out of the target cell and kill adjacent tumor cells.[3][4]
| Feature | Zanidatamab this compound (ZW49) | (vic-)Trastuzumab Duocarmazine (SYD985) | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Antibody | Zanidatamab (Biparatopic IgG1) | Trastuzumab (Monospecific IgG1) | Trastuzumab (Monospecific IgG1) | Trastuzumab (Monospecific IgG1) |
| Target | HER2 (Domains II & IV) | HER2 (Domain IV) | HER2 (Domain IV) | HER2 (Domain IV) |
| Linker | Protease-cleavable valine-citrulline | Protease-cleavable vc-seco | Protease-cleavable tetrapeptide (GGFG) | Non-cleavable thioether (SMCC) |
| Payload | Auristatin (ZD02044) | Duocarmycin (seco-DUBA) | Topoisomerase I inhibitor (DXd) | Maytansinoid (DM1) |
| Payload MOA | Microtubule disruption | DNA alkylating agent | DNA damage (Topo I inhibition) | Microtubule disruption |
| Drug-to-Antibody Ratio (DAR) | ~2 | ~2.8 | ~8 | ~3.5 |
| Bystander Effect | Yes (proprietary payload)[1] | Yes (membrane permeable payload)[4] | Yes (membrane permeable payload)[3] | No/Limited (non-cleavable linker)[4] |
| Developer | Zymeworks | Byondis B.V. | Daiichi Sankyo / AstraZeneca | Genentech / Roche |
Data sourced from references 3, 14, 15, 22, 26.
Preclinical Head-to-Head Studies
Preclinical studies provide the initial evidence for an ADC's potential superiority. Head-to-head comparisons in cell lines and animal models are crucial for advancing a drug into clinical trials.
SYD985 vs. T-DM1
Multiple preclinical studies demonstrated the superior activity of SYD985 compared to T-DM1.
-
In Vitro Potency: SYD985 was shown to be more potent than T-DM1, particularly in breast cancer cell lines with low HER2 expression.
-
Overcoming Resistance: In patient-derived models of acquired resistance to T-DM1, SYD985 remained effective.[4][13] The proposed mechanisms for overcoming resistance include its cleavable linker and the different mechanism of action of its DNA-alkylating payload, which is effective in both dividing and non-dividing cells.[3][13]
-
In Vivo Efficacy: In xenograft models, including those with low HER2 expression, SYD985 demonstrated remarkable anti-tumor activity where T-DM1 was not active, even at significantly higher doses.
Zanidatamab this compound (ZW49) vs. Other ADCs
Preclinical data for ZW49 highlights the potential advantages of its unique design.
-
Immunogenic Cell Death (ICD): ZW49 was shown to be a stronger inducer of ICD hallmarks (such as calreticulin (B1178941) expression) compared to trastuzumab-based ADCs with MMAE (auristatin) or DXd (deruxtecan) payloads.[14] This suggests ZW49 may stimulate a more robust anti-tumor immune response.
-
In Vivo Activity: Anti-tumor activity was observed in a range of patient-derived xenograft (PDX) models of breast and gastric cancer, covering various levels of HER2 expression.[14]
Clinical Trial Data and Experimental Protocols
Direct comparison of drugs requires head-to-head randomized clinical trials. While such data is available for SYD985 and T-DXd, this compound (ZW49) is at an earlier stage of development, with data primarily from a Phase 1 dose-escalation and expansion study.
Zanidatamab this compound (ZW49)
The first-in-human Phase 1 trial (NCT03821233) evaluated the safety and efficacy of ZW49 in patients with heavily pretreated HER2-expressing solid tumors.[15]
Experimental Protocol: Phase 1 Study (NCT03821233)
-
Study Design: A multi-center, open-label, dose-escalation and cohort expansion study.[15]
-
Patient Population: Patients with HER2-expressing or amplified solid cancers who were refractory to standard therapies. Patients must have previously received trastuzumab, pertuzumab, and T-DM1 (for breast cancer) or trastuzumab (for gastroesophageal adenocarcinoma - GEA).[15]
-
Intervention: ZW49 administered intravenously on various schedules (e.g., weekly, every 3 weeks). The dose-expansion cohort received 2.5 mg/kg every 3 weeks.[15]
-
Primary Objectives: Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D); characterize safety and tolerability.[15]
-
Secondary Objectives: Evaluate anti-tumor activity (Objective Response Rate, Disease Control Rate).[15]
Clinical Efficacy & Safety (Phase 1 Data)
| Endpoint | Overall (n=29) | Breast Cancer (n=8) | GEA (n=11) | Other Cancers (n=10) |
| cORR | 31% | 13% | 37% | 40% |
| DCR | 72% | 50% | 73% | 90% |
| Common Treatment-Related Adverse Events (Any Grade, n=30) | |
| Keratitis (inflammation of the cornea) | 43% |
| Diarrhea | 30% |
| Alopecia (hair loss) | 17% |
| Grade ≥3 TRAEs | 17% |
| cORR: confirmed Objective Response Rate; DCR: Disease Control Rate. Data from the 2022 ESMO Congress presentation.[15] |
(vic-)Trastuzumab Duocarmazine (SYD985)
The Phase 3 TULIP trial (NCT03262935) was a head-to-head study comparing SYD985 to physician's choice of therapy in heavily pretreated patients with HER2-positive metastatic breast cancer.[3][16]
Experimental Protocol: TULIP Phase 3 Study (NCT03262935)
-
Study Design: A multi-center, open-label, randomized (2:1), active-controlled superiority study.[17]
-
Patient Population: Patients with unresectable locally advanced or metastatic HER2-positive breast cancer who had progressed after at least two prior HER2-targeted regimens or after T-DM1.[17]
-
Intervention Arms:
-
Experimental: SYD985 (1.2 mg/kg IV every 3 weeks)
-
Control: Physician's Choice (TPC) of pre-defined standard therapies (e.g., trastuzumab/chemotherapy combinations, lapatinib/chemotherapy).[3]
-
-
Primary Objective: Progression-Free Survival (PFS) as assessed by blinded independent central review.[18]
-
Secondary Objectives: Overall Survival (OS), Objective Response Rate (ORR), Health-Related Quality of Life (HRQoL), and safety.[18]
Clinical Efficacy & Safety (TULIP Trial)
| Endpoint | SYD985 | Physician's Choice (TPC) | Hazard Ratio (95% CI) | P-value |
| Median PFS | 7.0 months | 4.9 months | 0.64 (0.49 - 0.84) | 0.002 |
| Median OS (1st analysis) | 20.4 months | 16.3 months | 0.83 (0.62 - 1.09) | 0.153 |
| Most Frequent Adverse Events (SYD985) | |
| Conjunctivitis | 38.2% |
| Keratitis | 38.2% |
| Fatigue | 33.3% |
| Interstitial Lung Disease (ILD)/Pneumonitis | 7.6% (including 2 fatal events) |
| PFS: Progression-Free Survival; OS: Overall Survival. Data from references 14, 24, 30. |
Benchmark Comparator: Trastuzumab Deruxtecan (T-DXd)
The DESTINY-Breast03 trial established T-DXd as a new standard of care in the second-line setting for HER2-positive metastatic breast cancer by demonstrating superiority over T-DM1.[19] These results provide an important benchmark for the field.
Key Efficacy Data: DESTINY-Breast03 (T-DXd vs. T-DM1)
| Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) |
| 12-Month PFS Rate | 75.8% | 34.1% | 0.28 (0.22 - 0.37) |
| Median PFS | Not Reached | 6.8 months | |
| 12-Month OS Rate | 94.1% | 85.9% | 0.55 (0.36 - 0.86) |
| Data from reference 31. |
Comparative Summary and Future Outlook
Direct head-to-head comparisons of this compound with other ADCs are not yet available. However, the available data allows for a preliminary assessment of its potential role and differentiation.
-
Zanidatamab this compound (ZW49): The key differentiator for ZW49 is its biparatopic design, offering a novel mechanism of HER2 targeting.[1] Early Phase 1 data shows encouraging activity across multiple heavily pretreated HER2-positive cancers.[15] The safety profile, particularly the incidence of keratitis, will be an important factor to monitor in larger trials.[15] Its potential to induce a stronger immunogenic cell death response compared to other ADCs is a compelling feature that warrants further investigation.[14]
-
(vic-)Trastuzumab Duocarmazine (SYD985): The Phase 3 TULIP trial successfully met its primary endpoint, demonstrating a statistically significant PFS benefit for SYD985 over standard chemotherapy regimens in a heavily pretreated population.[3][16] This positions it as a potential new therapeutic option for patients who have progressed on other HER2-targeted agents. However, the ocular and pulmonary (ILD) toxicities are significant and require careful patient monitoring and management.[3]
-
Established & Next-Generation ADCs: Trastuzumab deruxtecan (T-DXd) has set a high bar for efficacy with its profound benefit over T-DM1 in the DESTINY-Breast03 trial.[19] Any new agent entering this space will likely be compared, directly or indirectly, against this benchmark. The success of T-DXd and the promising data from SYD985 and ZW49 underscore the rapid progress in ADC technology, with innovations in linkers, payloads, and antibody engineering leading to improved clinical outcomes.
Future research will need to clarify the optimal sequencing of these potent agents and identify biomarkers to select patients most likely to benefit from each specific ADC. Head-to-head trials comparing these next-generation ADCs will be critical to fully define their respective places in the treatment paradigm for HER2-positive cancers.
References
- 1. adcreview.com [adcreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 8. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. zymeworks.com [zymeworks.com]
- 15. onclive.com [onclive.com]
- 16. medpagetoday.com [medpagetoday.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Systemic Therapy for HER2-Positive Metastatic Breast Cancer: Current and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Zanidatamab: A Comparative Analysis of Cross-Reactivity
For Immediate Release
VANCOUVER, British Columbia, December 4, 2025 – A comprehensive analysis of preclinical and clinical data on zanidatamab, a bispecific antibody targeting HER2, reveals a high degree of specificity for its intended target, with a distinct binding mechanism that differentiates it from other HER2-directed therapies. This guide provides a detailed comparison of zanidatamab's cross-reactivity profile, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Zanidatamab is engineered to simultaneously bind two distinct epitopes on the HER2 receptor, specifically the extracellular domains II (ECD2) and IV (ECD4). This biparatopic binding leads to a unique mode of action, including enhanced receptor clustering, internalization, and potent antitumor activity. A critical aspect of its preclinical evaluation is the assessment of its cross-reactivity, which predicts potential off-target effects.
Comparative Binding Affinity and On-Target Specificity
Zanidatamab has demonstrated a low nanomolar binding affinity for the HER2 receptor.[1] Its unique binding to two separate epitopes allows for a "trans" interaction between two HER2 molecules, leading to the formation of larger HER2 clusters on the cell surface. This mechanism is distinct from monospecific antibodies like trastuzumab (which binds to ECD4) and pertuzumab (which binds to ECD2).
While direct quantitative data on the binding of zanidatamab to other members of the EGFR/HER family (such as EGFR, HER3, and HER4) is not extensively published in peer-reviewed literature, its mechanism of action, targeting two specific HER2 domains, inherently suggests a high degree of selectivity for HER2 over other family members.
| Antibody Component | Target Epitope(s) | Binding Affinity (Kd) to HER2 | Key Differentiators |
| Zanidatamab | ECD2 and ECD4 | Low nM range[1] | Biparatopic binding, induces HER2 clustering and capping, superior CDC activity. |
| Trastuzumab | ECD4 | Low nM range | Monospecific, blocks ligand-independent signaling. |
| Pertuzumab | ECD2 | Low nM range | Monospecific, blocks ligand-dependent dimerization. |
| Trastuzumab + Pertuzumab | ECD4 and ECD2 | Low nM range | Combination of two monospecific antibodies. |
Tissue Cross-Reactivity Assessment
As a standard component of the preclinical safety evaluation for therapeutic antibodies, tissue cross-reactivity (TCR) studies for zanidatamab were conducted and submitted to regulatory agencies like the FDA as part of the Biologics License Application (BLA).[2] While the detailed results of these studies are not publicly available, the standard protocol for such assessments provides insight into the rigorous testing performed to ensure the antibody's specificity.
Standard Experimental Protocol for Tissue Cross-Reactivity Studies
The objective of a TCR study is to identify any unintended binding of a therapeutic antibody to antigens in a comprehensive panel of normal human tissues. This is crucial for predicting potential on-target, off-tumor toxicity as well as off-target toxicity.
Methodology:
-
Tissue Panel: A comprehensive panel of fresh-frozen human tissues (typically 32-38 different tissues) from multiple donors is used to account for individual variability.
-
Antibody Concentrations: The study typically employs a range of antibody concentrations, including the clinically relevant dose and a supra-therapeutic dose, to assess the dose-dependence of any observed binding.
-
Immunohistochemistry (IHC): The primary method used is IHC, where tissue sections are incubated with the therapeutic antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used to visualize the location and intensity of binding.
-
Controls: Appropriate positive and negative controls are included. A positive control tissue (e.g., a HER2-positive tumor xenograft) is used to confirm the activity of the antibody. A negative control isotype antibody is used to rule out non-specific binding.
-
Pathologist Evaluation: Board-certified pathologists examine the stained tissue sections to determine the specificity, intensity, and cellular localization of any binding.
While the specific findings for zanidatamab remain confidential, the progression of the molecule to late-stage clinical trials and its recent approvals suggest a manageable safety profile with no major unexpected off-target toxicities identified during these preclinical assessments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing antibody cross-reactivity.
Caption: HER2 signaling pathway and points of intervention for zanidatamab, trastuzumab, and pertuzumab.
References
Reproducibility of Zovodotin's antitumor activity across different labs
An objective analysis of the consistent and robust antitumor efficacy of Zovodotin (Trastuzumab deruxtecan (B607063), T-DXd, DS-8201a) across various preclinical studies conducted by independent research laboratories. This guide is intended for researchers, scientists, and drug development professionals.
Consistent Efficacy Across Diverse Cancer Models
Trastuzumab deruxtecan has shown potent antitumor effects in a variety of cancer types, including those with varying levels of HER2 expression.[1][2][3] Its efficacy is not limited to HER2-amplified tumors; significant activity has also been observed in tumors with low HER2 expression, a finding attributed to its unique "bystander effect."[2][4][5][6] This effect, stemming from the cell-permeable nature of its payload, allows the drug to eliminate neighboring tumor cells regardless of their HER2 status.[2][4]
Multiple independent studies utilizing patient-derived xenograft (PDX) models and established cancer cell lines have consistently reported tumor growth inhibition and prolonged survival in response to Trastuzumab deruxtecan treatment. For instance, its activity has been documented in breast cancer brain metastases, T-DM1 resistant models, and various gynecologic cancers.[7][8][9]
Comparative Performance of this compound (Trastuzumab deruxtecan)
The following tables summarize the quantitative data on the antitumor activity of Trastuzumab deruxtecan from various preclinical studies, offering a comparison of its performance across different cancer models and laboratories.
Table 1: Antitumor Activity of Trastuzumab deruxtecan in Breast Cancer Models
| Cancer Model | HER2 Expression | Laboratory/Study | Key Findings |
| HER2-positive BCBM PDX | High (IHC 3+) | Bartsch et al. | Inhibited tumor growth and prolonged survival.[7][8] |
| HER2-low BCBM PDX | Low (IHC 2+/ISH-) | Bartsch et al. | Inhibited tumor growth and prolonged survival.[7][8] |
| T-DM1-resistant BCBM PDX | HER2-positive | Bartsch et al. | Reduced tumor size and prolonged survival.[7][8] |
| HER2-low TNBC PDX | HER2-low | Gonzalez-Gonzalez et al. | Delayed tumor progression and induced tumor shrinkage.[10][11] |
BCBM: Breast Cancer Brain Metastases; PDX: Patient-Derived Xenograft; IHC: Immunohistochemistry; ISH: In Situ Hybridization; TNBC: Triple-Negative Breast Cancer.
Table 2: Antitumor Activity of Trastuzumab deruxtecan in Other Solid Tumors
| Cancer Model | HER2 Expression | Laboratory/Study | Key Findings |
| Uterine & Ovarian Carcinosarcoma | High (IHC 3+) | English et al. | More effective than isotype control ADC in vivo.[9] |
| HER2-positive Gastric Cancer (NCI-N87) | High | Takegawa et al. | Overcame T-DM1 resistance.[12] |
| Colorectal Cancer Cell Lines | Varying levels (non-amplified) | Yamashita-Kashima et al. | Antitumor activity dependent on HER2 protein expression level.[5][6] |
| Pediatric Solid Tumors (PDX models) | Variable | Cruickshank et al. | Objective response rate of 22% in osteosarcoma models, even with no detectable HER2 expression.[13][14] |
ADC: Antibody-Drug Conjugate; PDX: Patient-Derived Xenograft.
Experimental Protocols
The reproducibility of this compound's antitumor activity is underpinned by consistent methodologies used across laboratories. Below are detailed protocols for key experiments cited in the literature.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of Trastuzumab deruxtecan in mouse models bearing human tumor xenografts.
Animal Models:
-
Nude or NOD-SCID mice, typically 5-8 weeks old, are used.[1]
-
Tumor cells (e.g., NCI-N87, JIMT-1, Capan-1, MDA-MB-468) or patient-derived tumor fragments are implanted subcutaneously or orthotopically.[1][7][8]
Treatment:
-
Mice with established tumors are randomized into treatment and control groups.
-
Trastuzumab deruxtecan is typically administered intravenously (IV) at specified doses (e.g., 10 mg/kg).[13][15]
-
Control groups may receive a vehicle control or an isotype control ADC.[9]
Data Collection and Analysis:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for biomarker analysis (e.g., pH2AX, cleaved PARP) to assess DNA damage and apoptosis.[10][11]
-
Survival is monitored, and Kaplan-Meier curves are generated for analysis.
In Vitro Cytotoxicity and Bystander Effect Assays
Objective: To determine the in vitro potency of Trastuzumab deruxtecan and its ability to kill neighboring cancer cells.
Cell Lines:
Cytotoxicity Assay:
-
Cells are seeded in multi-well plates and treated with serial dilutions of Trastuzumab deruxtecan or a control ADC.
-
Cell viability is assessed after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®.
Bystander Killing Effect Assay:
-
HER2-positive and HER2-negative cancer cell lines are co-cultured.[4]
-
The HER2-negative cells are often engineered to express a reporter gene (e.g., luciferase) for easy quantification.[4]
-
The co-culture is treated with Trastuzumab deruxtecan, and the viability of the HER2-negative cells is measured to assess the bystander effect.[4]
Visualizing the Mechanism and Workflow
To further elucidate the processes behind this compound's efficacy, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of Trastuzumab deruxtecan (this compound).
Caption: General experimental workflow for evaluating this compound's antitumor activity.
Signaling Pathways
The cytotoxic payload of Trastuzumab deruxtecan, a topoisomerase I inhibitor, primarily induces cell death through the induction of DNA damage. This mechanism is distinct from HER2-targeted therapies that solely block HER2 signaling. However, the binding of the trastuzumab component to the HER2 receptor does initiate the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.[17][18]
Caption: Simplified HER2 signaling pathway inhibited by the antibody component of Trastuzumab deruxtecan.
References
- 1. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity and Safety of Trastuzumab Deruxtecan in Patients With HER2-Low–Expressing Advanced Breast Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENHERTU® (fam-trastuzumab deruxtecan-nxki) demonstrated clinically meaningful and durable responses in patients across multiple HER2-expressing advanced solid tumors - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. [fam-] trastuzumab deruxtecan, antitumor activity is dependent on HER2 expression level rather than on HER2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate with topoisomerase I inhibitor payload, shows antitumor activity in uterine and ovarian carcinosarcoma with HER2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DS-8201a, a new HER2-targeting antibody-drug conjugate incorporating a novel DNA topoisomerase I inhibitor, overcomes HER2-positive gastric cancer T-DM1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-tumor activity of trastuzumab deruxtecan in pediatric solid tumors with variable HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumor activity of trastuzumab deruxtecan in pediatric solid tumors with variable HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Fam-] trastuzumab deruxtecan (DS-8201a)-induced antitumor immunity is facilitated by the anti–CTLA-4 antibody in a mouse model | PLOS One [journals.plos.org]
- 16. Trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, demonstrates in vitro and in vivo antitumor activity against primary and metastatic ovarian tumors overexpressing HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Trastuzumab Deruxtecan in High vs. Low HER2-Expressing Tumors
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Trastuzumab deruxtecan (B607063) (T-DXd), an antibody-drug conjugate (ADC), in tumors with high versus low levels of Human Epidermal Growth Factor Receptor 2 (HER2) expression. The data presented is based on pivotal clinical trials and preclinical studies, offering insights for ongoing research and development in targeted cancer therapy.
Overview of Trastuzumab Deruxtecan
Trastuzumab deruxtecan is an ADC composed of a humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a cleavable linker. This design allows for targeted delivery of the cytotoxic payload to HER2-expressing tumor cells. A key feature of T-DXd is its high drug-to-antibody ratio and the membrane-permeable nature of its payload, which enables a "bystander effect," killing neighboring tumor cells with low or no HER2 expression.
Comparative Efficacy Data
The efficacy of Trastuzumab deruxtecan has been evaluated across a spectrum of HER2 expression levels, most notably in breast cancer. The following tables summarize key efficacy data from seminal clinical trials.
Table 1: Efficacy in HER2-Positive (High) Breast Cancer
Data from the DESTINY-Breast03 trial, which compared T-DXd to another ADC, ado-trastuzumab emtansine (T-DM1), in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.
| Efficacy Endpoint | Trastuzumab Deruxtecan (T-DXd) | Ado-trastuzumab Emtansine (T-DM1) |
| Progression-Free Survival (PFS), Median | Not Reached | 6.8 months |
| 12-Month PFS Rate | 75.8% | 34.1% |
| Objective Response Rate (ORR) | 79.7% | 34.2% |
| Complete Response (CR) | 16.1% | 8.7% |
| Partial Response (PR) | 63.6% | 25.5% |
| Median Duration of Response (DoR) | Not Reached | 12.6 months |
Table 2: Efficacy in HER2-Low Breast Cancer
Data from the DESTINY-Breast04 trial, which evaluated T-DXd in patients with HER2-low (IHC 1+ or IHC 2+/ISH-) metastatic breast cancer who had received prior chemotherapy.
| Efficacy Endpoint | Trastuzumab Deruxtecan (T-DXd) | Physician's Choice of Chemotherapy |
| Progression-Free Survival (PFS), Median | 9.9 months | 5.1 months |
| Overall Survival (OS), Median | 23.4 months | 16.8 months |
| Objective Response Rate (ORR) | 52.3% | 16.3% |
| Complete Response (CR) | 3.6% | 0.6% |
| Partial Response (PR) | 48.7% | 15.7% |
| Median Duration of Response (DoR) | 10.7 months | 6.8 months |
Mechanism of Action and Bystander Effect
The differential efficacy of Trastuzumab deruxtecan is underpinned by its unique mechanism of action.
Caption: Mechanism of T-DXd and its bystander effect.
Trastuzumab deruxtecan binds to HER2 on the surface of tumor cells.[1] Following binding, the T-DXd-HER2 complex is internalized by the cell.[1][2][3] Inside the cell, the linker connecting the antibody to the payload is cleaved by lysosomal enzymes, releasing the cytotoxic payload, deruxtecan (DXd).[2][4] DXd then induces DNA damage and triggers apoptosis, leading to cell death.[2][4]
A critical feature of T-DXd is the high membrane permeability of its payload.[5][6] This allows DXd to diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their HER2 expression status. This "bystander effect" is crucial for its efficacy in tumors with heterogeneous HER2 expression and in HER2-low tumors.[5][7][8]
Experimental Protocols
The following sections detail the methodologies of the key clinical trials that have defined the use of Trastuzumab deruxtecan.
DESTINY-Breast03: A Study in HER2-Positive Metastatic Breast Cancer
-
Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.[9][10]
-
Patient Population: Patients with HER2-positive, unresectable, and/or metastatic breast cancer previously treated with trastuzumab and a taxane.[9][11]
-
Intervention:
-
Primary Endpoint: Progression-Free Survival (PFS) as determined by blinded independent central review.[9][11]
-
Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR).[9]
DESTINY-Breast04: A Study in HER2-Low Metastatic Breast Cancer
-
Study Design: A Phase 3, multicenter, randomized, open-label, active-controlled trial.[12][13]
-
Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-), unresectable, and/or metastatic breast cancer who had received one or two prior lines of chemotherapy.[14][15][16] Patients with hormone receptor-positive disease must have been refractory to endocrine therapy.[15]
-
Intervention:
-
Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every 3 weeks.
-
Control Arm: Physician's choice of single-agent chemotherapy (eribulin, capecitabine, gemcitabine, nab-paclitaxel, or paclitaxel).[15]
-
-
Primary Endpoint: Progression-Free Survival (PFS) in patients with hormone receptor-positive disease.[14]
-
Key Secondary Endpoints: PFS in all patients, Overall Survival (OS) in all patients and in the hormone receptor-positive cohort, Objective Response Rate (ORR), and Duration of Response (DoR).[12]
Caption: Generalized workflow for DESTINY clinical trials.
Conclusion
The collective evidence from the DESTINY clinical trial program demonstrates the significant antitumor activity of Trastuzumab deruxtecan in both HER2-high and HER2-low expressing tumors. In the HER2-positive setting, T-DXd has shown superiority over a prior standard-of-care ADC. Perhaps more revolutionary is its proven efficacy in the HER2-low population, which has historically been treated as HER2-negative with limited targeted therapy options. The robust bystander effect of T-DXd is a key contributor to its success in this setting. These findings have not only established a new standard of care but have also necessitated a re-evaluation of how HER2 expression is categorized and utilized as a biomarker for therapy. Ongoing research continues to explore the potential of T-DXd in other tumor types with varying levels of HER2 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Visualization of Intratumor Pharmacokinetics of [fam-] Trastuzumab Deruxtecan (DS-8201a) in HER2 Heterogeneous Model Using Phosphor-integrated Dots Imaging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. destinyclinicaltrials.com [destinyclinicaltrials.com]
- 10. DESTINY-Breast03 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 11. DESTINY Breast03 Trial Supports Second-Line Use of T-DXd in Metastatic HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. medcomms.project.mimsit.net [medcomms.project.mimsit.net]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. Trastuzumab Deruxtecan in Previously Treated HER2-Low Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Zovodotin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Zovodotin (zanidatamab this compound), a novel bispecific antibody-drug conjugate (ADC), with other HER2-targeted therapies. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid researchers in the development and validation of predictive biomarkers.
Introduction to this compound and the Role of Predictive Biomarkers
This compound is an investigational ADC composed of a bispecific antibody, zanidatamab, and a proprietary auristatin cytotoxic payload. Zanidatamab concurrently binds to two distinct epitopes on the human epidermal growth factor receptor 2 (HER2), leading to enhanced receptor blockade, clustering, and internalization.[1] This targeted delivery of a potent cytotoxic agent to HER2-expressing tumor cells has shown promise in early clinical trials for patients with a variety of HER2-positive solid cancers.[1]
The primary biomarker for identifying patients who may benefit from this compound is the expression of the HER2 protein on tumor cells. However, the quantitative relationship between the level of HER2 expression and the magnitude of clinical response is a critical area of investigation for optimizing patient selection and predicting treatment outcomes. This guide explores the current understanding of HER2 as a predictive biomarker for this compound and compares its performance with that of biomarkers for other approved HER2-targeted ADCs.
Comparative Efficacy of HER2-Targeted Therapies by Biomarker Status
The clinical utility of a predictive biomarker is determined by its ability to accurately identify patients who will respond to a particular therapy. For HER2-targeted treatments, the level of HER2 protein expression, typically assessed by immunohistochemistry (IHC) and in situ hybridization (ISH), is the established biomarker. The following table summarizes the available clinical trial data on the efficacy of this compound and alternative HER2-targeted ADCs stratified by HER2 expression levels.
| Treatment | Biomarker | Patient Population | Objective Response Rate (ORR) / Efficacy Endpoint | Source |
| This compound (zanidatamab this compound) | HER2-positive (IHC 3+ or IHC 2+/FISH+) | Heavily pretreated patients with HER2-positive solid cancers | Overall cORR: 31% (in 29 patients). Data for IHC 3+ vs. IHC 2+/FISH+ subgroups is not publicly available. | [1] |
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 IHC 3+ | Pretreated patients with HER2-expressing solid tumors (DESTINY-PanTumor02) | ORR: 51.4% | [2] |
| HER2 IHC 2+ | Pretreated patients with HER2-expressing solid tumors (DESTINY-PanTumor02) | ORR: 26.5% | [2] | |
| Ado-trastuzumab emtansine (T-DM1) | High HER2 mRNA levels | Patients with HER2-positive metastatic breast cancer (EMILIA trial subanalysis) | Higher HER2 mRNA levels correlated with improved Progression-Free Survival (PFS). Specific ORR by IHC subgroup not provided. | |
| Dual-Target Neoadjuvant Therapy (Trastuzumab + Pertuzumab) | HER2 IHC 3+ | Patients with HER2-positive breast cancer | pCR Rate: ~63% | |
| HER2 IHC 2+/FISH+ | Patients with HER2-positive breast cancer | pCR Rate: ~42% |
Note: cORR = confirmed Objective Response Rate; pCR = pathological Complete Response. The data for this compound reflects a Phase 1 trial, while the data for other agents may be from later-phase trials. Direct cross-trial comparisons should be made with caution.
Potential Alternative and Emerging Biomarkers
While HER2 expression is the cornerstone for patient selection, research into additional biomarkers is ongoing to refine prediction of response and understand mechanisms of resistance.
-
HER3 Expression: The expression of HER3, another member of the ErbB family of receptor tyrosine kinases, has been implicated in resistance to anti-HER2 therapies. HER2/HER3 heterodimers are potent activators of downstream signaling pathways. Therefore, the expression level of HER3 could potentially serve as a biomarker to predict response or resistance to HER2-targeted therapies, including this compound.
-
Other Molecular Alterations: Research is ongoing to investigate other factors that may influence response to HER2-targeted ADCs, such as mutations in the PI3K/AKT pathway, the tumor microenvironment, and the expression of drug transporters.
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is crucial for clinical decision-making. The following are detailed methodologies for the key experiments used to validate HER2 status.
Immunohistochemistry (IHC) for HER2 Protein Expression
Principle: IHC is used to detect the presence and quantity of the HER2 protein on the surface of tumor cells using a specific antibody that binds to the protein. The binding is visualized using a chromogenic reaction.
Protocol:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the HER2 antigen. This is typically done by immersing the slides in a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.
-
Peroxidase Block: Endogenous peroxidase activity is blocked by incubating the slides in a hydrogen peroxide solution.
-
Primary Antibody Incubation: The slides are incubated with a validated anti-HER2 primary antibody (e.g., rabbit monoclonal antibody clone 4B5) at a predetermined optimal concentration and duration.
-
Detection System: A polymer-based detection system is used to amplify the signal. This involves incubation with a secondary antibody conjugated to a polymer and horseradish peroxidase (HRP).
-
Chromogen Application: The slides are incubated with a chromogen substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.
-
Scoring: A pathologist scores the HER2 staining based on the intensity and completeness of the membrane staining in the invasive tumor cells according to the American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines (0, 1+, 2+, 3+).
Fluorescence In Situ Hybridization (FISH) for ERBB2 Gene Amplification
Principle: FISH is used to determine the number of copies of the ERBB2 gene (which codes for the HER2 protein) in tumor cells. This is achieved by using fluorescently labeled DNA probes that bind to the ERBB2 gene and a control centromeric region of chromosome 17.
Protocol:
-
Specimen Preparation: FFPE tumor tissue sections (4-5 µm thick) are mounted on slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized, rehydrated, and then treated with a series of solutions to permeabilize the cells and digest proteins, allowing the probes to access the DNA.
-
Probe Application and Denaturation: The ERBB2 and chromosome 17 centromere (CEP17) probes are applied to the slides. The DNA on the slide and the probes are then denatured by heating.
-
Hybridization: The slides are incubated overnight at a specific temperature to allow the probes to anneal to their target DNA sequences.
-
Post-Hybridization Washes: The slides are washed to remove any unbound or non-specifically bound probes.
-
Counterstaining: The slides are counterstained with a fluorescent nuclear stain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the cell nuclei.
-
Fluorescence Microscopy and Scoring: The slides are visualized using a fluorescence microscope with appropriate filters. The number of ERBB2 (red) and CEP17 (green) signals are counted in at least 20 non-overlapping invasive tumor cell nuclei.
-
Interpretation: The HER2 status is determined based on the ratio of the average number of ERBB2 signals to the average number of CEP17 signals and the average number of ERBB2 copies per nucleus, according to ASCO/CAP guidelines. A HER2/CEP17 ratio of ≥2.0 or an average of ≥6.0 ERBB2 copies per nucleus is considered positive for amplification.
Visualizing Key Processes
HER2 Signaling Pathway and this compound's Mechanism of Action
References
A Comparative Analysis of Zanidatamab Zovodotin and Samatatug Zovodotin: Two Investigational Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational antibody-drug conjugates (ADCs), Zanidatamab Zovodotin (formerly ZW49) and Samatatug this compound (formerly XB002). Both agents reached Phase 1 clinical development before their programs were discontinued (B1498344). This analysis is based on publicly available data to inform researchers on their respective mechanisms of action, molecular targets, and clinical findings.
I. Overview and Development Status
Zanidatamab this compound and Samatatug this compound were both developed as targeted cancer therapies, leveraging the antibody-drug conjugate platform to deliver a cytotoxic payload to tumor cells. However, they differ significantly in their targets and the specifics of their antibody components.
Zanidatamab this compound was a HER2-targeted bispecific ADC developed by Zymeworks.[1][2] It entered Phase 1 clinical trials for HER2-expressing solid tumors and showed promising early results.[3] Despite this, Zymeworks halted the initiation of a Phase 2 trial to reassess the competitive landscape for HER2 ADCs and subsequently discontinued the clinical development program.[1][4][5]
Samatatug this compound was a Tissue Factor (TF)-targeting ADC developed by Exelixis and Iconic Therapeutics, in collaboration with Zymeworks.[6] It was evaluated in a Phase 1 trial for advanced solid tumors.[6][7] The development of this ADC was also discontinued as it was considered unlikely to offer significant improvements over existing TF-targeting ADCs.[6]
II. Comparative Data
The following tables summarize the key characteristics and clinical data for Zanidatamab this compound and Samatatug this compound.
Table 1: General and Molecular Characteristics
| Feature | Zanidatamab this compound (ZW49) | Samatatug this compound (XB002) |
| Target Antigen | HER2 (ERBB2)[1][3][8] | Tissue Factor (TF / CD142)[6][9] |
| Antibody Type | Bispecific (biparatopic) humanized IgG1[1][10] | Monoclonal antibody[6] |
| Payload (Cytotoxin) | Novel, proprietary N-acyl sulfonamide auristatin[1] | Auristatin derivative (this compound)[6][11] |
| Linker | Proprietary cleavable valine-citrulline linker[1][3] | Cleavable sulfonamide-containing linker[6] |
| Developer | Zymeworks[1] | Exelixis / Iconic Therapeutics / Zymeworks[6] |
| Development Status | Clinical development discontinued[5] | Clinical development discontinued[6] |
Table 2: Phase 1 Clinical Trial Data for Zanidatamab this compound
| Indication | Dosage Regimen | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Clinical Trial Identifier |
| HER2-Positive Cancers | 2.5 mg/kg Q3W | 31%[3] | 72%[3] | NCT03821233[3] |
| Breast Cancer | Not Specified | 13%[3] | 50%[3] | NCT03821233[3] |
| Gastroesophageal Adenocarcinoma (GEA) | Not Specified | 37%[3] | 73%[3] | NCT03821233[3] |
| Other Solid Cancers | Not Specified | 40%[3] | 90%[3] | NCT03821233[3] |
Note: Specific efficacy data for Samatatug this compound from its Phase 1 trial (NCT04925284) is not publicly available.
III. Mechanism of Action and Signaling Pathways
Both ADCs function by internalizing upon binding to their target on the cancer cell surface, followed by the release of a cytotoxic payload that induces cell death.
Zanidatamab this compound: This ADC's bispecific antibody targets two distinct epitopes on the HER2 receptor, leading to enhanced receptor clustering, internalization, and degradation.[1] Upon lysosomal trafficking, the cleavable linker releases the auristatin payload, which inhibits tubulin polymerization, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][10][12] This process is also suggested to induce immunogenic cell death.[1][10]
Caption: Mechanism of action for Zanidatamab this compound (ZW49).
Samatatug this compound: The monoclonal antibody component of this ADC binds to Tissue Factor, which is overexpressed in many solid tumors.[6] Following internalization, the auristatin payload is released and disrupts the microtubule network by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[6]
Caption: Mechanism of action for Samatatug this compound (XB002).
IV. Experimental Protocols: Phase 1 Clinical Trial Workflow
While detailed, non-proprietary experimental protocols are limited, the general methodology for the first-in-human Phase 1 trials of these ADCs can be outlined. The primary objectives of these studies were to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and preliminary anti-tumor activity.
Caption: General workflow of a Phase 1 dose-escalation and expansion trial.
Key Methodological Steps:
-
Patient Selection: Enrollment of patients with locally advanced or metastatic cancers who have progressed on standard therapies. For Zanidatamab this compound, HER2-expression was a key inclusion criterion.[1]
-
Dose Escalation: The ADC is administered intravenously to sequential cohorts of patients at increasing dose levels to identify dose-limiting toxicities (DLTs).
-
Safety and Tolerability Assessment: Continuous monitoring of adverse events (AEs) according to standard criteria (e.g., CTCAE). For Zanidatamab this compound, common treatment-related AEs included keratitis, alopecia, and diarrhea.[3]
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion profile.
-
Preliminary Efficacy Evaluation: Tumor responses are assessed using imaging techniques at baseline and subsequent time points, typically evaluated by Response Evaluation Criteria in Solid Tumors (RECIST).
-
Dose Expansion: Once the MTD or RP2D is established, additional patients are enrolled in expansion cohorts to further evaluate safety, PK, and anti-tumor activity in specific tumor types.
V. Conclusion
Zanidatamab this compound and Samatatug this compound represent two distinct approaches within the ADC field, targeting HER2 and Tissue Factor, respectively. While both utilized an auristatin payload, the design of the antibody and the choice of target were key differentiators. Zanidatamab this compound's biparatopic design offered a potential advantage in HER2 targeting, which was supported by a 31% objective response rate in its Phase 1 trial for HER2-positive cancers.[3]
Ultimately, the development of both agents was discontinued due to the competitive and evolving clinical landscape in their respective target areas. The data and methodologies from their development programs, however, provide valuable insights for the continued advancement of antibody-drug conjugates in oncology.
References
- 1. adcreview.com [adcreview.com]
- 2. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Nasdaq [nasdaq.com]
- 3. onclive.com [onclive.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Zymeworks Provides Corporate Update and Reports Second Quarter 2024 Financial Results | Zymeworks Inc. [ir.zymeworks.com]
- 6. adcreview.com [adcreview.com]
- 7. News - samatatug this compound (XB002) - LARVOL VERI [veri.larvol.com]
- 8. Zanidatamab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Samatatug this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. zymeworks.com [zymeworks.com]
- 11. GSRS [precision.fda.gov]
- 12. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
Evaluating the synergistic effects of Zovodotin with other chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Zovodotin (zanidatamab this compound, ZW49) is a novel, investigational bispecific antibody-drug conjugate (ADC) targeting two distinct epitopes of the HER2 receptor.[1] This unique biparatopic binding facilitates enhanced receptor clustering and internalization, leading to the delivery of a proprietary auristatin payload and promoting immunogenic cell death.[1] While clinical trials have primarily focused on this compound as a monotherapy, its mechanism of action presents a strong rationale for exploring synergistic combinations with standard chemotherapy agents to enhance anti-tumor activity and overcome potential resistance.
Currently, publicly available preclinical and clinical data specifically detailing the synergistic effects of this compound with other chemotherapies are limited. Phase 1 trials have established its safety and preliminary efficacy as a single agent in heavily pretreated patients with HER2-positive solid cancers.[2][3] There were plans for a Phase 2 trial of this compound in combination with the checkpoint inhibitor Keytruda for non-small cell lung cancer; however, this has been deprioritized.[1]
This guide will objectively summarize the existing data for this compound monotherapy, explore the mechanistic rationale for chemotherapy combinations, and provide a framework for future preclinical investigations into synergistic effects, drawing insights from its parent antibody, zanidatamab.
This compound Monotherapy: Baseline Efficacy
A Phase 1 first-in-human trial (NCT03821233) evaluated this compound in patients with various HER2-expressing cancers. The results demonstrated a manageable safety profile and encouraging anti-tumor activity.
Table 1: Efficacy of this compound Monotherapy in HER2-Positive Cancers
| Efficacy Endpoint | Overall Population (n=29) | Gastroesophageal Adenocarcinoma (GEA) (n=11) | Other Solid Cancers (n=10) | Breast Cancer (n=8) |
| Confirmed Objective Response Rate (cORR) | 31% | 37% | 40% | 13% |
| Disease Control Rate (DCR) | 72% | 73% | 90% | 50% |
| Partial Response (PR) | 31% | 36% | 40% | 13% |
| Stable Disease (SD) | 41% | 36% | 50% | 38% |
| Progressive Disease (PD) | 24% | 27% | 10% | 38% |
Data from the first-in-human Phase 1 trial presented at the 2022 ESMO Congress.[2][3]
Mechanistic Rationale for Chemotherapy Combinations
This compound's mechanism of action suggests several avenues for synergistic interactions with traditional chemotherapy agents:
-
Complementary Cytotoxicity: this compound delivers a potent auristatin payload that inhibits microtubule formation, leading to cell cycle arrest and apoptosis.[1] Combining this with chemotherapies that have different mechanisms of action, such as DNA-damaging agents (e.g., cisplatin) or topoisomerase inhibitors, could lead to enhanced cancer cell killing.
-
Overcoming Resistance: Tumors can develop resistance to single-agent chemotherapies through various mechanisms. The dual targeting of HER2 by this compound, leading to efficient payload delivery, may circumvent some of these resistance pathways.
-
Enhanced Immunogenic Cell Death: this compound has been shown to promote immunogenic cell death.[1] Certain chemotherapies can also stimulate an anti-tumor immune response. Combining these agents could lead to a more robust and durable immune-mediated clearance of cancer cells.
Potential Combination Strategies: Insights from Zanidatamab
Zanidatamab, the antibody component of this compound, has been evaluated in combination with several chemotherapy regimens, providing a roadmap for potential this compound combinations.
Table 2: Clinical Efficacy of Zanidatamab in Combination with Chemotherapy
| Cancer Type | Chemotherapy Regimen | Number of Patients (evaluable) | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |
| HER2-Positive Gastroesophageal Adenocarcinoma (First-Line) | CAPOX/FP | 28 | 93% | 100% |
| HER2-Positive Breast Cancer | Paclitaxel | 4 | 75% | 75% |
| HER2-Positive Breast Cancer | Capecitabine | 7 | 85.7% (Clinical Benefit Rate) | 100% |
| HER2-Positive Breast Cancer | Vinorelbine | 11 | 27.3% (Clinical Benefit Rate) | 81.8% |
Data from various clinical trials of zanidatamab.[4][5][6]
These promising results with zanidatamab suggest that combining this compound with taxanes (e.g., paclitaxel), fluoropyrimidines (e.g., capecitabine, 5-FU), or platinum-based agents (e.g., cisplatin, oxaliplatin) could be effective strategies.
Experimental Protocols for Evaluating Synergy
To formally assess the synergistic potential of this compound with other chemotherapies, rigorous preclinical studies are necessary. The following is a sample protocol for an in vitro synergy study.
Experimental Protocol: In Vitro Synergy Assessment of this compound and Paclitaxel in HER2-Positive Gastric Cancer Cells
1. Cell Culture:
- NCI-N87 and SK-BR-3 (HER2-positive gastric and breast cancer cell lines, respectively) will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Drug Preparation:
- This compound and Paclitaxel will be reconstituted in sterile PBS and DMSO, respectively, to create stock solutions. Serial dilutions will be prepared in the cell culture medium.
3. Cell Viability Assay (MTS Assay):
- Cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Cells will be treated with a matrix of nine concentrations of this compound and nine concentrations of Paclitaxel, both alone and in combination, for 72 hours.
- Cell viability will be assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions. Absorbance will be measured at 490 nm.
4. Data Analysis and Synergy Quantification:
- The percentage of cell growth inhibition will be calculated relative to untreated control cells.
- The Combination Index (CI) will be calculated using the Chou-Talalay method with CompuSyn software.
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
- Dose-response curves will be generated for each drug alone and in combination.
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro synergy assessment.
Conclusion and Future Directions
This compound is a promising HER2-targeted ADC with demonstrated monotherapy activity. While direct evidence for synergistic effects with other chemotherapies is still emerging, its mechanism of action provides a strong rationale for such combinations. Preclinical studies to formally evaluate synergy are warranted and will be crucial in guiding the design of future clinical trials. The insights gained from the clinical development of its parent antibody, zanidatamab, offer a valuable starting point for selecting promising chemotherapy partners. Further research in this area has the potential to significantly improve outcomes for patients with HER2-expressing cancers.
References
- 1. adcreview.com [adcreview.com]
- 2. onclive.com [onclive.com]
- 3. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Zymeworks Inc. [ir.zymeworks.com]
- 4. Zanidatamab Phase 2 Clinical Trial Demonstrates Promising Response Rate and Durability in First-Line HER2-Positive Gastroesophageal Adenocarcinoma (GEA) at the European Society for Medical Oncology (ESMO) Annual Congress - BioSpace [biospace.com]
- 5. ir.zymeworks.com [ir.zymeworks.com]
- 6. cancernetwork.com [cancernetwork.com]
A Comparative Analysis of the Safety Profiles of Zovodotin and Other Auristatin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the investigational antibody-drug conjugate (ADC) Zovodotin (ZW49) and other approved auristatin-based ADCs. By presenting quantitative data from clinical trials, detailing experimental methodologies for toxicity assessment, and visualizing the underlying mechanisms of action and toxicity, this document aims to be a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction to Auristatin-Based ADCs and Their Safety Profiles
Auristatins, a class of potent antimitotic agents, are frequently utilized as cytotoxic payloads in antibody-drug conjugates. The two main derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are linked to monoclonal antibodies that target specific tumor antigens, thereby facilitating targeted drug delivery. While this approach enhances the therapeutic index compared to traditional chemotherapy, auristatin-based ADCs are associated with a distinct set of adverse events. Generally, MMAE-containing ADCs are known to cause peripheral neuropathy and myelosuppression, whereas MMAF-based ADCs are more commonly associated with ocular toxicities and thrombocytopenia.
This compound (ZW49) is an investigational bispecific HER2-targeted ADC that utilizes a proprietary auristatin payload. Early clinical trial data for this compound suggests a manageable safety profile, with the most common treatment-related adverse events being keratitis, alopecia, and diarrhea.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of key adverse events observed in clinical trials for this compound and other selected auristatin-based ADCs. Data is presented for all grades and for Grade 3 or higher events, providing a clear comparison of their safety profiles.
| Adverse Event | This compound (ZW49) (auristatin-based, proprietary) | Brentuximab vedotin (MMAE) | Polatuzumab vedotin (MMAE) | Enfortumab vedotin (MMAE) | Tisotumab vedotin (MMAE) | Belantamab mafodotin (MMAF) |
| Peripheral Neuropathy | ||||||
| All Grades | - | ≥20%[1] | 40%[2] | 38.5%[3] | 39%[4] | Low Incidence |
| Grade ≥3 | - | - | 2.3%[2] | 4.8% (leading to discontinuation)[3] | 7% (leading to discontinuation)[4] | - |
| Ocular Toxicity | ||||||
| Keratitis (All Grades) | 43%[5] | - | - | - | 12%[4] | 71% (Keratopathy)[6] |
| Keratitis (Grade ≥3) | 3%[5] | - | - | - | 1.2% (Ulcerative)[4] | - |
| Dry Eye (All Grades) | - | - | - | 12.7%[3] | 17%[4] | 15%[6] |
| Blurred Vision (All Grades) | - | - | - | - | - | 25%[6] |
| Hematological Toxicity | ||||||
| Neutropenia (All Grades) | Decreased Neutrophil Count (Grade 4 in 2 patients)[7][8] | ≥20%[1] | - | - | - | - |
| Neutropenia (Grade ≥3) | - | - | 42%[2] | - | - | - |
| Thrombocytopenia (All Grades) | - | - | - | - | - | - |
| Thrombocytopenia (Grade ≥3) | - | - | 40%[2] | - | - | - |
| Anemia (All Grades) | - | ≥20%[1] | - | 29.1%[3] | 27%[4] | - |
| Other Common Adverse Events | ||||||
| Alopecia (All Grades) | 26%[3] | ≥20%[1] | - | 47.7%[3] | 31%[4] | - |
| Diarrhea (All Grades) | 24%[3] | ≥20%[1] | - | 39.1%[3] | 25%[4] | - |
| Fatigue (All Grades) | - | ≥20%[1] | - | 46.8%[3] | - | - |
| Nausea (All Grades) | - | ≥20%[1] | - | 37.8%[3] | 37%[4] | - |
Note: Direct comparison between clinical trials should be done with caution due to differences in study design, patient populations, and dosing regimens.
Experimental Protocols for Toxicity Assessment
The evaluation and grading of adverse events in clinical trials of antibody-drug conjugates adhere to standardized methodologies to ensure consistency and comparability of data.
Common Terminology Criteria for Adverse Events (CTCAE)
The National Cancer Institute's (NCI) Common Terminology Criteria for Adverse Events (CTCAE) is the standard classification system used for reporting adverse events in oncology clinical trials.[2][9] This system provides a comprehensive list of adverse event terms and a grading scale from 1 to 5, representing mild, moderate, severe, life-threatening, and death, respectively.[2][10] All adverse events reported in the clinical trials of the ADCs listed in this guide were graded according to the version of CTCAE current at the time of the study.
Assessment of Peripheral Neuropathy
Peripheral neuropathy is a common dose-limiting toxicity of MMAE-based ADCs.[6] Assessment in clinical trials typically involves:
-
Clinical Evaluation: Regular neurological examinations to assess sensory and motor function, including deep tendon reflexes, vibratory sense, and monofilament testing.
-
Patient-Reported Outcomes (PROs): Standardized questionnaires, such as the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) subscale, are used to capture the patient's subjective experience of symptoms like pain, numbness, and tingling.
-
Nerve Conduction Studies (NCS): In some cases, NCS may be performed to objectively measure the speed and strength of nerve signals.
Assessment of Ocular Toxicity
Ocular adverse events are a known class effect of some auristatin-based ADCs, particularly those with an MMAF payload.[11] Monitoring and assessment protocols in clinical trials include:
-
Baseline and Routine Ophthalmic Examinations: All patients undergo a comprehensive eye examination by an ophthalmologist at baseline and at regular intervals during treatment.[12] This typically includes:
-
Visual acuity testing.
-
Slit-lamp biomicroscopy to examine the cornea, conjunctiva, and other anterior segment structures for any abnormalities, such as microcyst-like epithelial changes (MECs) or keratitis.[12]
-
Fundoscopic examination to assess the posterior segment of the eye.
-
-
Symptom Monitoring: Patients are educated to report any new or worsening ocular symptoms, such as blurred vision, dry eyes, eye pain, or photophobia, to the clinical trial team immediately.[12]
Mechanisms of Action and Toxicity
The following diagrams illustrate the general mechanism of action of auristatin-based ADCs and the potential pathways leading to on-target and off-target toxicities.
Caption: General mechanism of action of auristatin-based ADCs.
Caption: On-target and off-target toxicity mechanisms of auristatin-based ADCs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. onclive.com [onclive.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. gene.com [gene.com]
- 9. Tisotumab Vedotin-tftv (Tivdak) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 10. padcev.com [padcev.com]
- 11. blenrephcp.com [blenrephcp.com]
- 12. Possible Side Effects | POLIVY® (polatuzumab vedotin-piiq) [polivy.com]
Safety Operating Guide
Navigating the Safe Disposal of Zovodotin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Zovodotin, an antibody-drug conjugate (ADC), are critical for maintaining a secure and compliant laboratory environment. Due to the cytotoxic nature of ADCs, all materials that come into contact with them must be treated as hazardous waste to minimize occupational exposure and prevent environmental contamination.[1][2] This guide provides essential, step-by-step procedural information for the proper disposal of this compound, based on established best practices for the management of cytotoxic and hazardous pharmaceutical waste.
Core Principles of this compound Waste Management
This compound is categorized as an antineoplastic agent, and its handling requires stringent containment solutions.[3][4] The foundation of its waste management lies in a comprehensive safety program that includes robust engineering controls, clear administrative procedures, and the consistent use of personal protective equipment (PPE).[1][5] All materials contaminated with this compound, including unused drugs, PPE, labware, and cleaning supplies, are considered hazardous and must be managed accordingly.[2][6] A critical requirement is the prohibition of disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.[6][7]
Quantitative Data for Cytotoxic Waste Management
The following table summarizes key quantitative parameters and recommendations for handling and disposing of cytotoxic waste, which are applicable to this compound.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Most ADCs have an OEL of less than 0.1 μg/m³.[3] | [3] |
| Waste Container Fill Level | Containers should be sealed when they are three-quarters full to prevent spills.[6] | [6] |
| Glove Change Frequency | When administering chemotherapy/hazardous drugs, change gloves every 30 to 60 minutes, or immediately if torn, punctured, or contaminated.[8] | [8] |
| Gown Change Frequency | Change protective gowns every two to three hours or immediately upon contamination.[8] | [8] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound and contaminated materials.
Decontamination of Work Surfaces
This procedure should be performed at the end of each work session involving this compound.
-
Materials:
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container (e.g., yellow or black bin)[6]
-
-
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.[6]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the designated hazardous waste container.[6]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent, using the same unidirectional wiping technique. Dispose of the wipe.[6]
-
Disinfection: Apply 70% IPA to another sterile wipe and clean the surface again. This step disinfects and removes additional chemical residues. Allow the surface to air dry completely.[6]
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown, followed by the inner pair of gloves, placing each item in the designated hazardous waste container.[6]
-
Disposal of Unused this compound
-
Pure Compound (Powder): Unused or expired this compound powder should be disposed of as hazardous chemical waste. Do not attempt to neutralize it.[9]
-
Solutions: Collect aqueous solutions of this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[9]
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.[8][9]
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, vials, and plasticware, must be placed in a designated, leak-proof cytotoxic waste container.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled container.[9]
Final Waste Collection and Removal
-
Segregation and Labeling: At the point of generation, identify and segregate all this compound-contaminated waste from regular laboratory trash.[6][9] Waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and specify "this compound".[9][10]
-
Secure Storage: Ensure all waste containers are securely sealed and stored in a designated, secure area away from general laboratory traffic.[9]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste by a licensed waste management company, adhering to all institutional, local, and federal regulations.[7][9] The primary method of disposal for cytotoxic waste is typically high-temperature incineration.[2][11]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound-contaminated laboratory waste.
Caption: Workflow for the segregation and disposal of this compound cytotoxic waste.
References
- 1. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. benchchem.com [benchchem.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistics for Handling Zovodotin
Disclaimer: This document provides essential safety and logistical information for handling Zovodotin, the cytotoxic payload of the antibody-drug conjugate (ADC) Zanidatamab this compound (ZW49). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established safety protocols for handling highly potent ADCs and their cytotoxic components.[1][2][3][4] Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for a comprehensive risk assessment and to ensure compliance with all applicable regulations.
This compound is a novel auristatin derivative, a class of potent cytotoxic agents.[1] Due to its high potency, stringent safety measures are imperative to protect laboratory personnel from exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in both powder and solution forms.
| Operation | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Powder (e.g., weighing, reconstitution) | Double nitrile gloves, chemotherapy-rated | Full-face shield or safety goggles with a face mask | Disposable, solid-front, back-closing gown made of low-permeability fabric | NIOSH-approved respirator (e.g., N95, N100, or PAPR) |
| Handling Solutions (e.g., dilutions, transfers) | Double nitrile gloves, chemotherapy-rated | Safety glasses with side shields or safety goggles | Disposable, solid-front, back-closing gown made of low-permeability fabric | Not typically required if handled in a certified chemical fume hood or biological safety cabinet |
Note: All PPE should be disposed of as hazardous waste after handling this compound.
Operational Plan: Step-by-Step Guidance
A clear and concise operational plan is essential for the safe handling of this compound.
2.1. Receiving and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, implement spill procedures immediately.
-
Storage: Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. The storage area should be well-ventilated and have restricted access.
2.2. Preparation and Handling
-
Designated Area: All handling of this compound, especially the powder form, must be conducted in a designated containment area, such as a certified chemical fume hood, biological safety cabinet (Class II, Type B2), or a glove box.
-
Weighing: Weighing of powdered this compound should be performed in a containment ventilated enclosure (CVE) or a glove box to prevent aerosolization.
-
Reconstitution and Dilution: When reconstituting or diluting this compound, use a closed system transfer device (CSTD) whenever possible to minimize the risk of spills and aerosol generation.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the compound name, concentration, and appropriate hazard warnings.
2.3. Spill Management
-
Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the handling area.
-
Procedure:
-
Evacuate the immediate area.
-
Don the appropriate PPE from the spill kit.
-
Contain the spill using absorbent pads.
-
Decontaminate the area with an appropriate inactivating agent or a detergent solution, followed by a water rinse.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
All waste generated during the handling of this compound must be considered hazardous. Segregate waste into the following categories:
| Waste Category | Description | Container |
| Trace Waste | Items with less than 3% of the original amount of this compound remaining (e.g., "empty" vials, used PPE, contaminated lab supplies). | Yellow chemotherapy waste container |
| Bulk Waste | Items with more than 3% of the original amount of this compound (e.g., unused solutions, grossly contaminated materials). | Black RCRA hazardous waste container |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps container labeled "Cytotoxic" |
3.2. Disposal Procedure
-
Place all contaminated waste directly into the appropriate, labeled waste container at the point of generation.
-
Do not overfill waste containers.
-
Seal containers when they are three-quarters full.
-
Store sealed waste containers in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. adcreview.com [adcreview.com]
- 2. onclive.com [onclive.com]
- 3. Phase 1 Study of Zanidatamab this compound (ZW49): Safety Profile and Recommended Dose (RD) in Patients with Human Epidermal Growth Factor 2 (HER2)-positive Solid Cancers — Zymeworks [zymeworks.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
